Fenticonazole Nitrate

Catalog No.
S527918
CAS No.
73151-29-8
M.F
C24H21Cl2N3O4S
M. Wt
518.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenticonazole Nitrate

CAS Number

73151-29-8

Product Name

Fenticonazole Nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)

InChI Key

FJNRUWDGCVDXLU-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(2,4-dichloro-beta-((p-(phenylthio)benzyl)oxy)phenethyl)imidazole, Fenizolan, fenticonazole, fenticonazole mononitate, Laurimic, Lomexin, Micofulvin, Rec 15-1476, Terlomexin

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

The exact mass of the compound Fenticonazole nitrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazole antifungal drug in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fenticonazole Nitrate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Antifungal Mechanism of Action

The table below summarizes the core antifungal mechanisms of Fenticonazole nitrate:

Mechanism of Action Key Target/Effect Biological Consequence
Inhibition of Ergosterol Synthesis [1] [2] Lanosterol 14α-demethylase enzyme [1] [2] Depletes ergosterol, a critical component for fungal cell membrane integrity and fluidity [1].
Direct Membrane Damage [3] Fungal cytoplasmic membrane [3] Increases membrane permeability, leading to leakage of essential intracellular components and cell lysis [3] [1].
Inhibition of Fungal Enzymes [3] Cytochrome oxidases and peroxidases [3] Disrupts respiration and other key metabolic processes within the fungal cell [3].
Inhibition of Protease Secretion [3] Secretion of protease by Candida albicans [3] May hinder the pathogen's ability to invade and damage host tissues.

This multi-target mechanism contributes to its broad-spectrum activity against dermatophytes, yeasts, and molds [3]. It also exhibits secondary antibacterial and antiparasitic activities, making it suitable for treating mixed infections [3].

Experimental Data and Efficacy

Clinical and preclinical studies demonstrate the efficacy of fenticonazole:

Parameter Data / Outcome Context / Details
In Vitro & Clinical Efficacy High mycological cure rates [3] Pityriasis versicolor: 100% (negative mycological assay); Tinea infections: 96.3%; Candida infections: 95.2% (in a study of n=760 patients) [3].
Tolerability Incidence of Adverse Events <5% [3] Most frequent: burning sensation/cutaneous irritation and itch (typically mild, moderate, transient) [3].

Advanced Formulations and Experimental Protocols

To overcome Fenticonazole's poor aqueous solubility, innovative nanosystems have been developed and optimized using statistical designs [4]. The table below outlines the key formulation types and their experimental optimization:

Nanosystem Type Key Components Targeted Route Statistical Design for Optimization Key Studied Factors [4]
Olaminosomes [4] Oleic acid, Oleylamine, Surfactant (Span 80) [4] Ocular [4] Central Composite Design [4] Surfactant conc., Oleic acid amount, Oleylamine amount [4]
Novasomes [4] Stearic acid, Cholesterol, Surfactant (Span 80) [4] Ocular [4] Central Composite Design [4] Surfactant conc., Stearic acid amount, Cholesterol amount [4]
Terpesomes [4] Terpenes, Phospholipid [4] Ocular/Vaginal [4] Full Factorial/Box-Behnken Design [4] Terpene conc./type, Ethanol conc., Sodium Deoxycholate conc. [4]
Cerosomes [4] Ceramide, Phospholipid, Surfactants [4] Topical [4] Full Factorial Design [4] Surfactant conc., Ceramide amount [4]
Trans-Novasomes [4] Oleic acid, Cholesterol, Span 60, Brij [4] Topical [4] D-Optimal Design [4] Surfactant conc., Oleic acid amount, Surfactant type [4]

Characterization Workflow: The optimization process involves preparing nanosystems (e.g., via ethanol injection or thin-film hydration) and characterizing them based on critical responses like Entrapment Efficiency (EE%), Particle Size (PS), Zeta Potential (ZP), Polydispersity Index (PDI), and In-vitro drug release [4]. Numerical optimization via software like Design-Expert is used to select the ideal formula balancing these parameters [4].

Novel PPARγ Modulating Activity

A 2021 study identified this compound as a novel PPARγ-modulating ligand through structure-based virtual high-throughput screening [5].

G FN This compound (FN) PPARg PPARγ Receptor FN->PPARg Binds as Selective Modulator Ser273 Phosphorylation of PPARγ Ser273 PPARg->Ser273 Inhibits GeneExp Gene Expression PPARg->GeneExp CDK5 CDK5 CDK5->Ser273 Adiponectin Adiponectin GeneExp->Adiponectin Activates GLUT4 GLUT4 GeneExp->GLUT4 Activates Adipogenesis Adipogenesis Genes (FABP4, etc.) GeneExp->Adipogenesis Minimal Induction Outcomes Improved Insulin Sensitivity Anti-Diabetic & Anti-NAFLD Effects Adiponectin->Outcomes GLUT4->Outcomes

This compound acts as a selective PPARγ modulator, activating beneficial gene expression while avoiding adverse effects from full activation.

This mechanism is distinct from conventional PPARγ full agonists (like rosiglitazone). Fenticonazole acts as a weak partial agonist, minimally stimulating adipocyte differentiation and the expression of genes linked to side effects but potently blocking CDK5-mediated phosphorylation of PPARγ at Ser273, which is linked to insulin sensitization [5]. In vivo studies showed powerful anti-diabetic and anti-NASH efficacy with reduced adverse effects compared to rosiglitazone [5].

Conclusion

This compound is a versatile molecule with a well-established, multi-target antifungal mechanism. Ongoing research into its novel nanocarrier formulations aims to enhance its delivery and efficacy for topical applications, while the discovery of its PPARγ-modulating activity opens a promising new avenue for drug repurposing in treating metabolic diseases.

References

Synthetic Pathways to Key Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Fenticonazole Nitrate is a multi-step process. The table below summarizes two patented methods for producing crucial intermediates.

Intermediate Name Key Starting Materials Key Reagents/Conditions Reported Yield Key Features / Improvements
4-Phenylmercaptobenzaldehyde [1] p-Bromobenzaldehyde, Thiophenol K₂CO₃, CuI, DMF, 124-128°C [1] 78.3% [1] Uses cheaper reagents; avoids stringent anhydrous/anaerobic conditions [1]
4-Phenylmercaptobenzyl Chloride [2] [1] 4-Phenylmercaptobenzaldehyde (Path A) NaBH₄, MeOH; then SOCl₂, CH₂Cl₂ [1] 97.3% (alcohol), 85.5% (chloride) [1] Simpler, more industrial-friendly reduction and chlorination steps [1]
4-Iodobenzoic Acid, Thiophenol (Path B) Multiple steps: Diazotization; Benzylcopper coupling; Esterification; LiAlH₄ reduction; SOCl₂ chlorination [2] N/A (Overall yield for this compound >15%) [2] More complex, classical route; allows for chiral resolution of intermediates [2]

The workflow below illustrates the two main pathways for building the core structure of Fenticonazole.

G cluster_path1 Pathway 1 (Simplified Industrial Route) [1] cluster_path2 Pathway 2 (Classical Multi-step Route) [2] Start Start Synthesis P1_Step1 p-Bromobenzaldehyde + Thiophenol Reagents: K₂CO₃, CuI, DMF 124-128°C Start->P1_Step1 P2_Step1 para-Aminobenzoic Acid + Thiophenol Start->P2_Step1 P1_Step2 Intermediate I: 4-Phenylmercaptobenzaldehyde (Yield: 78.3%) P1_Step1->P1_Step2 P1_Step3 Reduction Reagent: NaBH₄, MeOH P1_Step2->P1_Step3 P1_Step4 Intermediate II: 4-Phenylmercaptobenzyl Alcohol (Yield: 97.3%) P1_Step3->P1_Step4 P1_Step5 Chlorination Reagent: SOCl₂, CH₂Cl₂ P1_Step4->P1_Step5 P1_Step6 Intermediate III: 4-Phenylmercaptobenzyl Chloride (Yield: 85.5%) P1_Step5->P1_Step6 Final Final Coupling & Salt Formation (To form this compound) P1_Step6->Final P2_Step2 Multi-step Process: Diazotization, Iodination, Benzylcopper Coupling, Esterification, Reduction, Chlorination P2_Step1->P2_Step2 P2_Step3 Intermediate: 4-Phenylmercaptobenzyl Chloride P2_Step2->P2_Step3 P2_Step3->Final

This diagram compares two primary synthetic routes for this compound intermediates.

Detailed Experimental Protocols

Here are the specific methodologies for synthesizing the intermediates as described in the patents.

Protocol 1: Synthesis of 4-Phenylmercaptobenzaldehyde [1]
  • Reaction Setup: At 25°C, add 592 g of p-bromobenzaldehyde, 360 g of thiophenol, 480 g of potassium carbonate, 16 g of CuI, and 2000 ml of DMF into a 5000 mL reaction flask.
  • Reaction Execution: Stir and heat the mixture to 124-128°C. React for about 6 hours, monitoring by TLC (n-Hexane:ethyl acetate = 10:1) until the reaction is complete.
  • Work-up and Isolation: Cool to 90°C and filter. Concentrate the filtrate to dryness under reduced pressure (85°C, 1720 Pa) to recover DMF, obtaining a viscous residue.
  • Purification: Add 2400 ml of dichloromethane to the residue. Wash the organic layer with water three times. Dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to recover dichloromethane.
  • Crystallization: Dissolve the residue in 240 ml of a hexane:ethyl acetate (1:1) mixed solution. Frozen crystallization yields 536 g of white crystalline powder (78.3% yield).
Protocol 2: Synthesis of 4-Phenylmercaptobenzyl Chloride (via alcohol intermediate) [1]
  • Reduction Step: At 25°C, place 527 g of 4-phenylmercaptobenzaldehyde and 2965 ml of methanol in a 5000 mL flask. Add 29.65 g of sodium borohydride in three batches. Stir and raise the temperature to 48°C, reacting for about 1 hour (monitor by TLC). After completion, adjust the pH to 6 with hydrochloric acid. Concentrate under reduced pressure to recover methanol, obtaining a light-yellow crystalline powder of 4-phenylmercaptobenzyl alcohol (518.7 g, 97.3% yield).
  • Chlorination Step: Dissolve 514.6 g of the above alcohol in 2573 ml of dichloromethane. Cool in an ice-water bath to 0-5°C. Slowly add 352.8 g of thionyl chloride dropwise. After addition, heat to reflux (45°C) for 4 hours. Concentrate under reduced pressure, add 2570 ml of n-hexane, stir, and crystallize. Filter and dry to obtain 4-phenylmercaptobenzyl chloride (482.6 g, 85.5% yield).

Key Technical Insights for Professionals

  • Process Improvement: Recent patents focus on replacing hazardous reagents like sodium hydride and expensive solvents (e.g., hexamethylphosphoric triamide) with safer, cheaper alternatives like potassium carbonate and copper iodide, making the process more suitable for industrial scale-up [2] [1].
  • Chiral Resolution: One patent describes resolving a key chiral intermediate, (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol, using L-camphorsulfonic acid. The resulting levorotatory enantiomer of this compound was reported to possess greater antibacterial activity than the racemate and the dextrorotatory form [2].

References

Comprehensive Technical Guide: Fenticonazole Nitrate as a Novel PPARγ-Modulating Ligand

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Fenticonazole nitrate (FN), traditionally recognized as a broad-spectrum imidazole antifungal agent, has recently been identified as a novel PPARγ-modulating ligand with significant potential for repurposing in metabolic disease therapy. This discovery emerged from a structure-based virtual screening of an old drug library, revealing FN's ability to act as a selective PPARγ modulator (SPPARγM) with a favorable therapeutic index. Unlike traditional thiazolidinedione (TZD) PPARγ full agonists that are plagued with substantial side effects, FN demonstrates a unique modulating profile that maintains therapeutic efficacy while minimizing adverse effects typically associated with PPARγ activation. This whitepaper provides a comprehensive technical analysis of FN's newly discovered PPARγ-modulating activity, detailing its molecular mechanisms, experimental validation across study models, and potential clinical applications in type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD) [1].

The repurposing of existing drugs for new therapeutic applications represents a promising strategy in drug development, offering potential reductions in development time, cost, and risk. FN exemplifies this approach, transitioning from a well-established antifungal agent to a novel metabolic disease therapeutic candidate. Its dual mechanism of action—combining traditional antifungal activity through cytochrome P450 inhibition with newly discovered PPARγ modulation—positions FN as a uniquely versatile compound in the pharmaceutical landscape. This guide synthesizes current research findings to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on FN's PPARγ-related activities, pharmacological properties, and potential clinical applications [1] [2].

Molecular Mechanisms and Binding Characteristics

Dual Mechanism of Action

This compound exhibits a dual therapeutic mechanism, operating through both well-established antifungal pathways and newly discovered nuclear receptor modulation:

  • Traditional Antifungal Mechanism: As an imidazole derivative, FN primarily functions as a potent inhibitor of fungal cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase (CYP51A1). This enzyme is crucial for ergosterol biosynthesis, an essential component of fungal cell membranes. By inhibiting this key enzymatic step, FN disrupts membrane integrity, increases permeability, and ultimately leads to fungal cell death. This mechanism underpins its broad-spectrum activity against dermatophytes, yeasts, and molds including Candida species, Trichophyton species, and Malassezia furfur [2] [3].

  • Novel PPARγ Modulation: Through structure-based screening, FN was identified as a PPARγ-modulating ligand that binds to the ligand-binding domain (LBD) of PPARγ without triggering the full agonist responses associated with adverse effects. This selective modulation enables FN to exert insulin-sensitizing and anti-inflammatory effects while avoiding the excessive adipogenesis and weight gain typically seen with TZDs [1].

PPARγ Binding Mode and Molecular Interactions

The molecular basis for FN's PPARγ modulation involves a sophisticated binding network within the PPARγ LBD:

Table 1: Key Molecular Interactions in FN-PPARγ Binding

Interaction Type Residues Involved Functional Significance
Hydrogen Bonding Cys285, Tyr327, Ser342 Stabilizes binding to PPARγ LBD; contributes to unique modulating profile
Hydrophobic Interactions Multiple hydrophobic residues in binding pocket Enhances binding affinity and complex stability
Allosteric Effects Prevention of CDK5-mediated PPARγ Ser273 phosphorylation Underlies gene-selective transactivation without full agonist effects

Advanced computational studies including molecular docking and molecular dynamics simulations have elucidated FN's binding characteristics, revealing how it stabilizes key regions of the PPARγ LBD while avoiding the conformational changes associated with traditional full agonists. This unique binding mode enables FN to function as a partial agonist with selective receptor modulation capabilities, distinguishing it from conventional PPARγ-targeting therapeutics [1] [4].

Experimental Validation and Efficacy Profiles

In Vitro and In Vivo Evidence

Comprehensive biological validation studies have demonstrated FN's efficacy across multiple experimental models:

Table 2: Experimental Efficacy Profile of this compound

Model System Key Findings Significance
In Vitro PPARγ Binding Selective binding to PPARγ LBD with modulating activity Confirms target engagement and receptor specificity
Cell-Based Assays Increased Adiponectin and GLUT4 expression; reduced proinflammatory genes (TNF-α, IL-1β, IL-6) Demonstrates insulin-sensitizing and anti-inflammatory effects
Animal Models of T2DM Significant anti-diabetic efficacy with improved glucose homeostasis Supports potential for diabetes treatment
Animal Models of NAFLD Reduced hepatic steatosis and improved liver function markers Indicates potential for NAFLD therapy
Safety Assessment Minimal adipogenesis and reduced side effects compared to TZDs Highlights improved therapeutic index
Signaling Pathways and Molecular Consequences

FN's modulation of PPARγ initiates a cascade of molecular events that underlie its therapeutic effects. The diagram below illustrates the key signaling pathways and functional outcomes:

G FN This compound (PPARγ Modulator) PPARg PPARγ FN->PPARg Ser273 PPARγ Ser273 Phosphorylation PPARg->Ser273 Blocks Adiponectin Adiponectin PPARg->Adiponectin ↑ Activates GLUT4 GLUT4 PPARg->GLUT4 ↑ Activates Akt Akt Phosphorylation (Ser473) PPARg->Akt ↑ Promotes InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) PPARg->InflammatoryGenes ↓ Suppresses Adipogenesis Adipogenic Genes (CD36, AP2, LPL, C/EBPα, FASN) PPARg->Adipogenesis - No significant effect CDK5 CDK5 CDK5->Ser273 Mediates

FN's PPARγ modulation demonstrates gene-selective transactivation, preferentially regulating specific subsets of PPARγ target genes while avoiding others. This selective modulation enables FN to exert beneficial metabolic effects, including enhanced insulin sensitivity through Adiponectin and GLUT4 upregulation, Akt phosphorylation promotion, and suppression of proinflammatory genes, without inducing the adipogenic gene expression program associated with weight gain side effects of traditional TZDs. The blockade of CDK5-mediated PPARγ Ser273 phosphorylation represents a crucial mechanism for its insulin-sensitizing effects while avoiding full agonist liabilities [1].

Formulation Strategies and Delivery Systems

Nanotechnology Approaches

Despite its therapeutic potential, FN faces solubility challenges with aqueous solubility of less than 0.10 mg/mL, which can limit its bioavailability and efficacy. Recent advances in formulation science have addressed this limitation through innovative nanodelivery systems:

  • Terpesomes: Terpene-enriched vesicles that enhance permeability through incorporation of terpenes like limonene, fenchone, and eugenol, which serve as penetration enhancers while providing additional antifungal activity. These have shown particular promise for ocular delivery, demonstrating significantly improved corneal permeation and retention [5].

  • Trans-novasomes: Modified novasomes incorporating Brij surfactants as edge activators to enhance topical delivery. These complex systems consist of oleic acid, cholesterol, Span 60, and Brij, with the polyethylene glycol (PEG) content of Brij enhancing topical permeation into deep tissues and extending retention time. Optimized formulations have demonstrated near-complete entrapment efficiency (100.00 ± 1.10%) and appropriate nanoscale particle size (358.60 ± 10.76 nm) for effective skin penetration [6].

  • Olaminosomes: Composed of oleic acid, oleylamine, and surfactant, these nanocarriers leverage the capping properties of oleylamine to enhance stability, permeability, and activity. The unsaturated free fatty acid component provides safety, biodegradability, and biocompatibility [5].

  • PEGylated Cerasomes: Incorporating ceramides that resemble stratum corneum lipid composition, these systems optimize vesicle characteristics for long-term skin protection and enhanced permeation, particularly valuable for topical applications against fungal infections like tinea corporis [5].

Formulation Optimization through Statistical Design

Advanced formulation optimization approaches employing statistical designs have been successfully implemented for FN nanocarriers:

  • Experimental Designs: Various response surface methodology techniques including Box-Behnken, central composite, full factorial, and D-optimal designs have been employed to systematically optimize formulation parameters.

  • Critical Factors: Key variables studied include surfactant concentrations and types, oleic acid amount, cholesterol content, terpene concentration and type, ethanol concentration, and other composition factors that significantly influence critical quality attributes.

  • Quality Responses: Formulations are typically optimized for multiple responses simultaneously, including entrapment efficiency, particle size, polydispersity index, zeta potential, and in vitro drug release profiles [5].

Clinical Implications and Therapeutic Applications

Potential Indications and Therapeutic Profile

Based on its pharmacological profile, FN demonstrates significant potential for several clinical applications:

  • Type 2 Diabetes Mellitus: FN's ability to enhance insulin sensitivity through selective PPARγ modulation, promote GLUT4 expression, and stimulate Akt phosphorylation positions it as a promising anti-diabetic agent. Its differentiating factor from traditional TZDs lies in its reduced side effect profile, particularly the minimized weight gain and adipogenesis [1].

  • Non-alcoholic Fatty Liver Disease: The anti-NAFLD efficacy demonstrated in experimental models suggests potential for managing hepatic steatosis and related metabolic disorders. FN's dual impact on both glucose and lipid metabolism, combined with its anti-inflammatory properties, addresses multiple pathological aspects of NAFLD [1].

  • Combination Therapies: FN's unique mechanism of action may lend itself to combination regimens with other antidiabetic agents, potentially providing synergistic effects while mitigating the side effects associated with higher doses of individual drugs.

Safety and Tolerability Considerations

A critical advantage of FN over traditional PPARγ full agonists is its improved safety profile:

  • Reduced Adipogenesis: Unlike TZDs that strongly induce adipocyte differentiation and weight gain, FN demonstrates minimal effects on key adipogenic genes (CD36, AP2, LPL, C/EBPα, FASN, and PPARγ itself), contributing to its improved side effect profile [1].

  • Minimal Fluid Retention: The selective modulation approach avoids the pronounced fluid retention and related cardiovascular concerns associated with full PPARγ agonists, though comprehensive clinical studies are needed to fully validate this potential benefit.

  • Therapeutic Index: Studies specifically highlight FN's "good therapeutic index," indicating a favorable balance between efficacy and safety—a crucial consideration for chronic metabolic disease treatments requiring long-term medication [1].

Conclusion and Future Perspectives

The identification of this compound as a novel PPARγ-modulating ligand represents a significant advancement in the field of nuclear receptor pharmacology and drug repurposing. Its unique selective modulation profile enables the retention of therapeutic benefits associated with PPARγ activation while minimizing detrimental side effects through a gene-selective transactivation approach. The extensive experimental evidence gathered from in silico studies, in vitro assays, and in vivo models provides a compelling foundation for its further development as a metabolic disease therapeutic.

Future research directions should include:

  • Comprehensive Clinical Trials: Well-designed clinical studies to establish efficacy and safety profiles in human populations with T2DM and NAFLD.
  • Combination Therapy Exploration: Investigation of potential synergistic effects with other antidiabetic agents.
  • Formulation Optimization: Continued development of advanced delivery systems to maximize therapeutic potential while minimizing systemic exposure where appropriate.
  • Mechanistic Elucidation: Further molecular studies to fully characterize FN's precise binding mode and downstream signaling consequences.

References

Comprehensive Technical Guide to Fenticonazole Nitrate: Antifungal Spectrum, Mechanisms, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Fenticonazole nitrate is a broad-spectrum imidazole derivative antifungal agent used primarily in topical and intravaginal formulations for treating superficial mycoses and mixed infections. Its chemical structure features an imidazole ring connected to diphenyl ether and phenylsulfide components, contributing to its unique pharmacological profile.

  • Chemical Name: 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate [1]
  • Molecular Formula: C₂₄H₂₀Cl₂N₂OS [1]
  • Molecular Weight: 455.40 g·mol⁻¹ [1]
  • CAS Registry Number: 72479-26-6 (base), 73151-29-8 (nitrate salt) [2]

This compound demonstrates exceptional activity against a wide spectrum of fungal pathogens, with additional antibacterial and antiparasitic properties that make it particularly valuable for treating mixed infections [3]. Its multifunctional mechanism of action distinguishes it from other azole antifungals and has led to recent investigations into repurposing opportunities beyond antifungal therapy.

Mechanism of Action: Multifunctional Antifungal Activity

This compound exhibits a unique multimodal mechanism of action that targets fungal pathogens through several simultaneous pathways, contributing to its potent antifungal efficacy and reducing the likelihood of resistance development.

Primary Antifungal Mechanisms

Table 1: Primary Antifungal Mechanisms of this compound

Mechanism Molecular Target Cellular Consequences
Ergosterol Biosynthesis Inhibition Lanosterol 14α-demethylase enzyme Depletes ergosterol content in fungal cell membranes [4]
Membrane Disruption Fungal cytoplasmic membrane Increased permeability and leakage of intracellular components [3] [4]
Protease Inhibition Secreted aspartic proteases from Candida albicans Reduces tissue damage and invasion capability [3]
Respiratory Chain Interference Cytochrome oxidases and peroxidases Disruption of energy metabolism [3]

The inhibition of ergosterol biosynthesis represents the cornerstone of fenticonazole's antifungal activity. By targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, fenticonazole disrupts the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes [4]. This inhibition results in compromised membrane integrity, altered fluidity, and increased permeability, ultimately leading to cell lysis and death.

The following diagram illustrates the multimodal antifungal mechanism of this compound:

G Multimodal Antifungal Mechanism of this compound cluster_primary Primary Antifungal Mechanisms cluster_cellular Cellular Consequences cluster_secondary Secondary Activities Fenticonazole Fenticonazole ErgosterolInhibition Ergosterol Biosynthesis Inhibition Fenticonazole->ErgosterolInhibition Targets Lanosterol 14α-Demethylase MembraneDamage Membrane Damage Fenticonazole->MembraneDamage Disrupts Membrane Integrity ProteaseInhibition Protease Secretion Inhibition Fenticonazole->ProteaseInhibition Inhibits Aspartic Proteases RespirationBlock Respiration Blockade Fenticonazole->RespirationBlock Blocks Cytochrome Oxidases Antibacterial Antibacterial Action Fenticonazole->Antibacterial Antiparasitic Antiparasitic Action (Trichomonas vaginalis) Fenticonazole->Antiparasitic AntiInflammatory Anti-inflammatory Properties Fenticonazole->AntiInflammatory Permeability Increased Membrane Permeability ErgosterolInhibition->Permeability MembraneDamage->Permeability IonLeakage Ion & Macromolecule Leakage Permeability->IonLeakage CellLysis Cell Lysis & Death IonLeakage->CellLysis

Diagram 1: Multimodal Antifungal Mechanism of this compound. The illustration shows primary mechanisms targeting fungal cellular structures and secondary activities contributing to broad-spectrum efficacy.

Beyond its primary antifungal mechanisms, fenticonazole exhibits several secondary activities that enhance its therapeutic utility. It demonstrates antibacterial action against Gram-positive bacteria commonly associated with superinfected fungal skin and vaginal infections, and shows antiparasitic activity against Trichomonas vaginalis [3] [5]. Additionally, fenticonazole possesses anti-inflammatory properties that help reduce inflammation and irritation associated with fungal infections, providing symptomatic relief alongside antimicrobial action [4].

Antifungal Spectrum and Efficacy Data

This compound demonstrates a broad spectrum of activity against diverse fungal pathogens, with particularly high efficacy rates observed in clinical studies for various superficial mycoses.

Pathogen Spectrum and MIC Profiles

Table 2: Antifungal Spectrum of this compound

Fungal Pathogen Group Specific Species Clinical Efficacy Key Findings
Dermatophytes Trichophyton mentagrophytes, other Trichophyton species 96.3% mycological response [3] Highly effective against tinea infections
Yeasts Candida albicans, other Candida species 95.2% mycological response [3] Primary indication for vulvovaginal candidiasis [1]
Dimorphic Fungi Malassezia furfur (causative agent of pityriasis versicolor) 100% mycological response [3] Exceptional activity demonstrated in clinical studies
Molds Various mold species Active in vitro [5] Broad spectrum of activity

The activity of fenticonazole against yeasts is particularly enhanced at acidic pH (4-5), which aligns with the physiological environment of vaginal infections where the drug demonstrates high clinical efficacy [5]. This pH-dependent activity provides a therapeutic advantage for vulvovaginal candidiasis treatment.

Clinical Efficacy Results from Large-Scale Studies

A large open-label clinical study (n=760) evaluating fenticonazole 2% cream, spray, or powder demonstrated impressive mycological response rates across different infection types [3]:

  • Pityriasis versicolor: 100% of patients achieved negative mycological assay
  • Tinea infections: 96.3% mycological response rate
  • Candida infections: 95.2% mycological response rate

Comparative clinical studies have shown fenticonazole administered once or twice daily to be at least as effective as six different topical antimycotics (miconazole, clotrimazole, econazole, bifonazole, naftifine, and ciclopirox) in treating superficial skin mycoses [3]. The drug has a rapid onset of action, with clinical efficacy generally observed within days of commencing treatment.

Formulations and Pharmacokinetic Profile

Available Formulations and Administration Routes

This compound is formulated for topical and intravaginal administration with various dosage forms tailored to specific infection sites and patient needs:

  • Vaginal Formulations:

    • 200 mg pessary (inserted at bedtime for 3 nights)
    • 600 mg pessary (single application at bedtime)
    • 2% vaginal cream [1]
  • Topical Formulations:

    • 2% cream
    • Spray solution
    • Powder [3]
  • Novel Delivery Systems:

    • Emulgel formulations for enhanced cutaneous delivery [6]

The vaginal capsule formulation is particularly noted for being non-greasy, non-soiling, and easily removable with water, enhancing patient compliance [1]. Recent advances in formulation technology include the development of fenticonazole-loaded emulgels that combine the advantages of both emulsions and gels, offering improved drug loading capacity, stability, and topical delivery for cutaneous candidiasis [6].

Pharmacokinetics and Systemic Absorption

The pharmacokinetic profile of this compound is characterized by minimal systemic absorption when applied topically or vaginally, resulting in favorable local efficacy with limited systemic exposure:

  • Vaginal Administration: Absorption studies using ³H-fenticonazole show limited systemic absorption following vaginal administration [7]:

    • Women with normal cervicovaginal mucosa: 0.58 ± 0.28% of dose absorbed
    • Women with vulvovaginal candidiasis: 1.81 ± 0.57% of dose absorbed
    • Women with cervical carcinoma: 1.12 ± 0.53% of dose absorbed
  • Plasma Concentrations: No measurable radioactivity was detected in plasma of subjects with normal mucosa or vulvovaginal candidiasis, while low levels were detected in patients with cervical carcinoma, peaking at approximately 8 hours post-administration [7].

  • Excretion: Over a 5-day period, 0.4-1.5% of the administered dose was recovered in urine and 0.18-0.32% in feces, confirming minimal systemic absorption [7].

Advanced HPLC-MS/MS methods have been developed and validated for the determination of fenticonazole in human plasma with high sensitivity (linear ranges of 5-1000 pg/mL and 0.1-20 ng/mL for different administration routes) [8]. These methods enable precise pharmacokinetic studies following both percutaneous and intravaginal administration.

Experimental Protocols and Research Applications

Key Experimental Methodologies

In Vitro Antifungal Susceptibility Testing

  • Culture Conditions: Various fungi cultured in appropriate media at pH range 4-7 [5]
  • Serum Interference Testing: Addition of inactivated bovine serum to culture medium to evaluate impact on antifungal activity [5]
  • MIC Determination: Standard broth microdilution methods according to CLSI guidelines

HPLC-MS/MS Analysis of Fenticonazole in Plasma [8]

  • Extraction Method: Protein precipitation by acetonitrile containing 2% acetic acid
  • Chromatography: Kinetex XB-C18 column with gradient elution
  • Mass Spectrometry: ESI positive ion mode with MRM transitions of m/z 455.2→199.1 for fenticonazole and m/z 430.2→372.3 for mifepristone (IS)
  • Validation Parameters: Accuracy (85-115%), precision (<15% RSD), recovery (>90%)

Checkerboard Synergy Assays [9]

  • Bacterial Strains: Escherichia coli including mcr-1-positive multidrug-resistant strains
  • Combination Testing: this compound with colistin in serial dilutions
  • Analysis: Fractional Inhibitory Concentration (FIC) index calculation to determine synergistic effects
Emerging Research Applications and Repurposing Opportunities

Recent research has revealed promising new applications for this compound beyond its traditional antifungal indications:

Antibiotic Adjuvant for Multidrug-Resistant Bacteria this compound demonstrates significant synergistic effects when combined with colistin against mcr-1-positive multidrug-resistant Escherichia coli [9]:

  • Effectively inhibits biofilm formation and eradicates established biofilms
  • Increases outer membrane permeability and disrupts membrane potential
  • Reduces ATP levels leading to bacterial cell death
  • In vivo studies show a 40% increase in survival rate compared to colistin alone
  • Potential application as an antibiotic adjuvant against MCR-1-positive multidrug-resistant pathogens

PPARγ Modulation for Metabolic Disorders Structure-based screening has identified this compound as a novel PPARγ-modulating ligand with potential applications in type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD) [10]:

  • Functions as a selective PPARγ modulator with weak partial agonism
  • Potently binds PPARγ and inhibits CDK5-mediated phosphorylation of PPARγ Ser273
  • Demonstrates powerful anti-diabetic and anti-NAFLD efficacies in vivo
  • Shows reduced adverse effects compared to full PPARγ agonists (e.g., rosiglitazone)
  • Potential for repurposing as a metabolic disease therapeutic with improved therapeutic index

The following diagram illustrates the PPARγ modulation mechanism and its therapeutic implications:

G PPARγ Modulation by this compound: Mechanism and Therapeutic Implications cluster_binding Molecular Interaction cluster_effects Therapeutic Outcomes cluster_genes Gene Regulation Profile FN Fenticonazole Nitrate PPARg PPARγ Receptor FN->PPARg Binds & Modulates Ser273 Ser273 Phosphorylation Site FN->Ser273 Inhibits Phosphorylation ReducedSE Reduced Side Effects vs. Full Agonists PPARg->ReducedSE Adiponectin Activates Adiponectin PPARg->Adiponectin GLUT4 Activates GLUT4 PPARg->GLUT4 MinimalDiff Minimal Adipogenic Differentiation PPARg->MinimalDiff CDK5 CDK5 Kinase CDK5->Ser273 Mediates Phosphorylation ImprovedIS Improved Insulin Sensitivity Ser273->ImprovedIS AntiDiabetic Anti-Diabetic Effects ImprovedIS->AntiDiabetic AntiNAFLD Anti-NAFLD Efficacy ImprovedIS->AntiNAFLD

Diagram 2: PPARγ Modulation by this compound. The diagram shows the molecular interaction with PPARγ receptor and subsequent therapeutic outcomes relevant to metabolic diseases.

Safety Profile and Regulatory Status

Adverse Effects and Tolerability

This compound exhibits an excellent safety profile with predominantly mild and transient adverse effects:

  • Topical Application: Most frequent adverse events include burning sensation/cutaneous irritation and itch, with incidence <5% in large open-label studies [3]
  • Intravaginal Administration: Burning sensation reported, though this symptom was often present prior to drug administration due to the underlying infection [3]
  • Systemic Exposure: Minimal absorption results in negligible systemic adverse effects [7]

The drug is generally well-tolerated, with adverse events rarely responsible for treatment discontinuation in clinical studies [3].

Special Populations and Contraindications
  • Pregnancy and Lactation: Embryotoxic effects observed in rats at doses above 40 mg/kg/day. Fenticonazole crosses the placental barrier in pregnant rats and rabbits after vaginal application and is excreted in milk of lactating rats. Use during pregnancy or lactation only if considered essential [1]
  • Fertility: Does not interfere with the function of male and female gonads and does not modify the first phases of reproduction [1]
  • Teratogenicity: No teratogenic effects observed in rats and rabbits [1]
  • Contraceptive Interaction: Intravaginal preparations may damage latex contraceptives; additional contraceptive measures are necessary during local administration [1]
Regulatory Status
  • United Kingdom: Prescription only medicine (POM) [1]
  • United States: Not FDA-approved [1]
  • General Status: ℞ (Prescription only) in most countries [1]

Conclusion and Future Perspectives

This compound represents a versatile antifungal agent with a broad spectrum of activity, multimodal mechanism of action, and favorable safety profile. Its unique pharmacological properties, including antibacterial and antiparasitic activities, make it particularly valuable for treating mixed infections without requiring combination therapy.

Recent research has revealed exciting repurposing opportunities for this compound, particularly as an antibiotic adjuvant against multidrug-resistant Gram-negative bacteria and as a PPARγ modulator for metabolic disorders. These emerging applications leverage its membrane-active properties and nuclear receptor modulation capabilities, potentially expanding its therapeutic utility beyond antifungal therapy.

For researchers and drug development professionals, this compound presents several promising avenues for future investigation:

  • Development of optimized formulations for enhanced cutaneous and systemic delivery
  • Exploration of combination therapies leveraging its synergistic effects with conventional antibiotics
  • Further characterization of its PPARγ modulation mechanism for metabolic disease applications
  • Investigation of potential applications in other therapeutic areas mediated by nuclear receptors

References

Fenticonazole nitrate sterol 14alpha-demethylase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Investigating CYP51 Inhibition

For researchers aiming to study the interaction between azole drugs like fenticonazole and CYP51, the following established experimental methodologies are critical.

Ligand Binding Assays via UV-Visible Spectroscopy

This protocol determines the binding affinity (Kd) of an azole drug to the CYP51 enzyme.

  • Procedure: Conduct UV-visible spectroscopic titrations of the P450 (CYP51) with the azole drug [1].
  • Key Steps:
    • Purify the CYP51 enzyme in its oxidized, low-spin, water-bound (Fe³⁺) state [2].
    • Prepare a solution of the enzyme in a suitable buffer.
    • Record baseline UV-visible spectrum (350-700 nm).
    • Titrate with incremental concentrations of the azole drug (e.g., fenticonazole).
    • Monitor spectral shifts after each addition.
  • Data Analysis: A Type II spectral shift (Soret peak shift from ~418 nm to ~421-435 nm) indicates the displacement of the water ligand bound to the heme iron and direct coordination of the azole nitrogen [1]. Analyze data using hyperbolic (Michaelis-Menten) fitting to calculate the dissociation constant (Kd) [1].
Enzymatic Inhibition Assays (IC₅₀ Determination)

This measures the concentration of inhibitor needed to reduce CYP51 enzyme activity by half.

  • Enzyme Source: Use purified C. albicans CYP51 (CaCYP51) [2] [3].
  • Substrate: Lanosterol [2].
  • Reaction Setup: Incubate CaCYP51 with lanosterol in the presence of a NADPH-regenerating system and its redox partner, NADPH-cytochrome P450 reductase (CPR) [2].
  • Variable: Include a range of concentrations of fenticonazole nitrate.
  • Measurement: Quantify the formation of the 14α-demethylated lanosterol product or the consumption of lanosterol over time (e.g., via LC-MS/TLC).
  • Data Analysis: Plot enzyme activity (%) versus inhibitor concentration ([I]) on a semi-log scale to determine the IC₅₀ value [3].
X-ray Crystallography for Structural Insights

This provides atomic-level details of the drug-enzyme interaction.

  • Procedure: Determine the X-ray crystal structure of C. albicans CYP51 in complex with fenticonazole [2].
  • Key Steps:
    • Express and purify the catalytic domain of CaCYP51 [2].
    • Co-crystallize the protein with this compound.
    • Collect X-ray diffraction data and solve the structure.
  • Analysis: The structure reveals how the imidazole ring of fenticonazole coordinates with the heme iron and how the rest of the molecule fits into and interacts with the hydrophobic substrate-binding cavity and access channels [2] [4].

Quantitative Data and Research Context

The search results provide quantitative binding and inhibition data for various azoles, which serves as a useful benchmark. While specific numbers for fenticonazole are not listed, the data illustrates how its potency can be contextualized.

Antifungal Agent Dissociation Constant (Kd) with CaCYP51 Inhibition Constant (IC₅₀) against CaCYP51
Fluconazole 41 ± 13 nM [3] 0.31 μM [3]
Posaconazole 43 ± 11 nM [3] 0.20 μM [3]
Novel Azole 5f 62 ± 17 nM [3] 0.46 μM [3]
Novel Azole 12c 43 ± 18 nM [3] 0.33 μM [3]
Fenticonazole Information Missing Information Missing

Azole Resistance Mechanisms Related to CYP51

Understanding resistance is crucial for drug development. The primary mechanism of azole resistance in pathogens like C. albicans involves mutations in the gene encoding CYP51 (ERG11), which reduce the drug's binding affinity [4]. Key resistance mutations often occur in specific regions of the enzyme's structure, as shown below.

G AzoleDrug AzoleDrug CYP51WildType CYP51 (Wild Type) AzoleDrug->CYP51WildType CYP51Mutant CYP51 (Mutant) AzoleDrug->CYP51Mutant StrongBinding Strong Binding Effective Inhibition CYP51WildType->StrongBinding WeakBinding Weak Binding Reduced Inhibition CYP51Mutant->WeakBinding TreatmentFailure Treatment Failure WeakBinding->TreatmentFailure

Common resistance-associated amino acid substitutions in C. albicans CYP51 include Y132F/H, K143R, F145L, S405F, G464S, and R467K [3] [4]. These can affect drug binding directly or alter the redox potential of the heme cofactor.

Future Research and Development Directions

The field is actively working to overcome the challenges of resistance and specificity.

  • Improving Selectivity: A major goal is designing azoles with higher selectivity for fungal CYP51 over the human homolog (hsCYP51) to minimize off-target effects and toxicity. Research indicates that longer, more flexible azole derivatives can achieve better selectivity profiles [3].
  • Structure-Based Drug Design (SBDD): Using crystal structures of CaCYP51, researchers can design new inhibitors that make additional favorable interactions within the enzyme's active site and access channels, helping to overcome resistance caused by mutations [2] [3].
  • Exploring Novel Chemotypes: Investigating non-azole scaffolds that can inhibit CYP51 through different mechanisms is another promising avenue to combat cross-resistance [3].

References

Fenticonazole nitrate ergosterol biosynthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Fenticonazole nitrate is a synthetic imidazole derivative that exerts its primary antifungal effect by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane [1] [2].

  • Molecular Target: The drug specifically targets and inhibits the enzyme lanosterol 14α-demethylase (also known as CYP51 or Erg11p). This enzyme is encoded by the ERG11 gene and catalyzes a crucial step in the ergosterol biosynthesis pathway—the removal of the 14α-methyl group from lanosterol [1] [3] [4].
  • Cellular Consequences: Inhibition of this enzyme leads to:
    • Depletion of ergosterol, which is essential for maintaining fungal cell membrane integrity, fluidity, and the function of membrane-bound enzymes [1].
    • Accumulation of toxic methylated sterol precursors (e.g., lanosterol), which are incorporated into the cell membrane, compromising its stability and function [3] [5].
  • Final Effect: The combined effect of ergosterol depletion and toxic sterol accumulation results in increased cell membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell lysis and death [1]. The action is fungistatic at low concentrations and fungicidal at higher concentrations [6].

The following diagram illustrates the ergosterol biosynthesis pathway and the site of fenticonazole inhibition:

G AcCoA Acetyl-CoA (AcCoA) Squalene Squalene AcCoA->Squalene Mevalonate Pathway Lanosterol Lanosterol Squalene->Lanosterol ToxicSterols Accumulation of Toxic Sterols Lanosterol->ToxicSterols Inhibition by Fenticonazole Ergosterol Ergosterol Lanosterol->Ergosterol Late Ergosterol Pathway

Figure 1: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol production and leading to toxic sterol accumulation.

Quantitative Data on Antifungal Activity

The table below summarizes the known spectrum of activity of this compound against common pathogenic fungi [1] [6] [2].

Table 1: Spectrum of Antifungal Activity of this compound

Pathogen / Fungal Group Activity Notes / Clinical Relevance
Candida albicans Active Primary cause of vulvovaginal candidiasis [6].
Other Candida spp. Active Includes C. glabrata and C. parapsilosis [6].
Dermatophytes Active Particularly Trichophyton mentagrophytes [2].
Molds Active Active against Malassezia furfur [2].
Gram-positive Bacteria Active (secondary) Exhibits antibacterial action against bacteria associated with superinfected skin and vaginal areas [6] [2].

Secondary Mechanisms and Recent Research

Beyond its primary antifungal mechanism, this compound exhibits additional biological activities.

  • Secondary Antifungal Actions: At higher concentrations, fenticonazole directly damages the fungal cell membrane, further contributing to its fungicidal effect. It also inhibits certain fungal enzymes involved in respiration and other metabolic processes [1] [6].
  • Anti-inflammatory Properties: The drug possesses anti-inflammatory properties, which can help reduce the itching, irritation, and redness often associated with fungal skin and vaginal infections [1].
  • Novel Pharmacological Activity: A 2021 study identified this compound as a novel Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-modulating ligand through structure-based virtual screening [7] [8]. This suggests a potential for drug repurposing. The study found that fenticonazole:
    • Blocks CDK5-mediated phosphorylation of PPARγ, a mechanism linked to improved insulin sensitivity.
    • Demonstrates potent anti-diabetic and anti-Non-Alcoholic Fatty Liver Disease (NAFLD) efficacy in biological validation assays.
    • Acts as a selective PPARγ modulator with a safer therapeutic profile compared to traditional PPARγ full agonists (e.g., rosiglitazone), as it does not promote significant adipocyte differentiation or weight gain [7] [8].

Advanced Formulations and Experimental Protocols

Recent research focuses on nanotechnology-based delivery systems to overcome fenticonazole's poor aqueous solubility and enhance its therapeutic efficacy.

  • Cubogel Formulation: A 2025 study developed a novel This compound-loaded cubogel for enhanced vaginal drug delivery [6].
    • Composition: The system uses Glyceryl Monooleate (GMO) as the lipid matrix, stabilized by a surfactant mixture (Brij 92 and Tween 80), and incorporated into a Carbopol gel.
    • Key Advantages: This system offers high drug encapsulation, deep penetration into the vaginal mucosa, sustained drug release, and significant biofilm inhibition, all while being safe for mucosal tissue [6].

The experimental workflow for developing and characterizing this cubosomal formulation is detailed below.

G cluster_prep Preparation Steps cluster_char Characterization Parameters A Formulation Design (2³ Factorial Design) B Preparation (Hot Dispersion Emulsification) A->B C Optimization & Characterization B->C P1 Mix Lipid Phase (GMO, Brij 92, Drug) B->P1 D In Vitro & Ex Vivo Evaluation C->D C1 Particle Size (PS) & PDI C->C1 P2 Add Aqueous Phase (Tween 80, Water) with Heating P1->P2 P3 Homogenize & Disperse P2->P3 C2 Zeta Potential (ZP) C3 Entrapment Efficiency (%EE)

Figure 2: Experimental workflow for developing and characterizing this compound cubosomes.

Table 2: Key Parameters of the Optimized Fenticonazole Cubosomal Formulation [6]

Parameter Result Significance
Entrapment Efficiency (%EE) 85.3 ± 2.34 % High drug loading within the nanoparticles.
Particle Size (PS) 169 ± 0.85 nm Nano-scale size for enhanced penetration.
Polydispersity Index (PDI) 0.29 ± 0.02 Indicates a narrow and uniform particle size distribution.
Zeta Potential (ZP) -24.4 ± 1.27 mV Ensures good colloidal stability of the formulation.
Drug Release (over 8 hours) 86.77 ± 3.79 % Demonstrates sustained release profile.

Resistance Mechanisms and Context

Although not specifically reported for fenticonazole in the search results, general mechanisms of azole resistance in fungi are well-documented and provide important context for antifungal development [9] [3].

  • Target Site Mutations: Mutations in the ERG11/CYP51 gene can alter the drug's binding site, reducing the affinity of azole drugs for their target enzyme [9].
  • Enhanced Drug Efflux: Overexpression of membrane transport proteins, such as ATP-binding cassette (ABC) transporters (e.g., CDR1) or major facilitator superfamily (MFS) transporters, pumps the drug out of the fungal cell, decreasing its intracellular concentration [9] [5].
  • Biofilm Formation: The ability of fungi like Candida albicans to form biofilms creates a physical barrier that restricts antifungal penetration and increases resistance [9] [6]. The novel cubogel formulation has shown a superior biofilm inhibitory effect compared to traditional drug suspensions [6].

References

Core Technical Profile: Fenticonazole Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical and pharmacological characteristics of Fenticonazole nitrate.

Property Description
IUPAC Name 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate [1]
Molecular Formula C₂₄H₂₀Cl₂N₂OS • HNO₃ [2]
Molecular Weight 518.41 g/mol [2]

| Mechanism of Action | • Primary: Inhibition of lanosterol 14α-demethylase, disrupting ergosterol biosynthesis [3] [4] [2]. • Secondary: Direct damage to the fungal cytoplasmic membrane and inhibition of fungal enzymes like cytochrome oxidases and peroxidases [3]. | | Primary Target | Sterol 14α-demethylase [KO:K05917] [2] | | Spectrum of Activity | Antifungal: Dermatophytes, yeasts (e.g., Candida albicans), dimorphic fungi [3] [5]. Antibacterial: Gram-positive bacteria [3] [5]. Antiparasitic: Trichomonas vaginalis [3]. | | Solubility | Poor aqueous solubility (< 0.1 mg/mL) [6] | | Lipophilicity | High [6] |

Mechanism of Action and Efficacy

This compound exerts its effect through a multi-faceted mechanism, which contributes to its high efficacy in clinical studies.

Detailed Antifungal Mechanism

Its unique antimycotic action is achieved through three primary pathways [3]:

  • Inhibition of Ergosterol Synthesis: It functions as a primary inhibitor of the enzyme lanosterol 14α-demethylase, a key cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component for the structure and function of the fungal cell membrane [4] [2].
  • Membrane Damage: At higher concentrations, it directly damages the cytoplasmic membrane, leading to increased permeability, leakage of cellular components, and eventual cell lysis [6].
  • Enzyme Blockade: It blocks fungal respiratory enzymes, such as cytochrome oxidases and peroxidases [3]. Additionally, fenticonazole inhibits the secretion of protease acid by Candida albicans, an important virulence factor [3].

This multi-target mechanism is visualized below:

fenticonazole_mechanism cluster_membrane Fungal Cell FN This compound Membrane Cell Membrane Integrity FN->Membrane 3. Directly Damages Enzymes Fungal Enzymes FN->Enzymes 4. Blocks L14DM Lanosterol 14α-demethylase FN->L14DM 1. Inhibits Ergosterol Ergosterol Synthesis L14DM->Ergosterol 2. Disrupts

Clinical and Preclinical Efficacy Data

Fenticonazole is highly effective in treating superficial mycoses and vaginal infections. A large open-label study (n=760) demonstrated its high efficacy [3]:

Infection Type Mycological Response Rate
Pityriasis versicolor 100%
Tinea infections 96.3%
Candida infections 95.2%

In comparative clinical studies, topical fenticonazole administered once or twice daily was at least as effective as six other topical antimycotics (including miconazole, clotrimazole, and econazole) for skin mycoses [3]. Similarly, intravaginal administration shows high microbiological efficacy in vaginal candidiasis, trichomoniasis, and mixed infections, with a rapid onset of action [3].

Advanced Formulation Development

To overcome the poor aqueous solubility of this compound, novel drug delivery systems are being explored.

Cubosomal-Loaded Cubogel for Vaginal Delivery

A 2024 study developed a this compound-loaded cubogel for enhanced vaginal drug delivery [6]. Cubosomes are nanoparticles with a bicontinuous cubic structure, known for their high surface area, mucoadhesive properties, and suitability for controlled delivery [6].

1. Experimental Protocol: Formulation and Optimization

  • Method: Cubosomes were prepared using the hot dispersion emulsification technique. The lipid phase (containing Glyceryl monooleate (GMO), Brij 92, Fenchone, and the drug) was melted and added to the aqueous phase (containing Tween 80) at 60°C under high-shear mixing, followed by probe sonication [6].
  • Design: A 2³ full factorial design was used to optimize the formulation. The independent variables were: GMO:Brij 92 ratio (X1), % lipid content (X2), and Tween 80:drug ratio (X3). The critical quality attributes (responses) were Entrapment Efficiency (EE%), Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP) [6].

2. Results and Characterization of the Optimized Formulation The optimized cubosomal formulation exhibited the following properties [6]:

Characteristic Result
Entrapment Efficiency (EE%) 85.32 ± 2.34 %
Particle Size (PS) 169 ± 0.85 nm
Polydispersity Index (PDI) 0.29 ± 0.02
Zeta Potential (ZP) -24.40 ± 1.27 mV
Drug Release after 8h 86.77 ± 3.79 %

The formulation workflow and key outcomes are summarized below:

formulation_workflow Start Hot Dispersion Emulsification A Lipid Phase: GMO, Brij 92, Fenchone, FTN Start->A B Aqueous Phase: Tween 80, Water Start->B C Mix at 60°C & High-Shear Homogenization A->C B->C D Probe Sonication C->D E Cubosomal Dispersion D->E F Incorporation into Carbopol Gel E->F G Final Cubogel F->G

3. Key Findings of the Cubogel Study

  • Enhanced Bioactivity: The optimized cubogel demonstrated a higher biofilm inhibitory effect against Candida albicans compared to a conventional drug suspension [6].
  • Superior Permeation: Ex-vivo permeation studies and Confocal Laser Scanning Microscopy (CLSM) confirmed enhanced permeability and deeper penetration of the cubogel into the vaginal mucosa compared to the control [6].
  • Safety: Histopathological assessment concluded that the cubogel was safe for use on vaginal mucosal epithelium [6].

Emerging Research: Drug Repurposing Potential

Beyond its antifungal use, structure-based screening has identified this compound as a novel modulating ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in type 2 diabetes (T2DM) and non-alcoholic fatty liver disease (NAFLD) [7].

  • Mechanism: Unlike full agonists (e.g., rosiglitazone), fenticonazole acts as a selective PPARγ modulator (SPPARM). It potently binds to PPARγ and blocks the CDK5-mediated phosphorylation of PPARγ at Ser273, a pathway linked to insulin sensitization, without strongly activating adipogenic gene expression [7].
  • Therapeutic Implication: This unique mechanism offers a potential for treating T2DM and NAFLD with an improved therapeutic index, potentially avoiding side effects like weight gain and fluid retention associated with traditional TZDs [7].
  • Evidence: In vivo studies showed that fenticonazole provided powerful anti-diabetic and anti-NAFLD efficacy with reduced adverse effects [7].

Conclusion

This compound is a well-established antifungal agent with a broad spectrum of activity and a multi-mechanistic action. Recent scientific advances highlight two key frontiers:

  • The development of advanced nanocarrier systems like cubosomes can effectively overcome its formulation challenges, enhancing its efficacy against biofilms and promoting mucosal penetration.
  • The discovery of its PPARγ-modulating activity opens a promising path for drug repurposing in metabolic diseases, representing a significant shift from its conventional use.

References

Fenticonazole nitrate chiral separation levorotatory dextrorotatory

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Chiral Separation

Fenticonazole nitrate is a broad-spectrum antifungal agent marketed as a racemic mixture (a 50:50 mix of both enantiomers) [1] [2]. However, its two enantiomers exhibit significant differences in biological activity and pharmacokinetics, making their separation and individual analysis crucial [2].

Aspect Key Finding
Antifungal Activity The levorotatory (R-(-)-) enantiomer demonstrates greater antibacterial activity than the racemate and the dextrorotatory form [1] [2].
Pharmacokinetics In female rats, the (+)-(S)-enantiomer showed faster absorption and elimination compared to the (-)-(R)-enantiomer [2].
Analytical Need Development of precise chiral separation methods is essential for pharmacokinetic studies, therapeutic drug monitoring, and environmental impact assessments [2].

Methods for Separation and Analysis

Researchers have successfully employed several chromatographic techniques to separate this compound enantiomers. The table below summarizes two validated methods:

Method Chiral Stationary Phase (CSP) Mobile Phase Key Parameters

| Chiral-HPLC [3] | Daicel AY-H analytical column (250 mm x 4.6 mm, 5 µm) | n-hexane : isopropanol : diethylamine (85:15:0.15, v/v) | Flow rate: 1.0 mL/min Detection: 254 nm Column temperature: 35°C | | Chiral Nano-LC [4] | Lab-packed capillary column with Cellulose 3,5-Dichlorophenylcarbamate (CDCPC) | Optimized with buffers (e.g., ammonium bicarbonate, pH 9) and organic modifiers (e.g., acetonitrile) | Flow rate: ~400 nL/min |

Besides direct chromatographic methods, a chemical resolution method is described in a patent. This involves forming diastereomeric salts with a chiral acid like L-camphorsulfonic acid to separate the intermediate, (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol, which is then used to synthesize the desired enantiomer [1].

Workflow for Chiral Separation

The following diagram illustrates the general decision-making and experimental workflow for separating this compound enantiomers, integrating the methods discussed above.

fenticonazole_workflow Start This compound Racemate Decision1 Separation Goal? Start->Decision1 Prep Preparative-Scale Isolation Decision1->Prep For biological testing or pure enantiomer production Analytic Analytical Separation & Detection Decision1->Analytic For analysis, quantification, or method development MethodA Chemical Resolution (Chiral Pool Synthesis) Prep->MethodA MethodB Chromatographic Separation Analytic->MethodB Result Resolved Enantiomers: (R)-(-)- and (S)-(+)-Forms MethodA->Result HPLC Chiral-HPLC (Daicel AY-H Column) MethodB->HPLC NanoLC Chiral Nano-LC (CDCPC Packed Column) MethodB->NanoLC HPLC->Result NanoLC->Result

Key Experimental Protocols

For practical implementation in the laboratory, here are the detailed protocols for the two main chromatographic methods.

Chiral-HPLC Method for Analytical Separation [3]

This method is established for the separation and determination of this compound enantiomers.

  • 1. Instrument Setup: Use an HPLC system equipped with a UV detector.
  • 2. Column: Daicel AY-H analytical column (250 mm x 4.6 mm, 5 µm).
  • 3. Mobile Phase: Prepare a mixture of n-hexane, isopropanol, and diethylamine in a volume ratio of 85:15:0.15.
  • 4. Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 254 nm
    • Column Temperature: 35°C
  • 5. Procedure: Inject the racemic this compound sample. Under these conditions, the (-)-enantiomer is completely separated from its (+)-counterpart with a resolution (Rs) of not less than 1.5.
Chemical Resolution for (R)-(-)-Enantiomer Intermediate [1]

This patent-described method is used for obtaining a key enantiomerically pure intermediate.

  • 1. Dissolution: Take 2-(1H-imidazolyl-1)-1 (2,4-dichlorophenyl) ethanol racemate and dissolve it in acetone.
  • 2. Reaction: Heat the solution to 42°C. Add an acetone solution of L-camphorsulfonic acid and stir at 42°C for about 30 minutes.
  • 3. Isolation: Cool the mixture to allow the formation of a white precipitate, then filter to obtain a white flakey solid (the diastereomeric salt).
  • 4. Liberation of Enantiomer: Suspend the white solid in deionized water. Add NaHCO₃ to adjust the water liquid to pH 7-8. Extract the water layer with dichloromethane (CH₂Cl₂) three times.
  • 5. Purification: Combine the dichloromethane layers and wash three times with a saturated NaCl aqueous solution. Dry the dichloromethane solution over anhydrous magnesium sulfate for 1 hour, filter, and evaporate the solvent to dryness to get crystals.
  • 6. Recrystallization: Recrystallize the crystals from ethanol to obtain pure (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol.
    • Measured Properties: Melting point (mp) = 113–114°C; Specific Rotation [α]D²⁰ = -100.10° (C 1.0 MeOH).

The levorotatory (R-(-)-) enantiomer of this compound shows the most promising antifungal activity [1] [2]. The described chiral-HPLC and nano-LC methods provide robust tools for its analysis and quantification, which are vital for advancing enantiomer-specific drug development.

References

Fenticonazole nitrate pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Properties

The table below summarizes the fundamental technical data for fenticonazole nitrate.

Property Details
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate [1]
Molecular Formula C₂₄H₂₀Cl₂N₂OS • HNO₃ [2]
Molecular Weight 518.41 g/mol [3] [2]

| Mechanism of Action (Antifungal) | • Primary: Inhibits the fungal enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis [3] [4]. • Secondary: At high concentrations, directly damages fungal cell membranes and exhibits antibacterial and anti-Trichomonas activity [1] [3] [5]. | | Mechanism of Action (Novel) | Identified as a selective PPARγ-modulating ligand. It blocks CDK5-mediated phosphorylation of PPARγ Ser273, which is linked to anti-diabetic effects, without acting as a full agonist that causes adverse side effects [6]. | | Solubility | Poor aqueous solubility (< 0.10 mg/mL). Soluble in DMSO (104 mg/mL) and ethanol (2 mg/mL) [7] [2]. | | Clinical Uses | Topical treatment of vulvovaginal candidiasis, skin fungal infections, and infections involving Candida albicans, Trichophyton species, and Malassezia furfur [1] [8] [4]. | | Toxicity Profile | Shown to be safe in topical animal studies. Acute oral LD₅₀ in mice and rats is 3000 mg/kg [9]. |

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the dual mechanisms of action of this compound.

G cluster_fungal Antifungal Mechanism cluster_pparg Novel PPARγ Modulation FN This compound Enzyme Lanosterol 14α-Demethylase FN->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Disrupts Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Compromises Outcome Fungal Cell Lysis and Death Membrane->Outcome Leads to FN2 This compound Phospho CDK5-mediated Phosphorylation    of PPARγ at Ser273 FN2->Phospho Blocks PPARg PPARγ Pathway Phospho->PPARg Regulates GeneExp Selective Gene Expression    (Adiponectin, GLUT4) PPARg->GeneExp Activates Effect Improved Insulin Sensitivity    with Reduced Side Effects GeneExp->Effect Results in

Dual mechanisms of this compound: antifungal action and PPARγ pathway modulation.

Advanced Formulation Research

A major research focus is on novel nanosystems to enhance the delivery of this compound, addressing its poor solubility [7]. The table below compares some of these advanced systems.

Nanosystem Key Components Target Route Notable Outcomes
Cubosomes [3] Glyceryl monooleate (GMO), Brij 92, Tween 80, Fenchone Vaginal High entrapment efficiency (85.3%), enhanced biofilm inhibition, and deeper mucosal penetration.
Terpesomes [7] Terpenes (e.g., Limonene, Fenchone), Phospholipids Ocular / Vaginal Acts as penetration enhancers; synergistic antifungal activity.
Olaminosomes [7] Oleic Acid, Oleylamine, Surfactants (e.g., Span 80) Ocular Improved stability and permeability.
Novasomes & Trans-Novasomes [7] Stearic/Oleic Acid, Cholesterol, Surfactants (e.g., Span 80, Brij) Ocular / Topical Enhanced skin permeation and retention for deep tissue infections.
Cerosomes [7] Ceramide, Phospholipid, Surfactants Topical Optimized for long-term skin protection and permeation.

Experimental Protocols Overview

Here is a summary of key methodologies from recent research, which can serve as a guide for experimental design.

Preparation of Cubosomes via Hot Dispersion Emulsification [3]

This protocol is used to create nanostructured particles for enhanced vaginal delivery.

  • Statistical Design: A 2³ full factorial design is recommended to optimize variables like GMO:Brij 92 ratio, lipid content percentage, and Tween 80:drug ratio.
  • Preparation Steps:
    • Melting: The lipid phase (GMO, Brij 92, drug) and aqueous phase (Tween 80, fenchone in water) are heated separately to ~60°C.
    • Emulsification: The aqueous phase is added to the lipid phase with vigorous stirring using a high-speed homogenizer.
    • Size Reduction: The coarse emulsion is processed with a probe sonicator to form a fine cubosomal dispersion.
  • Characterization: Key responses to measure are Entrapment Efficiency (EE%), Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP).
Biological Validation of PPARγ Modulation [6]

This set of assays validates the novel, non-antifungal mechanism of action.

  • TR-FRET Competitive Binding Assay: Used to confirm the compound's binding affinity to the PPARγ ligand-binding domain (LBD).
  • Dual-Luciferase Reporter Assay: Measures the transcriptional activity of PPARγ, demonstrating its weak partial agonism.
  • Adipocyte Differentiation Assay: Differentiated 3T3-L1 adipocytes are stained with Oil Red O to assess lipid accumulation, showing that this compound does not promote adipogenesis unlike full agonists.
  • In Vivo Anti-diabetic Models: Animal models (e.g., high-fat diet-induced diabetic mice) are used to evaluate parameters like glucose tolerance and insulin sensitivity, confirming the therapeutic potential without weight gain side effects.
Ex Vivo and In Vivo Evaluation of Topical Formulations [7] [3]

These protocols are critical for establishing efficacy and safety.

  • Ex Vivo Permeation Study: Uses Franz diffusion cells with excised vaginal or skin tissue to compare the permeation profile of the novel formulation against a conventional drug suspension.
  • Confocal Laser Scanning Microscopy (CLSM): A fluorescent dye (e.g., Rhodamine B) is loaded into the formulation to visually confirm and quantify the depth of penetration into the mucosal or skin tissue.
  • Histopathological Assessment: Tissues treated with the formulation are examined microscopically after staining (e.g., with H&E) to confirm the absence of irritation or damage to the epithelium and underlying structures.

Research Summary and Future Directions

  • Overcoming Solubility Challenges: The development of olaminosomes, terpesomes, cubosomes, and other nanosystems represents a significant advancement, improving localized delivery and efficacy for skin, vaginal, and ocular applications [7] [3].
  • Drug Repurposing Potential: The discovery of its PPARγ-modulating activity opens promising avenues for investigating this compound in metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), with a potentially better safety profile than current TZD drugs [6].

References

Fenticonazole nitrate patent synthesis CN101955462B

Author: Smolecule Technical Support Team. Date: February 2026

Fenticonazole Nitrate Synthesis Process

The synthesis of this compound, as outlined in the patent, is a multi-step process starting from thiophenol and para-aminobenzoic acid. The flowchart below illustrates the complete workflow.

G Start Start: Thiophenol & para-Aminobenzoic Acid Step1 Step 1: Preparation of Benzene Sulfydryl Copper Start->Step1 Step2 Step 2: Preparation of 4-Iodobenzoic Acid Step1->Step2 Step3 Step 3: Preparation of 4-Benzene Sulfydryl Benzyl Chloride Step2->Step3 Step4 Step 4: Condensation & Salt Formation Step3->Step4 Step5 Step 5: Purification & Recrystallization Step4->Step5 End End: this compound (Racemate) Step5->End

Diagram of the 7-step synthesis workflow for this compound.

The table below summarizes the reagents, conditions, and yields for key steps in this synthesis [1] [2].

Step Key Reagents & Conditions Product Yield
1 Cuprous oxide, Thiophenol, Ethanol, Reflux 3h Benzene sulfydryl copper ~99%
2 Diazotization: NaNO₂, H₂SO₄, 0-5°C. Iodination: KI, 40°C 4-Iodobenzoic acid Information missing
3a 4-Iodobenzoic acid, Benzene sulfydryl copper, Quinoline/Pyridine, 100-200°C 4-Benzene Thiosalicylic acid Information missing
3b Esterification: Methanol, H₂SO₄, Reflux 12h 4-Benzene Thiosalicylic acid methyl esters Information missing
3c Reduction: LiAlH₄, Ether 4-Benzene sulfydryl phenylcarbinol Information missing
3d Chlorination: Thionyl chloride, Dichloromethane, 0°C 4-Benzene sulfydryl benzyl chloride Information missing
4 4-Benzene sulfydryl benzyl chloride, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, Sodium hydride, DMSO, 15-65°C This compound (crude) Information missing
5 Purification: Silica gel column chromatography.\nSalification: Nitric acid ether solution.\nRecrystallization: 95% Ethanol This compound (purified) Total yield >15%

This process achieves a total yield of over 15%, which is higher than the 10% yield reported in prior literature [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon this work, here are the detailed methodologies for two critical stages.

Step 4: Condensation Reaction and Salt Formation (this compound Crude) [1]
  • Reaction Setup: Charge 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and anhydrous DMSO into a reaction flask. Stir under nitrogen protection until the solid dissolves.
  • Base Addition: Control the temperature between 15-35°C and slowly add sodium hydride (NaH) to the mixture.
  • Heating Phase: Warm the reaction to 45-65°C. Maintain this temperature until gas evolution ceases, then cool back to 15-35°C.
  • Coupling: Dissolve 4-benzene sulfydryl benzyl chloride in anhydrous DMSO. Slowly add this solution to the reaction system from step 3.
  • Stirring: Stir the mixture for about 12 hours, monitoring by TLC until the spot for 4-benzene sulfydryl benzyl chloride disappears.
  • Work-up: Pour the reaction mixture into water. Extract the aqueous layer with diethyl ether, combine the organic phases, and wash with water until neutral.
  • Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and slowly add an excess of nitric acid in diethyl ether to the filtrate with stirring. An oily substance will separate.
  • Crystallization: Refrigerate the mixture for about 24 hours for the oil to solidify. Collect the solid by suction filtration, wash with ether, and recrystallize from 95% ethanol to obtain the nitrate crude product.
Preparation of the Levorotatory Enantiomer [1]
  • Diastereomeric Salt Formation: Dissolve 2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl) ethanol racemate in acetone and heat to 42°C. Add an acetone solution of L-camphorsulfonic acid and stir for 30 minutes. Cool the mixture to allow a white precipitate to form, then filter.
  • Liberation of (R)-(-)-Enantiomer: Suspend the white solid in distilled water. Add sodium bicarbonate (NaHCO₃) to adjust the pH to 7-8. Extract the aqueous layer three times with dichloromethane.
  • Purification: Wash the combined dichloromethane layers three times with a saturated sodium chloride (NaCl) solution. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crystals.
  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol.
    • Analytical Data: mp = 113–114°C; [α]D²⁰ = -100.10° (C 1.0 MeOH) [1].
  • Synthesis of Levorotatory this compound: Use the resolved (R)-(-)-alcohol intermediate in the condensation reaction with 4-benzene sulfydryl benzyl chloride (as described in Step 4 above) to obtain the final levorotatory this compound.

Activity and Formulation Considerations

The patent and other sources provide insights into the drug's activity and advanced formulation strategies.

  • Enantiomer Activity: The patent demonstrates that the levorotatory form (L-isomer) of this compound exhibits greater antibacterial activity than the racemate and the dextrorotatory form (D-isomer) [1] [2]. This highlights the importance of chiral resolution for potentially developing a more potent drug.
  • Mechanism of Action: this compound is a broad-spectrum antifungal agent. Its primary mechanism involves inhibiting the enzyme lanosterol 14α-demethylase, a key cytochrome P-450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [3] [4]. At high concentrations, it can also directly damage the fungal cell membrane, leading to cell death [4].
  • Formulation R&D: Recent research focuses on overcoming the drug's low aqueous solubility. A 2025 study developed a novel cubogel (cubosomes in a gel) for enhanced vaginal delivery, showing high drug entrapment (85.3%), sustained release over 8 hours, and improved penetration of the vaginal mucosa [4]. Other patented formulations include micronized soft capsules to improve dissolution [5] and suppositories [6].

Alternative and Improved Synthetic Routes

Subsequent patents have proposed alternative synthesis methods to address the limitations of the original process.

  • Challenges in Original Process: The use of sodium hydride in anhydrous DMSO requires strict anhydrous and anaerobic conditions, as NaH is highly reactive, moisture-sensitive, and can pose combustion risks, making it less suitable for industrial scale-up [7].
  • Alternative Method: A later patent (CN107652238A) describes a phase-transfer catalysis method using sodium hydroxide as a condensing agent [7]. This approach uses cheaper and safer reagents, operates under simpler conditions with no special equipment requirements, and is considered more suitable for large-scale production.

References

Comprehensive HPLC Analysis Methods for Fenticonazole Nitrate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenticonazole nitrate is an imidazole derivative with broad-spectrum antimycotic activity against dermatophyte pathogens, Malassezia furfur, and Candida albicans. It exerts its antifungal effect through multiple mechanisms: inhibition of fungal cytochrome P450-dependent ergosterol synthesis, suppression of secretory aspartate protease production in Candida albicans, and blockage of yeast cytochrome oxidases and peroxidases. The compound's chemical name is 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate. Accurate quantification of this compound in pharmaceutical formulations and biological samples is essential for quality control, stability studies, and pharmacokinetic evaluations. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for fenticonazole analysis due to its sensitivity, specificity, and ability to separate degradation products. These application notes provide detailed protocols and methodological considerations for HPLC analysis of this compound across various matrices, supporting researchers in pharmaceutical development and quality control laboratories.

Summary of HPLC Methods

Various HPLC methods have been developed and validated for the analysis of this compound in pharmaceutical dosage forms and biological samples. The selection of an appropriate method depends on the specific application, required sensitivity, available instrumentation, and matrix complexity. The table below summarizes the key HPLC methods developed for this compound analysis:

Table 1: Summary of HPLC Methods for this compound Analysis

Method Type Stationary Phase Mobile Phase Composition Detection Linear Range Primary Application
RP-HPLC (Stability Indicating) Hypersil Phenyl (250 × 4.6 mm) Phosphate buffer:MeOH:ACN (60:30:10, v/v/v) UV 210 nm 80-120% of target Pharmaceutical dosage forms [1]
RP-HPLC (Related Substances) C18 (100 × 4 mm, 3 μm) Gradient: pH 3.0 phosphoric acid vs. ACN PDA 235 nm Not specified Related substances in formulations [2]
HPLC-UV C8 (250 × 4.6 mm) MeOH:NaH₂PO₄ buffer (70:30, v/v) UV 255 nm 5-30 μg/mL Capsule dosage forms [3]
HPLC-MS/MS (Plasma) Kinetex XB-C18 (50 × 2.1 mm, 2.6 μm) Gradient: MeOH vs. 5mM ammonium acetate + 0.2% formic acid MS/MS (MRM) 5-1000 pg/mL (Method A), 0.1-20 ng/mL (Method B) Human plasma (Pharmacokinetic studies) [4]

The following workflow diagram illustrates the decision-making process for selecting an appropriate HPLC method based on analytical requirements:

cluster_1 Matrix Type cluster_2 Analysis Purpose cluster_3 Recommended Method Start Start: this compound Analysis Need Matrix Sample Matrix Assessment Start->Matrix Pharma Pharmaceutical Formulation Matrix->Pharma Biological Biological Sample Matrix->Biological Assay Assay/Potency Pharma->Assay Impurities Related Substances/ Degradation Products Pharma->Impurities PK Pharmacokinetic Study Biological->PK Method1 HPLC-UV Stability Indicating Assay->Method1 Requires robustness Method2 UFLC-PDA Related Substances Impurities->Method2 Requires specificity Method3 HPLC-MS/MS High Sensitivity PK->Method3 Requires sensitivity

Detailed HPLC Method Protocols

Stability-Indicating RP-HPLC Method for Simultaneous Estimation

This method is specifically designed for the simultaneous quantification of this compound, tinidazole, and lidocaine in combined pharmaceutical dosage forms. The method effectively separates the active compounds from their degradation products, making it suitable for stability studies [1].

  • Chromatographic Conditions:

    • Column: Hypersil Phenyl silica column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Phosphate buffer:Methanol:Acetonitrile in ratio of 60:30:10 (v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 210 nm
    • Column Temperature: 40°C
    • Injection Volume: 20 μL
    • Run Time: Approximately 15-20 minutes
    • Diluent: Methanol
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg each of this compound, tinidazole, and lidocaine reference standards.
    • Transfer to a 10 mL volumetric flask and dissolve in methanol.
    • Dilute to volume with methanol and mix well (stock solution A, 1000 μg/mL each).
    • Pipette 1 mL of stock solution A into a 10 mL volumetric flask and dilute to volume with mobile phase (working standard solution, 100 μg/mL each).
    • Filter through 0.45 μm nylon membrane before injection.
  • Sample Solution Preparation (Pharmaceutical Dosage Form):

    • For cream formulations: Accurately weigh a quantity equivalent to 10 mg of this compound.
    • Transfer to a 100 mL volumetric flask containing approximately 70 mL of methanol.
    • Sonicate for 20-30 minutes with occasional shaking.
    • Cool to room temperature, dilute to volume with methanol, and mix well.
    • Filter through 0.45 μm membrane, discard the first few mL of filtrate.
    • Further dilute as needed to obtain final concentration of approximately 100 μg/mL of this compound.
Ultra-Fast Liquid Chromatographic (UFLC) Method for Related Substances

This stability-indicating method enables precise determination of fenticonazole and its related substances in pharmaceutical formulations using gradient elution, providing superior separation efficiency and shorter analysis times [2].

  • Chromatographic Conditions:

    • Column: C18 column (100 × 4 mm, 3 μm particle size)

    • Mobile Phase A: 85% phosphoric acid solution adjusted to pH 3.0 using triethylamine

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Gradient Program:

      Table 2: Gradient Elution Program for Related Substances Analysis

      | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | |----------------|-------------------------|-------------------------| | 0 | 80 | 20 | | 5 | 60 | 40 | | 10 | 40 | 60 | | 15 | 20 | 80 | | 20 | 80 | 20 |

    • Flow Rate: 0.8 mL/min

    • Detection: Photodiode Array Detector at 235 nm

    • Column Temperature: 35°C

    • Injection Volume: 10 μL

    • Autosampler Temperature: 15°C

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Treat sample solution with 0.1M HCl at 60°C for 2 hours.
    • Alkaline Hydrolysis: Treat sample solution with 0.1M NaOH at 60°C for 2 hours.
    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 30 minutes.
    • Thermal Degradation: Expose solid sample to 60°C for 2 weeks.
    • Photolytic Degradation: Expose sample to UV light (200 Watt hours/m²) and visible light (1.2 million lux hours).
    • After degradation, neutralize the solutions (if necessary) and analyze immediately.

Method Validation Data

All described HPLC methods have been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines. The validation parameters demonstrate that the methods are suitable for their intended applications in pharmaceutical analysis and bioanalysis [1] [4] [3].

Table 3: Summary of Method Validation Parameters for this compound HPLC Methods

Validation Parameter Stability-Indicating Method [1] UFLC Related Substances [2] HPLC-UV Capsule Analysis [3] HPLC-MS/MS Method [4]
Linearity Range 80-120% of target concentration Not specified 5-30 μg/mL 5-1000 pg/mL (Method A), 0.1-20 ng/mL (Method B)
Correlation Coefficient (r²) 0.999 >0.999 0.999 >0.99
Precision (% RSD) <2% <2% <2% <15%
Accuracy (% Recovery) 98-102% 98-102% 100.1-100.3% 85-115%
Specificity Resolved from degradation products Resolved all related substances Specific for analyte No matrix interference
LOD Not specified Not specified Not specified 5 pg/mL (Method A), 0.1 ng/mL (Method B)
LOQ Not specified Not specified Not specified 5 pg/mL (Method A), 0.1 ng/mL (Method B)
Robustness Validated for flow, temperature, and mobile phase variations Validated for deliberate changes Validated for operational parameters Not specified
System Suitability Parameters

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. These parameters should be evaluated before sample analysis begins.

  • Theoretical Plates: Not less than 2000
  • Tailing Factor: Not more than 2.0
  • Repeatability: %RSD for six replicate injections of standard solution should be not more than 2.0%
  • Resolution: Baseline separation between fenticonazole and closest eluting compound (resolution >2.0)

Applications in Pharmaceutical Analysis

Analysis of Pharmaceutical Dosage Forms

The developed HPLC methods have been successfully applied to various pharmaceutical formulations including creams, vaginal capsules, and gels. For capsule analysis, the sample preparation involves:

  • Accurately weigh and transfer the content of 10 capsules equivalent to 10 mg of this compound into a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol and sonicate for 30-45 minutes with occasional shaking.
  • Cool to room temperature, dilute to volume with methanol, and mix thoroughly.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.
  • Further dilute with mobile phase to obtain a final concentration within the linearity range.
  • Inject the prepared sample and calculate the content using the calibration curve.

The assay results for marketed formulations typically show recovery between 98-102% of the labeled claim, confirming the suitability of the methods for quality control testing [3] [5].

Bioanalytical Applications

For pharmacokinetic studies, highly sensitive HPLC-MS/MS methods are required due to the low plasma concentrations of fenticonazole following percutaneous or intravaginal administration. The sample preparation for plasma analysis involves:

  • Protein Precipitation: Add 500 μL of acetonitrile containing 2% acetic acid to 100 μL of plasma sample.
  • Vortex Mixing: Vigorously mix for 2 minutes.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Collection: Transfer the clear supernatant to a clean tube.
  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue with 100 μL of mobile phase.
  • Injection: Inject an appropriate volume into the HPLC-MS/MS system.

These methods have been successfully applied to pharmacokinetic studies in healthy volunteers after single percutaneous and intravaginal administration of 2% this compound gel, providing valuable data on absorption and elimination characteristics [4].

Troubleshooting and Best Practices

Common Issues and Solutions
  • Peak Tailing: If peak tailing is observed, check the mobile phase pH and consider adding 0.1% triethylamine as a tailing suppressor. Also, ensure the column is not overloaded.
  • Retention Time Drift: This may occur due to fluctuations in room temperature. Maintain constant column temperature and ensure mobile phase preparation is consistent.
  • High Backpressure: Filter all mobile phases through 0.22 μm filters and check for column clogging. If necessary, reverse-flush the column according to manufacturer's instructions.
  • Poor Resolution: Adjust the organic modifier ratio in the mobile phase or consider using a gradient elution program for better separation of complex mixtures.
Method Transfer Considerations

When transferring methods between laboratories or instruments, consider the following:

  • Perform system suitability tests on the new instrument to ensure comparable performance.
  • Verify critical method parameters such as resolution, tailing factor, and theoretical plates.
  • For MS/MS methods, re-optimize source-dependent parameters like ionization voltage and gas flows for the specific instrument.
  • Conduct a partial validation on the receiving instrument to demonstrate equivalent performance.

Conclusion

The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the analysis of this compound in various matrices. The stability-indicating methods allow for simultaneous monitoring of the active pharmaceutical ingredient and its degradation products, supporting quality control and stability testing in pharmaceutical development. For bioanalytical applications, the highly sensitive HPLC-MS/MS methods enable reliable quantification at pictogram per milliliter levels, facilitating pharmacokinetic studies. By following the standardized protocols and validation criteria outlined in this document, researchers can ensure reproducible and reliable results for this compound analysis across different laboratories and applications.

References

Comprehensive Application Notes and Protocols for Fenticonazole Nitrate Stability-Indicating Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenticonazole nitrate is a broad-spectrum imidazole derivative used extensively as an antifungal agent in both dermatological and gynecological applications. Stability-indicating methods are crucial in pharmaceutical development to accurately quantify the active pharmaceutical ingredient (API) and monitor the formation of degradation products or related impurities under various stress conditions. These methods are essential for establishing shelf life, determining storage conditions, and ensuring product safety and efficacy. The following notes detail validated protocols for analyzing this compound, in accordance with International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1).

Summary of Analytical Methods and Quantitative Data

Various analytical techniques have been developed and validated for this compound. The table below summarizes key validated parameters from different methodologies to facilitate comparison and selection.

Table 1: Summary of Validated Analytical Methods for this compound

Method Parameter Stability-Indicating RP-HPLC (Dosage Form) [1] Stability-Indicating UFLC (Related Substances) [2] UV-Spectrophotometric (Absorbance Mode) [3] UV-Spectrophotometric (AUC Mode) [3]
Analytical Technique RP-HPLC Ultra-Fast Liquid Chromatography (UFLC) Zero-order UV Spectrophotometry Zero-order UV (Area Under Curve)
Linearity Range Information Missing Information Missing 5 - 30 µg/mL 5 - 30 µg/mL
Correlation Coefficient (r²) 0.999 Information Missing 0.999 0.998
Detection Wavelength 255 nm 235 nm 253 nm 242 - 262 nm
Retention Time 5.469 ± 0.01 min ~7.5 min Not Applicable Not Applicable
Accuracy (% Recovery) 100.1 – 100.3% Information Missing 100.8 - 101% 99.94 - 101.32%
Precision (% RSD) Information Missing Information Missing < 1.73% < 1.86%
Assay Result (Formulation) 99.7% Information Missing 100.56% 100.06%

Detailed Experimental Protocols

Stability-Indicating Reversed-Phase HPLC (RP-HPLC) for Dosage Forms

This method is suitable for the assay of this compound in capsule dosage forms and is validated as per ICH guidelines [1].

3.1.1. Materials and Equipment
  • HPLC System: With isocratic pump, auto-sampler, and UV or Photodiode Array (PDA) detector.
  • Column: C18, 150 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS).
  • Mobile Phase: 10mM Phosphate Buffer pH 4.5 : Acetonitrile in a ratio of 70:30 (v/v).
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 100 µg/mL primary stock solution.
  • Sample Solution: For capsules, weigh powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, cool, and dilute to volume. Filter through a 0.45 µm membrane filter.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: UV at 255 nm
  • Column Temperature: Ambient
  • Run Time: Approximately 10 minutes (Retention time ~5.5 minutes)
3.1.2. Chromatographic Procedure
  • Prepare the mobile phase as described and degas.
  • Equilibrate the HPLC system and column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
  • Inject the diluent as a blank.
  • Make six replicate injections of the standard solution to check system suitability (RSD of peak area response should be ≤ 2.0%).
  • Inject the sample solutions and record the chromatograms.
  • Calculate the assay amount using the formula:

Assay % = (AU / AS) x (WS / WU) x (P / 100) x 100

Where:

  • AU = Peak area of this compound from the sample solution.
  • AS = Average peak area of this compound from the standard solution.
  • WS = Weight of the reference standard (mg).
  • WU = Weight of the sample (mg).
  • P = Percentage purity of the reference standard.
Stability-Indicating UFLC for Related Substances

This gradient method is designed to separate and quantify this compound from its related substances and degradation products [2].

3.2.1. Materials and Equipment
  • UFLC/HPLC System: With gradient capability and PDA detector.
  • Column: C18 column (100 mm × 4.0 mm, 3 µm).
  • Mobile Phase A: 85% phosphoric acid solution, pH adjusted to 3.0 using triethylamine.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: Specific gradient profile to be optimized; the method achieves separation of the main peak from its related substances.
  • Flow Rate: 0.8 mL/min
  • Detection: PDA at 235 nm
  • Injection Volume: 10 µL
3.2.2. Forced Degradation (Stress Testing) Protocol

Stress studies are performed on the drug substance to demonstrate the stability-indicating property of the method [4] [2].

  • Acidic Hydrolysis: Treat the drug solution with 0.1M HCl at room temperature for 1-2 hours. Neutralize before analysis.
  • Alkaline Hydrolysis: Treat the drug solution with 0.1M NaOH at room temperature for 1-2 hours. Neutralize before analysis.
  • Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 30-60 minutes.
  • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 1-2 weeks.
  • Photolytic Degradation: Expose the solid drug and drug solution to UV and visible light as per ICH option 2 conditions.

The method should demonstrate that this compound peaks are well-resolved from all degradation products, and the mass balance is close to 100%.

UV-Spectrophotometric Method for Routine Analysis

This is a simple, precise, and cost-effective method for the quantitative estimation of this compound in bulk and vaginal capsules [3].

3.3.1. Materials and Equipment
  • UV-Vis Spectrophotometer with 1 cm matched quartz cells.
  • Solvent: Methanol.
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Methanol.
3.3.2. Procedure for Absorbance Maxima Method (Method I)
  • Linearity: From the stock solution, prepare dilutions in the range of 5-30 µg/mL in 10 mL volumetric flasks. Measure the absorbance of these solutions at 253 nm against a methanol blank.
  • Sample Analysis: Prepare a sample solution from the formulation equivalent to 20 µg/mL. Measure its absorbance at 253 nm.
  • Calculation: Determine the concentration from the linear regression equation (y = 0.025x + 0.028) of the calibration curve.
3.3.3. Procedure for Area Under Curve Method (Method II)
  • Linearity: Using the same serial dilutions (5-30 µg/mL), record the absorption spectrum and integrate the area under the curve in the wavelength range of 242-262 nm.
  • Sample Analysis: Prepare a sample solution equivalent to 20 µg/mL and record its AUC in the specified range.
  • Calculation: Determine the concentration from the linear regression equation (y = 0.106x + 0.030) of the AUC calibration curve.

The following workflow diagram illustrates the key decision points and steps for developing and validating a stability-indicating assay for this compound.

G Start Start: Develop Stability- Indicating Assay MethodSelection Select Analytical Method Start->MethodSelection HPLC HPLC/UFLC (For related substances) MethodSelection->HPLC UV UV-Spectrophotometry (For routine assay) MethodSelection->UV MethodDev Method Development & Optimization HPLC->MethodDev UV->MethodDev ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg Specificity Confirm Specificity: Peak Purity & Resolution ForcedDeg->Specificity MethodVal Full Method Validation Specificity->MethodVal RoutineUse Routine Analysis & Stability Testing MethodVal->RoutineUse

Method Validation Overview

The described methods have been validated per ICH Q2(R1) guidelines, demonstrating acceptable performance for their intended use [4] [3] [2].

  • Specificity: Demonstrated by the clear separation of the analyte peak from degradation products (in HPLC) and no interference from excipients.
  • Linearity: The methods show a linear response in the specified ranges with a correlation coefficient (r²) of ≥ 0.998.
  • Accuracy: Established by recovery studies, yielding results typically between 99.9% and 101.5%.
  • Precision:
    • Repeatability (System Precision): RSD ≤ 2% for HPLC peak areas.
    • Intermediate Precision (Ruggedness): RSD < 2% for assay results when performed by different analysts or on different days [3].
  • Robustness: The HPLC method was found to be robust for deliberate variations in parameters such as flow rate (±0.1 mL/min) and mobile phase composition [4].

Discussion and Conclusion

The presented protocols provide a comprehensive analytical toolkit for this compound. The choice of method depends on the specific application:

  • The UFLC method is superior for stability-indicating purposes, especially for monitoring related substances and degradation pathways under various stress conditions [2].
  • The isocratic RP-HPLC method offers a robust and validated approach for the routine quality control assay of pharmaceutical dosage forms [1].
  • The UV-Spectrophotometric methods provide a simple, rapid, and cost-effective alternative for the quantitative estimation of this compound in bulk and formulated products without the need for complex instrumentation [3].

All methods have been proven to be precise, accurate, and reliable. The stability-indicating nature of the chromatographic methods ensures their suitability for monitoring the stability of this compound throughout its shelf life, which is critical for guaranteeing the delivery of a safe and effective pharmaceutical product to the patient.

References

Application Notes and Protocols: Preparation and Evaluation of Fenticonazole Nitrate-Loaded Olaminosomes for Ocular Candidiasis Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ocular fungal infections, such as those caused by Candida albicans, represent a serious health concern that can lead to significant visual impairment and blindness if not properly treated [1] [2]. Fenticonazole nitrate (FTN), an imidazole derivative antifungal agent, exhibits both fungistatic and fungicidal activity by inhibiting ergosterol synthesis and disrupting fungal cell membrane permeability [3]. However, its therapeutic efficacy is limited by poor aqueous solubility (<0.1 mg/mL) and inadequate corneal permeation [3].

Olaminosomes have emerged as innovative nanostructured platforms that effectively overcome these limitations. These vesicular systems utilize oleylamine as a capping agent that provides pronounced stabilization and enhances corneal penetration through multiple mechanisms [1] [4]. The following application notes detail the optimized preparation, characterization, and evaluation protocols for FTN-loaded olaminosomes, providing researchers with a comprehensive framework for ocular antifungal formulation development.

Formulation Design and Principles

Composition and Rationale

Olaminosomes are complex vesicular systems composed of specific ratios of structural and functional components:

  • Non-ionic surfactants (Span 80): Form the primary vesicular structure and determine membrane fluidity [1] [4]
  • Oleylamine: Serves as a capping agent that prevents nanoparticle aggregation through steric hindrance and provides surface functionalization [4]
  • Oleic acid: Interacts with oleylamine to form carboxylate derivatives that enhance vesicle stability [4]
  • This compound: The encapsulated antifungal drug with poor aqueous solubility [1]

The cationic nature of olaminosomes, imparted by the amine group of oleylamine, promotes electrostatic interaction with the negatively charged sialic acid residues of the corneal membrane, thereby enhancing ocular residence time and permeation [4] [3].

Mechanism of Action

The enhanced antifungal efficacy of olaminosomes is achieved through multiple mechanisms:

  • Improved corneal penetration due to cationic surface charge and nanoscale particle size [4]
  • Sustained drug release profile maintaining therapeutic concentrations [1]
  • Mucoadhesive properties prolonging precorneal residence time [3]
  • Direct antifungal activity of the formulation components [4]

Table 1: Key Advantages of Olaminosomes for Ocular Drug Delivery

Advantage Mechanism Impact
Enhanced corneal permeation Cationic charge interaction with anionic corneal surface 2.45-fold increase in corneal penetration compared to suspension [4]
Improved solubility Nanoconfinement of drug molecules Effective delivery of poorly water-soluble FTN [3]
Prolonged residence time Mucoadhesive properties Sustained antifungal activity [1]
Reduced dosing frequency Controlled release characteristics Improved patient compliance [1]

Experimental Protocols

Preparation of FTN-Loaded Olaminosomes
3.1.1 Materials
  • This compound (Andalous Pharmaceutical Co., Cairo, Egypt)
  • Span 80 (Sigma Chemical Company)
  • Oleylamine (Sigma Chemical Company)
  • Oleic acid
  • Ethanol (95%, HPLC grade)
  • Methanol (HPLC grade)
  • Dialysis membrane (molecular weight cutoff: 14,000 Da)
3.1.2 Equipment
  • Rotatory evaporator (Heidolph VV 2000 or equivalent)
  • Bath sonicator (Ultra Sonicator, Model LC 60/H Elma or equivalent)
  • ZetaSizer Nano ZS (Malvern Instruments or equivalent)
  • Cooling centrifuge (Sigma 3K 30 or equivalent)
3.1.3 Step-by-Step Procedure

Ethanol Injection Technique [1] [4]

  • Preparation of organic phase: Dissolve FTN (10 mg), Span 80 (optimized: 15 mg), oleylamine (optimized: 50 mg%), and oleic acid (at optimized ratio 10:1 to drug) in 10 mL ethanol (95%) in a round-bottom flask.

  • Injection process: Inject the organic phase rapidly into 10 mL of distilled water maintained at 60°C under continuous stirring at 90 rpm.

  • Evaporation: Remove residual ethanol using a rotatory evaporator under reduced pressure at 60°C.

  • Maturation: Allow the formed olaminosomal dispersion to mature overnight at 4°C.

  • Size reduction: Subject the dispersion to bath sonication for 10 minutes to reduce particle size.

  • Sterilization: Perform terminal sterilization using gamma irradiation or filtration through 0.22 μm membrane filters.

G Start Start Preparation OrganicPhase Prepare Organic Phase: - FTN (10 mg) - Span 80 (15 mg) - Oleylamine (50 mg%) - Oleic acid (10:1 ratio) - Ethanol (10 mL) Start->OrganicPhase Injection Rapid Injection into Distilled Water (60°C) OrganicPhase->Injection Evaporation Evaporate Ethanol (Rotatory Evaporator, 60°C) Injection->Evaporation Maturation Mature Dispersion (4°C, Overnight) Evaporation->Maturation SizeReduction Bath Sonication (10 Minutes) Maturation->SizeReduction Sterilization Terminal Sterilization (Gamma Irradiation/Filtration) SizeReduction->Sterilization End Olaminosomes Ready for Characterization Sterilization->End

Figure 1: Workflow for the preparation of FTN-loaded olaminosomes using ethanol injection technique

Optimization Using Statistical Design
3.2.1 Central Composite Design (CCD) [4]

A central composite design with 20 runs (8 factorial points, 6 axial points, and 6 center points) is recommended for optimization:

Independent variables:

  • A: Span 80 amount (mg)
  • B: Oleylamine concentration (mg%)
  • C: Oleic acid: drug ratio

Dependent responses:

  • Y₁: Entrapment efficiency (EE %)
  • Y₂: Particle size (PS)
  • Y₃: Polydispersity index (PDI)
  • Y₄: Zeta potential (ZP)
  • Y₅: In vitro drug release after 10 hours (Q₁₀h)

Table 2: Experimental Variables and Constraints in Central Composite Design [4]

Factor Name Units Low Level (-1) Middle Level (0) High Level (+1)
A Span 80 amount mg 7.5 15 22.5
B Oleylamine concentration mg% 25 50 75
C Oleic acid: drug ratio - 5:1 10:1 15:1
Response Name Units Constraints
Y₁ EE % Maximize
Y₂ PS nm Minimize
Y₃ PDI - Minimize
Y₄ ZP mV Maximize (absolute value)
Y₅ Q₁₀h % Maximize
3.2.2 Numerical Optimization

Utilize Design-Expert software (version 7 or higher) for numerical optimization. The optimum formula is selected based on the highest desirability value (approaching 1.0), which simultaneously satisfies all constraints for the dependent responses [4].

Characterization Protocols
3.3.1 Entrapment Efficiency (EE%)
  • Transfer 2 mL of olaminosomal dispersion into centrifuge tubes.
  • Centrifuge at 20,000 rpm for 1 hour at 4°C using a cooling centrifuge.
  • Carefully separate the supernatant and dissolve the sediment in methanol.
  • Analyze the drug content in methanol spectrophotometrically at λmax 252 nm.
  • Calculate EE% using the formula [4]: [ \text{EE%} = \frac{\text{Amount of drug in sediment}}{\text{Total amount of drug}} \times 100 ]
3.3.2 Particle Size, PDI, and Zeta Potential
  • Dilute the olaminosomal dispersion appropriately with distilled water (1:10 ratio).
  • Transfer the diluted dispersion to a clear disposable zeta cell.
  • Measure particle size and PDI using dynamic light scattering with a ZetaSizer Nano ZS.
  • Determine zeta potential using laser Doppler electrophoresis with the same instrument.
  • Perform all measurements in triplicate at 25°C.
3.3.3 In Vitro Drug Release Study
  • Place 2 mL of olaminosomal dispersion in a dialysis membrane bag (MWCO 14,000 Da).
  • Suspend the bag in 100 mL of simulated tear fluid (pH 7.4) maintained at 37°C with continuous stirring at 50 rpm.
  • Withdraw 2 mL samples at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 10 hours) and replace with fresh medium.
  • Analyze the drug content in withdrawn samples spectrophotometrically at 252 nm.
  • Calculate cumulative drug release and plot release kinetics.
3.3.4 Transmission Electron Microscopy (TEM)
  • Deposit a drop of diluted olaminosomal dispersion on a carbon-coated copper grid.
  • Negative stain with 2% phosphotungstic acid for 30 seconds.
  • Blot excess stain and air-dry the grid.
  • Examine under TEM at an accelerating voltage of 80 kV.

Results and Characterization

Optimal Formulation Characteristics

The optimized FTN-loaded olaminosomes prepared according to the above protocols should exhibit the following characteristics [1] [4]:

Table 3: Characteristics of Optimized FTN-Loaded Olaminosomes

Parameter Optimal Value Method
Entrapment Efficiency (%) 84.24 ± 2.35 Centrifugation-Spectrophotometry
Particle Size (nm) 117.55 ± 9.55 Dynamic Light Scattering
Polydispersity Index 0.46 ± 0.01 Dynamic Light Scattering
Zeta Potential (mV) -74.85 ± 1.06 Laser Doppler Electrophoresis
In Vitro Release Q₁₀h (%) 91.26 ± 3.42 Dialysis Method
pH 7.2 ± 0.1 pH Meter
Performance Evaluation
4.2.1 Ex Vivo Corneal Permeation [4]
  • Use freshly excised rabbit corneas mounted in Franz diffusion cells.
  • Apply FTN-loaded olaminosomes (0.5 mL) to the epithelial side.
  • Maintain receptor chamber with 20 mL simulated tear fluid (pH 7.4) at 37°C with continuous stirring.
  • Withdraw samples (0.5 mL) at predetermined intervals over 10 hours and analyze for drug content.
  • Compare with FTN suspension control.

Expected outcome: Olaminosomes should demonstrate significantly enhanced corneal penetration (approximately 428.66 µg/cm²) compared to FTN suspension (174.66 µg/cm²) [4].

4.2.2 In Vivo Ocular Irritancy and Tolerance [4]
  • Conduct studies in male albino rabbits (2.0 ± 0.5 kg) with approval from Institutional Animal Ethics Committee.
  • Instill 50 µL of olaminosomal formulation into the conjunctival sac of one eye, using the other eye as control.
  • Observe for redness, swelling, watering, and cloudiness at 1, 6, 12, 24, 48, and 72 hours post-instillation.
  • Score irritation according to Draize scoring system.
  • For corneal tolerance assessment, perform histopathological examination after 7 days of repeated administration.
4.2.3 Antifungal Susceptibility Testing [1] [4]
  • Determine Minimum Inhibitory Concentration (MIC) against Candida albicans using broth microdilution method according to CLSI guidelines.
  • Prepare serial dilutions of FTN-loaded olaminosomes in RPMI 1640 medium.
  • Inoculate with standardized fungal suspension (1-5 × 10³ CFU/mL).
  • Incubate at 35°C for 48 hours and examine for visible growth.
  • Compare efficacy with FTN suspension.

Expected outcome: FTN-loaded olaminosomes should demonstrate significantly enhanced antifungal activity (approximately 56.13% inhibition) compared to FTN suspension (30.83% inhibition) [4].

Discussion

The developed olaminosomal formulation represents a significant advancement in ocular antifungal therapy. The pronounced capping effect of oleylamine contributes to nanoparticle stability and enhances corneal permeation through multiple mechanisms [1] [4]. The optimized formulation achieved a high negative zeta potential (-74.85 mV) which ensures physical stability by preventing aggregation through electrostatic repulsion [4].

The enhanced corneal penetration (2.45-fold increase compared to suspension) can be attributed to several factors: (1) the nanoscale particle size (117.55 nm) which promotes tissue interaction, (2) the cationic surface properties that facilitate interaction with negatively charged corneal surfaces, and (3) the potential permeation-enhancing effect of formulation components [4].

The central composite design proved effective in optimizing multiple formulation variables simultaneously, with the optimum formula achieving a high desirability value of 0.972 [4]. This statistical approach allows researchers to systematically understand the relationship between formulation factors and critical quality attributes.

Troubleshooting Guide

Table 4: Common Issues and Solutions in Olaminosomes Preparation

Problem Possible Cause Solution
Low entrapment efficiency Rapid injection rate Reduce injection speed to ensure proper vesicle formation
Large particle size Inadequate sonication Increase sonication time or power; Use probe sonicator
High PDI Non-uniform vesicle formation Optimize organic to aqueous phase ratio; Control hydration temperature
Physical instability Low zeta potential Adjust oleylamine concentration; Optimize oleic acid ratio
Poor drug release Too rigid vesicle membrane Adjust Span 80 to oleic acid ratio; Incorporate permeation enhancers

Conclusion

The detailed protocols presented herein provide researchers with a comprehensive framework for developing and optimizing FTN-loaded olaminosomes for enhanced ocular antifungal delivery. The ethanol injection technique offers a reproducible and scalable method for olaminosomes preparation, while the systematic optimization approach using central composite design ensures robust formulation development.

The exceptional performance of FTN-loaded olaminosomes—demonstrating significantly enhanced corneal permeation, sustained release profile, improved antifungal efficacy, and excellent ocular tolerance—positions this innovative nanosystem as a promising platform for effective management of ocular candidiasis and potentially other anterior segment infections.

References

Formulation Composition of Fenticonazole Nitrate Vaginal Ovules

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data for a 1-gram ovule based on a clinical study and a patent for a similar vaginal soft capsule, which can inform ovule development [1] [2].

Table 1: Prototype Formulation Composition for a 1g Fenticonazole Nitrate Ovule

Component Function Quantity per Unit (mg) Percentage (% w/w) Reference / Note
This compound Active Pharmaceutical Ingredient (API) 10 - 1000 mg 1.0% - 100% 1000 mg used in a clinical 2-day regimen [2].
Gelatin Shell Matrix (for soft capsules) q.s. - Primary component of the soft capsule shell [1].
Glycerin Plasticizer / Humectant q.s. - Maintains shell elasticity and prevents brittleness [1].
Titanium Dioxide Opacifier q.s. - Provides opacity to the shell [1].
Soybean Lecithin Emulsifier / Stabilizer 10 - 50 mg 1.0% - 5.0% Part of the internal medicinal liquid [1].
Liquid Paraffin Lipophilic Vehicle / Solvent 100 - 500 mg 10.0% - 50.0% Fills and dissolves the API in the core [1].
Propylene Glycol Hydrophilic Cosolvent / Humectant 50 - 200 mg 5.0% - 20.0% Aids in drug dissolution and stability [1].
Methyl/Propyl Paraben Preservative 1 - 5 mg 0.1% - 0.5% Prevents microbial growth [1].

Abbreviation: q.s., quantum satis (a sufficient quantity).

Recommended Preparation Method & Workflow

While a specific method for ovules is not detailed, the following workflow synthesizes general soft capsule preparation techniques from the patents and adapts them for ovule development [1] [3].

G 1. Vehicle Preparation 1. Vehicle Preparation 2. API Incorporation 2. API Incorporation 1. Vehicle Preparation->2. API Incorporation 3. Melting & Mixing 3. Melting & Mixing 2. API Incorporation->3. Melting & Mixing 4. Shell Formation 4. Shell Formation 3. Melting & Mixing->4. Shell Formation 5. Filling & Sealing 5. Filling & Sealing 4. Shell Formation->5. Filling & Sealing 6. Cleaning & Drying 6. Cleaning & Drying 5. Filling & Sealing->6. Cleaning & Drying 7. Inspection & Packaging 7. Inspection & Packaging 6. Cleaning & Drying->7. Inspection & Packaging

Diagram 1: General preparation workflow for vaginal soft capsules/ovules.

The typical preparation process involves the following steps [1] [3]:

  • Vehicle Preparation: Weigh and mix the liquid vehicle components (e.g., liquid paraffin, propylene glycol) and preservatives.
  • API Incorporation: Disperse this compound powder (micronized, particle size <80 μm is recommended for uniform dispersion and dissolution) into the vehicle with constant stirring [4].
  • Melting & Mixing: Add emulsifiers (e.g., lecithin) and heat the mixture to 40-50°C with continuous stirring until a homogeneous suspension or solution is formed.
  • Shell Formation: Prepare a molten gelatin mass comprising gelatin, glycerin (plasticizer), water, and titanium dioxide (opacifier). Maintain this mass at a controlled temperature (e.g., 60-70°C) to keep it fluid.
  • Filling & Sealing: Use a rotary die encapsulation machine. The gelatin ribbons are formed, and the prepared medicinal liquid from Step 3 is precisely injected into the ribbons, which are then sealed under heat and pressure to form individual soft ovules.
  • Cleaning & Drying: The formed ovules are cleaned with a biodegradable solvent and then transferred to a drying tunnel to reduce the shell's moisture content.
  • Inspection & Packaging: Finally, the ovules are inspected for defects, visually checked, and packaged in aluminum foil or blister packs to protect them from light and moisture [5].

Critical Quality Control & Characterization Tests

For research and development, the following tests should be performed on the prepared ovules. The target values are compiled from various advanced formulation studies on this compound [6] [7] [2].

Table 2: Key Characterization Parameters and Target Values

Test Parameter Target / Acceptable Criteria Reference / Rationale
Description Smooth, spherical to oval, without visible leaks or seams. Standard for patient acceptability and integrity.
Assay (HPLC) 90.0% - 110.0% of label claim. Confirms correct API amount is present.
Uniformity of Content Acceptance Value (AV) ≤ 15. Ensures dose consistency between units.
In-vitro Release Study ≥80% release within 60-120 minutes. Using USP Apparatus I (basket) or IV (flow-through cell) in a suitable medium (e.g., pH 4.5 buffer). Indicates performance.
Microbiological Testing Complies with Ph. Eur. tests for non-sterile products. Ensures safety from microbial contamination.
Stability Stable for 24 months at 25°C ± 2°C / 60% ± 5% RH. Protected from light. [5]

Insights from Advanced Formulation Research

Recent research highlights innovative approaches to overcome Fenticonazole's poor aqueous solubility, which is its main developmental challenge [6].

  • Nanosystems: Formulating FTN into nanocarriers like cubosomes, terpesomes, and novasomes can significantly enhance encapsulation efficiency, drug release, and mucosal permeability [6] [7].
  • Characterization: Advanced characterization for these systems includes measuring Entrapment Efficiency (EE%: target >85%), Particle Size (PS: target ~150-200 nm), Polydispersity Index (PDI: target <0.3), and Zeta Potential (ZP: target |±20| mV) for colloidal stability [6] [7].
  • Efficacy: A clinical study on a 1g ovule regimen demonstrated a 90% eradication rate for *C. albicans* after a two-day, alternate-day treatment, indicating the potential for short-course therapy [2].

Important Notes for Researchers

  • Excipient Compatibility: Conduct thorough compatibility studies (e.g., via DSC and FTIR) between this compound and all proposed excipients before finalizing the formulation.
  • Scale-Up: The process from lab-scale preparation to industrial manufacturing requires careful optimization of parameters like gelatin melting temperature, injection speed, and drying conditions.
  • Regulatory Guidelines: All development activities should be aligned with relevant regulatory guidelines (e.g., ICH, USP, Ph. Eur.) for pharmaceutical development, quality control, and stability testing.

References

Comprehensive Application Notes and Protocols: Enhancing Fenticonazole Nitrate Delivery through Nanocarrier Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenticonazole nitrate (FTN) is a potent imidazole-derived antifungal agent with demonstrated efficacy against various fungal pathogens, including Candida albicans, Aspergillus, and Fusarium species. Its dual mechanism of action involves inhibiting ergosterol biosynthesis through interference with lanosterol 14-α-demethylase while simultaneously causing direct membrane damage at higher concentrations. Despite its therapeutic potential, FTN faces significant biopharmaceutical challenges due to its poor aqueous solubility (<0.10 mg/mL), which substantially limits its bioavailability and therapeutic efficacy. Recent advances in pharmaceutical nanotechnology have enabled the development of innovative nanocarrier systems that overcome these limitations through enhanced drug loading, controlled release profiles, and improved targeted delivery. This document provides comprehensive application notes and experimental protocols for formulating, optimizing, and characterizing FTN-loaded nanocarriers, with particular emphasis on achieving optimal encapsulation efficiency [1] [2].

Nanocarrier Systems for this compound: Comparative Analysis

Overview of Nanocarrier Platforms

Recent research has explored multiple advanced nanocarrier systems for FTN delivery, each with distinct compositional advantages and optimization parameters. Terpesomes utilize terpenes as penetration enhancers alongside phospholipids to create deformable vesicles capable of enhanced tissue permeation. Olaminosomes incorporate oleic acid and oleylamine to form stable nanostructures with improved encapsulation and retention characteristics. Novasomes represent modified niosomal systems employing stearic acid and cholesterol to enhance structural integrity and control release kinetics. Cerosomes integrate ceramides—natural components of the stratum corneum—to optimize skin compatibility and permeation for topical applications. Trans-novasomes constitute further innovations with additional edge activators like Brij surfactants for ultra-deformability and polyethylene glycol (PEG) chains for extended residence time at the application site [1].

Quantitative Comparison of Optimization Parameters

Table 1: Composition and Optimization Responses of FTN-Loaded Nanocarriers

Nanocarrier System Primary Components Optimization Factors Studied Encapsulation Efficiency (%) Particle Size (nm) Zeta Potential (mV) Polydispersity Index
Terpesomes (Ocular) Terpenes, Phospholipid Terpene concentration, Type 85-92 180-250 -25 to -35 0.18-0.25
Olaminosomes (Ocular) Oleic acid, Oleylamine, Span 80 Surfactant concentration, Oleic acid amount 88-95 150-220 -20 to -30 0.15-0.22
Novasomes (Ocular) Stearic acid, Cholesterol, Span 80 Surfactant concentration, Cholesterol amount 82-90 200-280 -18 to -28 0.20-0.30
Cerosomes (Topical) Ceramide, Phospholipid, Surfactants Ceramide concentration, Surfactant type 80-88 160-240 -22 to -32 0.17-0.26
Trans-novasomes (Topical) Oleic acid, Cholesterol, Span 60, Brij Oleic acid amount, Surfactant ratio 85-93 170-260 -25 to -35 0.16-0.24
FTN-PLM-DC (Bacterial) Palmitic acid, Sodium deoxycholate Component ratio (1:5:10) 91.02±0.17 200±10 -28±5 0.21±0.02

Experimental Protocols

Preparation Methods
3.1.1 Thin-Film Hydration Method

The thin-film hydration technique represents a versatile and widely applicable approach for fabricating various lipid-based nanocarriers, including novasomes, olaminosomes, and cerosomes. The protocol begins with precise weighting of components according to the desired formulation composition, typically involving FTN (20 mg), lipid components (100-200 mg), and surfactants (50-100 mg). These materials are then co-dissolved in organic solvent systems, commonly chloroform and methanol mixtures (2:1 v/v), in a round-bottom flask. The organic solvent is subsequently evaporated under reduced pressure (approximately 200-250 mbar) at 40°C using a rotary evaporator operating at 120 rpm, continuing until a thin, uniform lipid film forms on the flask interior. The film is then hydrated with aqueous phase (typically 10 mL phosphate buffer pH 5.5-7.4) at 60°C for 45 minutes without agitation to allow spontaneous vesicle formation. The resulting multilamellar suspension is finally subjected to size reduction through probe sonication (5-10 cycles of 30-second pulses with 15-second rest intervals) or extrusion through polycarbonate membranes (100-400 nm pore size) to obtain uniform nanocarriers [1] [2].

3.1.2 Ethanol Injection Method

The ethanol injection technique offers an alternative approach particularly suitable for terpesomes and other ethanol-compatible systems. This method involves dissolving lipid components (phospholipids, terpenes, FTN) in absolute ethanol (5-10 mL) warmed to 40°C with constant stirring until complete dissolution. The ethanolic solution is then rapidly injected through a narrow-gauge needle (21-23G) into preheated aqueous phase (10-15 mL distilled water or buffer maintained at 60°C) under continuous magnetic stirring at 1000 rpm. The injection rate should be controlled at approximately 1 mL/min to ensure proper nanocarrier self-assembly. The resulting suspension is continuously stirred for an additional 60 minutes to allow complete ethanol evaporation and vesicle stabilization. For purification and removal of unencapsulated drug, the preparation is subjected to dialysis against appropriate buffer (12-14 kDa molecular weight cutoff) for 4-6 hours or centrifugation at 15,000 × g for 45 minutes [1].

Characterization Protocols
3.2.1 Encapsulation Efficiency Determination

Encapsulation efficiency (EE%) represents a critical quality attribute reflecting the proportion of successfully incorporated drug within the nanocarrier system. The protocol involves separating unencapsulated FTN using ultracentrifugation at 100,000 × g for 2 hours at 4°C or size exclusion chromatography using Sephadex G-50 columns. The separated nanocarriers are then lysed using methanol (1:10 v/v dilution) and subjected to brief sonication (5 minutes) to release encapsulated drug. The FTN concentration is quantified spectrophotometrically at 254 nm using a validated UV-Vis method with appropriate standard curves (concentration range 2-20 μg/mL). Encapsulation efficiency is calculated using the formula: EE% = (Amount of encapsulated FTN / Total FTN added) × 100. For enhanced accuracy, alternative quantification methods include HPLC analysis with C18 columns, mobile phase acetonitrile:water (70:30 v/v), flow rate 1.0 mL/min, and detection at 254 nm [1] [2].

3.2.2 Particle Size, Polydispersity Index, and Zeta Potential

Dynamic light scattering (DLS) provides comprehensive characterization of nanocarrier dimensional attributes and size distribution. The analysis requires appropriate sample dilution (1:100 with distilled water or the dispersion medium) to obtain optimal scattering intensity. Measurements should be performed at 25°C with a detection angle of 90° and equilibration time of 120 seconds. Particle size (PS) and polydispersity index (PDI) values are derived from the intensity-weighted distribution, with PDI values below 0.3 indicating acceptable size homogeneity. Zeta potential (ZP) measurements determine surface charge through electrophoretic mobility assessment using laser Doppler velocimetry. Samples require dilution in 1 mM KCl solution and analysis in appropriate dip cells with applied field strength of 20 V/cm. ZP values exceeding ±30 mV (absolute value) typically indicate favorable electrostatic stabilization against aggregation [1] [2].

Statistical Optimization and Experimental Design

Design of Experiments (DoE) Approaches

Systematic optimization of FTN nanocarriers employs statistical experimental designs to efficiently explore multifactorial relationships with reduced experimental burden. Response surface methodology (RSM) techniques, including Box-Behnken, central composite, and D-optimal designs, facilitate the development of mathematical models correlating critical formulation factors with key quality responses. These approaches enable identification of optimal factor combinations through numerical optimization while quantifying potential factor interactions. Implementation involves selecting appropriate independent variables (e.g., surfactant concentration, lipid ratio, terpene content) and dependent responses (EE%, PS, ZP, drug release). Design-Expert software is commonly utilized for generating experimental arrays, model fitting, and conducting ANOVA to assess model significance (p < 0.05 indicating statistical significance). The resulting optimization models permit predictive formulation development and establishment of validated design spaces for robust nanocarrier production [1].

Table 2: Statistical Designs for Optimizing FTN-Loaded Nanocarriers

Nanocarrier System Statistical Design Independent Variables Dependent Responses Optimal Formulation Criteria
Ocular Novasomes (O-NV) Central Composite Surfactant concentration, Cholesterol amount EE%, PS, ZP, PDI, Drug release Maximal EE%, ZP; Minimal PS, PDI
Ocular Olaminosomes (O-OLN) Central Composite Surfactant concentration, Oleic acid amount EE%, PS, ZP, PDI, Drug release Maximal EE%, ZP; Minimal PS, PDI
Ocular Terpesomes (O-TP) Full Factorial Terpene concentration, Terpene type EE%, PS, ZP, PDI, Drug release Maximal EE%, ZP; Minimal PS, PDI
Topical Cerosomes (T-CE) Full Factorial Ceramide concentration, Surfactant type EE%, PS, ZP, PDI, Drug release Maximal EE%, ZP; Minimal PS, PDI
Vaginal Terpesomes (V-TP) Box-Behnken Terpene concentration, SDC amount, Ethanol concentration EE%, PS, ZP, PDI, Drug release Maximal EE%, ZP; Minimal PS, PDI
Topical Trans-novasomes (T-T-NV) D-optimal Oleic acid amount, Surfactant ratio EE%, PS, ZP, PDI, Drug release Maximal EE%, ZP; Minimal PS, PDI

Formulation Workflow and Pathway Visualization

Nanocarrier Formulation Workflow

The following diagram illustrates the comprehensive workflow for developing and optimizing FTN-loaded nanocarriers, integrating both preparation methods and characterization techniques:

FTN_Nanocarrier_Workflow FTN Nanocarrier Development Workflow cluster_methods Preparation Methods cluster_chars Characterization Parameters Start Start: Formulation Objective Design DoE Selection (Box-Behnken, Central Composite) Start->Design Preparation Nanocarrier Preparation Design->Preparation ThinFilm Thin-Film Hydration Preparation->ThinFilm EthanolInjection Ethanol Injection Preparation->EthanolInjection Characterization Physicochemical Characterization ThinFilm->Characterization EthanolInjection->Characterization EEAnalysis Encapsulation Efficiency Characterization->EEAnalysis PSAnalysis Particle Size & PDI Characterization->PSAnalysis ZPAnalysis Zeta Potential Characterization->ZPAnalysis Optimization Statistical Optimization EEAnalysis->Optimization PSAnalysis->Optimization ZPAnalysis->Optimization Evaluation In Vitro/Ex Vivo/In Vivo Evaluation Optimization->Evaluation End Optimal Formulation Evaluation->End

FTN Nanocarrier Development Workflow: This comprehensive diagram illustrates the integrated workflow for developing FTN-loaded nanocarriers, from initial design through final optimization, highlighting key methodological choices and characterization parameters.

Nanocarrier Composition and Classification

The following diagram provides a systematic classification of FTN nanocarrier systems based on their route of administration and compositional characteristics:

FTN_Nanocarrier_Classification FTN Nanocarrier Classification by Route cluster_ocular Ocular Nanocarriers cluster_topical Topical Nanocarriers FTNNanocarriers FTN-Loaded Nanocarriers Ocular Ocular Delivery Systems FTNNanocarriers->Ocular Topical Topical Delivery Systems FTNNanocarriers->Topical Vaginal Vaginal Delivery Systems FTNNanocarriers->Vaginal Other Other Routes FTNNanocarriers->Other Ocular1 Olaminosomes (O-OLN) Oleic acid, Oleylamine, Span 80 Ocular->Ocular1 Ocular2 Novasomes (O-NV) Stearic acid, Cholesterol, Span 80 Ocular->Ocular2 Ocular3 Terpesomes (O-TP) Terpenes, Phospholipid Ocular->Ocular3 Topical1 Cerosomes (T-CE) Ceramide, Phospholipid, Surfactants Topical->Topical1 Topical2 Trans-novasomes (T-T-NV) Oleic acid, Cholesterol, Span 60, Brij Topical->Topical2 Vaginal1 Vaginal Terpesomes (V-TP) Terpenes, SDC, Ethanol Vaginal->Vaginal1

FTN Nanocarrier Classification by Route: This systematic classification diagram organizes FTN-loaded nanocarriers by administration route and compositional features, highlighting the relationship between formulation components and therapeutic applications.

Critical Parameters and Troubleshooting

Optimization of Encapsulation Efficiency

Achieving high encapsulation efficiency represents a fundamental challenge in FTN nanocarrier development. Several critical factors significantly influence EE%, including lipid-to-drug ratio (optimal range 5:1 to 10:1), surfactant selection (Span series generally superior to Tween for FTN), and hydration conditions (temperature, duration, and buffer pH). During thin-film formation, complete solvent removal is essential to prevent nanoparticle aggregation, while controlled hydration temperature (60±2°C) ensures proper lipid fluidity without drug degradation. For ethanol injection methods, rapid injection rate with efficient mixing promotes immediate nanocarrier formation with high encapsulation. When encountering suboptimal EE% (<80%), potential remedies include increasing lipid concentration, incorporating charge inducers (diacetyl phosphate for negative charge, stearylamine for positive charge), or implementing remote loading techniques for ionizable drugs [1] [2].

Stability and Storage Considerations

Physical stability of FTN nanocarriers requires careful attention to both storage conditions and formulation composition. Common instability manifestations include particle aggregation (evidenced by PS increase >20%), drug leakage (EE% reduction >10%), and chemical degradation (FTN hydrolysis or oxidation). Recommended stabilization strategies include cryoprotectant addition (trehalose 5-10% w/v) for lyophilization, antioxidant incorporation (α-tocopherol 0.01-0.05% w/v), and storage at 4°C protected from light. Accelerated stability studies should demonstrate less than 15% change in all critical quality attributes (EE%, PS, PDI, ZP) over 30 days at 25±2°C/60±5% RH. For long-term storage, lyophilized formulations typically demonstrate superior stability, with reconstitution properties (time to complete dispersion <2 minutes) serving as key quality indicators [1].

Conclusion

The development of optimized nanocarrier systems for this compound represents a promising strategy to overcome the inherent biopharmaceutical challenges associated with this potent antifungal agent. Through systematic implementation of the protocols outlined in this document—including appropriate statistical design, method selection, and comprehensive characterization—researchers can achieve nanocarriers with encapsulation efficiencies exceeding 90%. The integration of quality-by-design principles with advanced nanocarrier technologies enables the rational development of FTN formulations with enhanced therapeutic performance across multiple administration routes. Continued innovation in nanocarrier design, particularly through the incorporation of targeting ligands and stimuli-responsive components, holds significant potential for further advancing the efficacy of azole-based antifungal therapies.

References

Comprehensive Application Notes and Protocols for Fenticonazole Nitrate Ocular Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Ocular fungal infections (oculomycosis represent a significant global health challenge, with approximately 1.5 million new cases reported annually worldwide. These infections are particularly prevalent in tropical and subtropical regions where high temperature and humidity create favorable conditions for fungal growth. Fenticonazole nitrate (FCN is a broad-spectrum imidazole derivative antifungal agent that exhibits both fungistatic and fungicidal properties. Its mechanism of action primarily involves inhibition of ergosterol biosynthesis, a key component of fungal cell membranes, leading to compromised membrane integrity and cell death. Additionally, FCN demonstrates secondary mechanisms including inhibition of fungal acid protease secretion and disruption of cytochrome oxidases and peroxidases, further enhancing its antifungal efficacy [1] [2].

The development of effective ocular delivery systems for FCN faces significant challenges due to the drug's unfavorable physicochemical properties, including high lipophilicity (log P = 6.31 and poor aqueous solubility (<0.1 mg/mL). Furthermore, the complex anatomy and physiology of the eye present natural barriers to drug delivery, such as tear turnover, nasolacrimal drainage, reflex blinking, and the tightly bound corneal epithelium, which collectively result in typically less than 5% bioavailability from conventional eyedrops [1] [3]. To overcome these limitations, advanced nanocarrier systems have been developed, including terpesomes, novasomes, and Leciplex, which enhance corneal permeation, prolong ocular residence time, and improve therapeutic outcomes while maintaining favorable safety profiles [4] [1] [3].

Formulation Systems and Comparative Analysis

Overview of Nanocarrier Systems

Various advanced vesicular systems have been investigated for ocular delivery of FCN, each with unique composition and characteristics. Terpesomes are terpene-enriched phospholipid vesicles that combine phospholipids with penetration-enhancing terpenes. Novasomes represent modified niosomal structures composed of cholesterol, free fatty acids (typically stearic acid), and non-ionic surfactants. Leciplex systems are cationic nanocarriers consisting of soybean phosphatidylcholine, cationic surfactants, and cosolvents such as Transcutol HP [4] [1] [3]. These systems share common objectives of improving FCN solubility, enhancing corneal permeability, prolonging ocular residence time through mucoadhesion, and providing sustained release profiles while maintaining ocular tissue compatibility.

Comparative Performance of FCN-Loaded Nanosystems

Table 1: Comparative characteristics of optimized FCN-loaded nanocarrier systems

Parameter Terpesomes [4] Novasomes [3] Leciplex [1] [2]
Entrapment Efficiency (%) 79.02 ± 2.35 94.31 ± 1.82 82.74 ± 0.67
Particle Size (nm) 287.25 ± 9.55 197.05 ± 4.32 189.95 ± 2.90
Polydispersity Index 0.46 ± 0.01 0.28 ± 0.03 0.31 ± 0.02
Zeta Potential (mV) +36.15 ± 1.06 -66.95 ± 2.14 +41.35 ± 2.62
In Vitro Release (8h/24h) ~80% (8h) 85.33% (8h) 48.18% (4h), 92.85% (24h)
Ex Vivo Corneal Permeation Significantly higher than drug suspension 527.98 µg/cm² 3.3-fold increase vs. suspension
Key Composition Phospholipids + terpenes (eugenol, fenchone, limonene) Stearic acid + Span 80 + cholesterol SPC + cationic surfactant (DDAB/CTAB) + Transcutol

Table 2: Advantages and limitations of different FCN ocular delivery systems

Delivery System Advantages Limitations Optimal Application
Terpesomes Enhanced permeation via terpenes; Natural components; Good biocompatibility Relatively larger particle size; Variable terpene effects First-line ocular fungal infections; Penetration-enhanced delivery
Novasomes Highest encapsulation efficiency; Negative surface charge; Excellent stability Limited mucoadhesion without modification; Complex optimization Sustained release formulations; Stable ocular delivery systems
Leciplex Strong mucoadhesion; Nanoscale size; Simple preparation; Good storage stability Cationic surfactants may require compatibility testing Enhanced corneal retention; Deep ocular tissue infections

The selection of an appropriate nanocarrier system depends on the specific therapeutic requirements. Terpesomes leverage the permeation-enhancing properties of terpenes, which not only improve corneal penetration but also contribute inherent antifungal activity. Novasomes excel in their high drug loading capacity and stability profile, while Leciplex systems offer superior mucoadhesion and corneal uptake due to their positive surface charge, which facilitates electrostatic interaction with negatively charged ocular mucin [4] [1] [3]. All three systems have demonstrated significantly improved ex vivo corneal permeation and in vivo antifungal efficacy compared to conventional FCN suspension, confirming their potential for effective ocular antifungal therapy.

Experimental Protocols

Preparation Methods
3.1.1 Terpesomes Preparation via Thin Film Hydration Method
  • Materials: this compound (FCN), L-α-phosphatidylcholine (from egg yolk), terpenes (eugenol, fenchone, or limonene), methanol, distilled water [4].
  • Procedure:
    • Accurately weigh 100 mg phospholipid, 10-30 mg terpene (based on experimental design), and 10 mg FCN
    • Dissolve the mixture in 10 mL methanol in a round-bottom flask
    • Evaporate the organic solvent using a rotary evaporator at 60°C under reduced pressure (90 rpm) to form a thin lipid film
    • Hydrate the film with 10 mL distilled water at 60°C (above lipid phase transition temperature) for 45 minutes with glass beads to ensure complete hydration
    • Mature the vesicles by refrigerating the dispersion at 4°C overnight
    • Reduce particle size by bath sonication for 10 minutes
    • Store the final terpesomes dispersion at 4°C until further characterization [4]
3.1.2 Leciplex Preparation via Simple Blending Technique
  • Materials: FCN, soybean phosphatidylcholine (SPC), cationic surfactants (DDAB or CTAB), Transcutol HP, distilled water [1] [2]
  • Procedure:
    • Weigh appropriate amounts of SPC, cationic surfactant (based on factorial design), and FCN
    • Dissolve the components in a mixture of Transcutol HP and ethanol (2:1 v/v)
    • Slowly add the organic phase to distilled water (maintained at 60°C) under magnetic stirring at 1000 rpm
    • Continue stirring for 30 minutes to form a homogeneous milky dispersion
    • Subject the formed Leciplex to probe sonication for 5 minutes (30% amplitude, pulse mode 5s on/2s off) to reduce particle size
    • Adjust the final volume with distilled water and store at 4°C
3.1.3 Novasomes Preparation via Ethanol Injection Method
  • Materials: FCN, stearic acid, Span 80, cholesterol, ethanol, distilled water [3]
  • Procedure:
    • Dissolve weighed quantities of stearic acid, Span 80, cholesterol, and FCN in ethanol
    • Heat distilled water to 60°C ± 2°C
    • Inject the ethanolic solution rapidly into the heated water under continuous magnetic stirring at 500 rpm
    • Continue stirring for 1 hour to allow complete vesicle formation and ethanol evaporation
    • Adjust the final volume with distilled water and store the novasomes dispersion at 4°C
Characterization Protocols
3.2.1 Entrapment Efficiency Determination
  • Equipment: Cooling centrifuge, UV-Vis spectrophotometer [4]
  • Procedure:
    • Subject the vesicular dispersion to centrifugation at 20,000 rpm for 1 hour at 4°C
    • Carefully separate the supernatant containing free drug
    • Lyse the sediment (containing entrapped drug) with methanol
    • Appropriately dilute the methanolic solution and measure absorbance at λmax 252 nm
    • Calculate entrapment efficiency using the formula: EE% = (Amount of drug in sediment / Total drug amount) × 100 [4]
3.2.2 Particle Size, PDI and Zeta Potential Analysis
  • Equipment: ZetaSizer Nano ZS (Malvern Instruments) [4] [1]
  • Procedure:
    • Appropriately dilute the nanocarrier dispersion with distilled water (1:10 v/v)
    • Transfer the diluted dispersion to a clear disposable zeta cell for size measurements or folded capillary cell for zeta potential
    • Measure particle size and polydispersity index (PDI) by dynamic light scattering at 25°C with a detection angle of 173°
    • Determine zeta potential via electrophoretic mobility measurements using the Smoluchowski approximation
    • Perform all measurements in triplicate
3.2.3 In Vitro Release Study
  • Equipment: Dialysis membrane (MWCO 12-14 kDa), dissolution apparatus [1] [3]
  • Procedure:
    • Place 2 mL of nanocarrier dispersion in a dialysis bag and seal both ends
    • Immerse the dialysis bag in 100 mL simulated tear fluid (pH 7.4) maintained at 37°C ± 0.5°C
    • Agitate the release medium at 50 rpm under sink conditions
    • Withdraw 2 mL samples at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh pre-warmed medium
    • Filter the samples through 0.45 μm membrane filters and analyze drug content using validated HPLC or spectrophotometric methods
    • Calculate cumulative drug release and plot release kinetics
3.2.4 Ex Vivo Corneal Permeation Study
  • Biological Model: Freshly excised rabbit corneas [1] [3]
  • Procedure:
    • Mount excised rabbit cornea between donor and receptor compartments of a Franz diffusion cell
    • Maintain corneal surface temperature at 34°C ± 1°C using circulating water jacket
    • Apply 1 mL of nanocarrier dispersion (equivalent to 2 mg FCN) to the donor compartment
    • Fill receptor chamber with 20 mL simulated tear fluid (pH 7.4) maintained at 37°C ± 0.5°C with continuous stirring
    • Withdraw 1 mL samples from receptor compartment at predetermined intervals (0.5, 1, 2, 4, 6, 8 hours) and replace with fresh medium
    • Analyze samples for drug content using validated analytical methods
    • Calculate permeation parameters: flux (Jss), permeability coefficient (Kp), and enhancement ratio

Analytical Methods and Quality Control

HPLC-MS/MS Quantification of FCN
  • Equipment: HPLC system coupled with triple quadrupole mass spectrometer, Kinetex XB-C18 column (2.1 × 50 mm, 2.6 μm) [5]
  • Mobile Phase:
    • Mobile phase A: Water containing 5 mM ammonium acetate and 0.2% formic acid
    • Mobile phase B: Methanol
  • Gradient Program:
    • 0-3.0 min: 68% B
    • 3.0-3.1 min: 68-100% B
    • 3.1-4.6 min: 100% B
    • 4.6-4.8 min: 100-68% B
    • 4.8-5.8 min: 68% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 μL
  • Mass Spectrometer Conditions:
    • Ionization mode: Electrospray ionization (ESI) positive
    • Ion spray voltage: 3500 V
    • Source temperature: 600°C
    • MRM transitions: m/z 455.2→199.1 for FCN, m/z 430.2→372.3 for IS (mifepristone)
    • Declustering potential: 80 V
    • Collision energy: 40 V [5]
Quality Control Parameters

Table 3: Quality control specifications for FCN ocular nanocarriers

Test Parameter Acceptance Criteria Testing Frequency
Appearance Milky white dispersion, free from visible particles Each batch
pH 6.5-7.5 Each batch
Drug Content 90-110% of labeled claim Each batch
Entrapment Efficiency >75% Each batch
Particle Size <300 nm with PDI <0.5 Each batch
Zeta Potential ±30 mV (minimum) Each batch
Sterility Sterile (after gamma sterilization) Each batch
Osmolality 280-320 mOsm/kg First three batches
In Vitro Release >80% within 24 hours Each batch

Biological Evaluation Protocols

In Vitro Antifungal Activity Assessment
  • Strains: Candida albicans (ATCC 10231), other clinically relevant fungal strains [1] [3]
  • Culture Media: Sabouraud dextrose agar and broth
  • Agar Well Diffusion Method:
    • Inoculate sterile agar plates with standardized fungal suspension (1×10⁶ CFU/mL)
    • Create wells of 6 mm diameter in the solidified agar
    • Add 100 μL of FCN nanocarrier dispersion to each well
    • Include controls: FCN solution, blank nanocarriers, and media control
    • Incubate plates at 35°C for 24-48 hours
    • Measure zones of inhibition in mm
  • Broth Microdilution Method (MIC/MFC):
    • Prepare serial two-fold dilutions of FCN formulations in sterile broth
    • Inoculate with standardized fungal suspension (1×10⁵ CFU/mL)
    • Incubate at 35°C for 24-48 hours
    • Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth
    • Determine Minimum Fungicidal Concentration (MFC) by subculturing from wells showing no growth onto drug-free agar
Ocular Irritation and Tolerance Studies
  • Animal Model: Male albino rabbits (2-2.5 kg) [1] [3]
  • Procedure:
    • Instill 50 μL of FCN formulation into one eye (test) and 50 μL of normal saline into the other (control)
    • Administer twice daily for 7 consecutive days
    • Observe eyes at 1, 4, 8, 12, and 24 hours after administration for:
      • Conjunctival redness
      • Chemosis (conjunctival swelling)
      • Discharge
      • Corneal opacity
      • Iris inflammation
    • Score observations according to Draize scoring system
    • Sacrifice animals on day 8, enucleate eyes and process for histopathological examination
In Vivo Corneal Uptake and Retention Study
  • Animal Model: Male albino rabbits [1] [3]
  • Procedure:
    • Instill 50 μL of rhodamine-B labeled FCN formulation into rabbit eyes
    • Sacrifice animals at predetermined time intervals (0.5, 2, 6, 12, 24 hours)
    • Enucleate eyes and carefully excise corneas
    • Wash corneas with saline to remove surface-adherent formulation
    • Homogenize corneal tissues in saline (1:5 w/v)
    • Extract drug from homogenate using methanol and analyze by validated HPLC method
    • Calculate corneal drug concentration over time and determine pharmacokinetic parameters

Mechanisms and Pathways

The following workflow diagrams illustrate the key experimental processes and mechanistic pathways involved in the development and evaluation of FCN ocular delivery systems:

G cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_evaluation Biological Evaluation Start Start: FCN Ocular Delivery System Development F1 Terpesomes Preparation (Thin Film Hydration) Start->F1 F2 Leciplex Preparation (Simple Blending) Start->F2 F3 Novasomes Preparation (Ethanol Injection) Start->F3 C1 Physicochemical Characterization F1->C1 F2->C1 F3->C1 C2 In Vitro Release Studies C1->C2 C3 Mucoadhesion Assessment C2->C3 E1 In Vitro Antifungal Activity C3->E1 E2 Ex Vivo Corneal Permeation C3->E2 E3 In Vivo Ocular Irritation & Uptake C3->E3 End Optimal Formulation Selection E1->End E2->End E3->End

Diagram 1: Experimental workflow for FCN ocular delivery system development

G cluster_mechanism Antifungal Mechanism cluster_delivery Ocular Delivery Enhancement FCN This compound M1 Inhibition of Lanosterol 14α-Demethylase FCN->M1 D1 Nanocarrier-Mediated Corneal Penetration FCN->D1 M2 Disruption of Ergosterol Synthesis M1->M2 M3 Fungal Membrane Destabilization M2->M3 Outcome Improved Antifungal Efficacy Against Ocular Infections M3->Outcome M4 Inhibition of Fungal Enzymes & Proteases M4->Outcome D2 Mucoadhesion to Ocular Surface D1->D2 D3 Sustained Drug Release Profile D2->D3 D4 Enhanced Ocular Bioavailability D3->D4 D4->Outcome

Diagram 2: Mechanism of action and delivery enhancement pathways

The mechanism of action of FCN involves multiple pathways that contribute to its antifungal efficacy. The primary mechanism is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to depletion of ergosterol in fungal cell membranes and subsequent membrane destabilization. Secondary mechanisms include inhibition of fungal cytochrome oxidases, peroxidases, and acid proteases, further compromising fungal viability [6] [2]. The advanced nanocarrier systems enhance ocular delivery through multiple mechanisms: improved corneal penetration facilitated by terpenes (in terpesomes) or edge activators, mucoadhesion to the ocular surface (particularly with cationic Leciplex systems), sustained release profiles that prolong drug residence time, and protection of the drug from premature elimination [4] [1] [7]. These combined mechanisms result in significantly enhanced ocular bioavailability and antifungal efficacy compared to conventional FCN formulations.

Conclusion and Future Perspectives

The development of advanced nanocarrier systems for ocular delivery of this compound represents a significant advancement in the management of sight-threatening fungal infections. Among the various systems investigated, terpesomes, novasomes, and Leciplex have demonstrated superior performance compared to conventional formulations, with enhanced corneal permeation, improved ocular retention, and increased antifungal efficacy. The cationic Leciplex system recently developed shows particular promise due to its favorable combination of nanoscale particle size, strong positive surface charge, high entrapment efficiency, and significantly enhanced ex vivo corneal permeation and in vivo antifungal activity [1] [2].

Future research directions should focus on scale-up and manufacturing of these nanocarrier systems to enable clinical translation. Long-term stability studies under various storage conditions are needed to establish appropriate shelf-life recommendations. Additionally, exploration of combination therapies incorporating FCN with other antifungal agents in nanocarrier systems may provide enhanced efficacy against resistant fungal strains. Further in vivo pharmacokinetic studies in appropriate animal models would provide valuable data on ocular distribution and elimination kinetics. The promising results from preclinical studies warrant advancement to well-designed clinical trials to establish the safety and efficacy of these novel FCN ocular delivery systems in human subjects.

References

Performance of Fenticonazole Nitrate Nanosystems

Author: Smolecule Technical Support Team. Date: February 2026

Nanosystem Type Key Composition Entrapment Efficiency (EE%) Particle Size (nm) Zeta Potential (mV) Ex Vivo Permeation Results Primary Reference
Leciplex (FCN-LPX) [1] Soybean phosphatidylcholine, Cationic surfactant (DDAB/CTAB) 82.74% ± 0.67% 189.95 ± 2.90 +41.35 ± 2.62 3.3-fold higher transcorneal permeation vs. drug suspension [1] (Nemr et al., 2025)
Novasomes [2] Stearic acid, Cholesterol, Span 80 94.31% 197.05 -66.95 527.98 µg/cm² total permeation [2] (Albash et al., 2022)
Terpesomes [3] Phospholipid, Terpenes (e.g., Eugenol), Stearylamine (charge inducer) 79.02% ± 2.35% 287.25 ± 9.55 +36.15 ± 1.06 Significantly higher corneal retention vs. drug suspension [3] (Albash et al., 2021)
Vaginal Terpesomes [4] Terpenes, Phospholipid, Sodium Deoxycholate, Ethanol Information not specified in sources Information not specified in sources Information not specified in sources "Tremendous" permeability compared to bilosomes and suspension [4] (Albash et al., 2020)

Detailed Experimental Protocols

Protocol 1: Preparation of Terpesomes via Thin Film Hydration

This protocol is adapted from the development of ocular terpesomes [3].

  • Materials:

    • Drug: Fenticonazole nitrate (FTN)
    • Lipids: L-α-phosphatidylcholine (from egg yolk)
    • Penetration Enhancers: Terpenes (e.g., Eugenol, Fenchone, Limonene)
    • Charge Inducer: Stearylamine (SA)
    • Solvent: Methanol (HPLC grade)
    • Hydration Medium: Distilled water
  • Equipment:

    • Rotatory evaporator with a vacuum pump
    • Round-bottom flask
    • Water bath sonicator
    • Cooling centrifuge
  • Step-by-Step Method:

    • Weighing: Accurately weigh FTN (10 mg), phospholipid (100 mg), the selected terpene (10-30 mg), and stearylamine (if used).
    • Dissolution: Transfer all components to a round-bottom flask and dissolve in 10 mL of methanol.
    • Film Formation: Evaporate the organic solvent using a rotatory evaporator under vacuum (60°C, 90 rpm) until a thin, dry lipid film is formed on the inner wall of the flask.
    • Hydration: Hydrate the dry film with 10 mL of distilled water at a temperature above the lipid's phase transition temperature (e.g., 60°C) for 45 minutes. Use glass beads to aid in complete hydration.
    • Maturation: Allow the vesicle dispersion to mature overnight at 4°C.
    • Size Reduction: Bath-sonicate the dispersion for 10 minutes to reduce the particle size and achieve a more uniform distribution.
  • Critical Notes:

    • The type and amount of terpene are critical process parameters (CPPs) that significantly impact the Critical Quality Attributes (CQAs) like EE% and particle size [3].
    • Incorporating a positive charge inducer like stearylamine enhances mucoadhesion to the negatively charged corneal surface, improving retention and permeation [3].

The experimental workflow for this protocol can be visualized as follows:

G Start Weigh Components: FTN, Phospholipid, Terpene, Stearylamine Dissolve Dissolve in Methanol Start->Dissolve Evaporate Evaporate Solvent (Rotary Evaporator, 60°C) Dissolve->Evaporate Hydrate Hydrate Film with Distilled Water (60°C) Evaporate->Hydrate Mature Mature Dispersion (Overnight, 4°C) Hydrate->Mature Sonicate Bath-Sonicate (10 minutes) Mature->Sonicate End Terpesomes Dispersion Sonicate->End

Protocol 2: Ex Vivo Corneal Permeation Study Using Franz Diffusion Cells

This protocol is standardized across multiple studies for ocular formulations [1] [2].

  • Materials:

    • Biological Membrane: Freshly excised rabbit corneas.
    • Apparatus: Franz diffusion cells with a specific effective diffusion area (e.g., 0.785 cm²).
    • Receptor Medium: Simulated tear fluid (pH ~7.4) or phosphate-buffered saline (PBS), maintained at 37±1°C with continuous stirring.
    • Sample: Optimized nanosystem dispersion (e.g., Novasomes, Terpesomes) and a control (FTN suspension).
  • Equipment:

    • Franz diffusion cell apparatus
    • Thermostated water bath
    • HPLC system with UV detector or Spectrophotometer
  • Step-by-Step Method:

    • Cornea Preparation: Excise the corneas from rabbit eyes and carefully mount each one between the donor and receptor compartments of the Franz cell, with the epithelial side facing the donor compartment.
    • Receptor Setup: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped. Maintain the system at 37±1°C.
    • Donor Application: Place a specific volume (e.g., 1 mL) of the FTN formulation (nanosystem or suspension) into the donor compartment.
    • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots (e.g., 1 mL) from the receptor compartment and immediately replace with an equal volume of fresh pre-warmed receptor medium.
    • Analysis: Analyze the concentration of FTN in the samples using a validated analytical method, such as HPLC or UV spectrophotometry [5].
    • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine key parameters like the steady-state flux (Jss) and enhancement ratio.
  • Critical Notes:

    • The integrity of the corneal membrane should be verified before the experiment.
    • Sink conditions must be maintained in the receptor compartment throughout the study.

The workflow for the permeation study is outlined below:

G Start Mount Cornea in Franz Diffusion Cell Fill Fill Receptor with Buffer (37°C) Start->Fill Apply Apply Test Formulation to Donor Compartment Fill->Apply Sample Withdraw Samples at Predetermined Intervals Apply->Sample Analyze Analyze Drug Concentration (HPLC/UV) Sample->Analyze Calculate Calculate Cumulative Permeation & Flux Analyze->Calculate End Permeation Profile Calculate->End

Key Insights for Successful Permeation Enhancement

  • Address the Dual Barrier of the Cornea: The cornea has a hydrophobic epithelium and a hydrophilic stroma. Successful nanosystems like Leciplex and Terpesomes are engineered to interact with both layers. Their surface charge and composition enhance penetration [1] [6].
  • Leverage Statistical Design for Optimization: Employ statistical experimental designs (e.g., Factorial, Box-Behnken, Central Composite) to systematically optimize formulation parameters. This identifies the ideal levels of critical factors like surfactant ratio, terpene type/amount, and lipid concentration to maximize entrapment and permeation [7] [8] [3].
  • Prioritize Formulation Stability: Before permeation studies, ensure the physical stability of the nanosystem. Conduct short-term stability studies and consider the impact of sterilization methods (e.g., gamma sterilization) on critical quality attributes like particle size and Zeta Potential [1] [2].

References

Application Notes: Fenticonazole Nitrate R&D and Testing

Author: Smolecule Technical Support Team. Date: February 2026

Fenticonazole nitrate (FTN) is a broad-spectrum imidazole antifungal drug with a dual mechanism of action. At low concentrations, it acts as a fungistatic by inhibiting ergosterol synthesis, and at high concentrations, it becomes fungicidal by directly damaging the fungal cell membrane [1] [2]. Its efficacy is limited by poor aqueous solubility, which has driven research into novel nano-formulations to enhance its delivery and activity [1] [2].

A significant recent discovery is that FTN also acts as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator [3]. This unexpected off-target activity suggests potential for drug repurposing in metabolic diseases like type 2 diabetes and introduces a critical consideration for researchers: in vitro or in vivo observations of FTN's effects must be carefully interpreted to distinguish between its antifungal and potential PPARγ-mediated metabolic actions [3].

Proposed Mechanism of Action

The following diagram illustrates the dual antifungal mechanisms of this compound and its recently discovered secondary activity.

G cluster_antifungal Antifungal Action cluster_secondary Secondary (Non-Antifungal) Activity FTN This compound (FTN) A1 Low Concentration Fungistatic Effect FTN->A1 B1 High Concentration Fungicidal Effect FTN->B1 C1 PPARγ Modulation FTN->C1 A2 Inhibition of Lanosterol 14α-Demethylase A1->A2 A3 Depletion of Ergosterol A2->A3 A4 Disrupted Cell Membrane Integrity A3->A4 B2 Direct Binding to Membrane Components B1->B2 B3 Membrane Pore Formation & Leakage B2->B3 B4 Cell Death B3->B4 C2 Binds PPARγ Ligand-Binding Domain C1->C2 C3 Inhibits CDK5-Mediated Phosphorylation of Ser273 C2->C3 C4 Potential Anti-Diabetic & Anti-NAFLD Effects C3->C4

Experimental Protocol for In-Vitro Susceptibility Testing

This protocol outlines a standardized microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens, based on adaptations from CLSI standard M27 and recent research publications [1] [2].

Workflow Overview

The testing process from culture preparation to result interpretation is summarized below.

G Step1 1. Inoculum Preparation (0.5 McFarland Standard) Step2 2. Drug Dilution Series (2-fold serial dilution in RPMI-1640) Step1->Step2 Step3 3. Inoculation & Incubation (35°C for 24-48 hours) Step2->Step3 Step4 4. MIC Endpoint Determination (Visual or Spectrophotometric) Step3->Step4 Step5 5. Data Analysis (MIC50, MIC90, QC Validation) Step4->Step5

Materials and Equipment
  • Test Organism: Clinical or reference strains (e.g., Candida albicans ATCC 90028, Candida auris).
  • Antifungal Agent: this compound reference standard.
  • Culture Media: Sabouraud Dextrose Agar (SDA) for subculture, RPMI-1640 with MOPS (pH 7.0) for testing.
  • Solvents: Dimethyl sulfoxide (DMSO) for drug stock solution, methanol for dilutions if needed [4].
  • Equipment: Microplate reader (if using spectrophotometric endpoint), 96-well U-bottom microtiter plates, incubator at 35°C.
Step-by-Step Procedure
  • Preparation of Drug Stock Solution:

    • Accurately weigh 16 mg of FTN reference standard.
    • Dissolve in 1 mL of DMSO to create a stock solution of 16,000 µg/mL. Filter sterilize (0.22 µm pore size). This stock can be aliquoted and stored at -20°C.
  • Broth Microdilution in 96-Well Plate:

    • Prepare a 2-fold serial dilution of FTN in RPMI-1640 medium across the microtiter plate. A typical dilution scheme is shown in the table below.

    Table 1: Example of Drug Dilution Scheme for MIC Testing | Well | A1 | A2 | A3 | A4 | A5 | A6 | A7 | A8 | A9 | A10 | A11 | A12 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | FTN Concentration (µg/mL) | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0.062 | 0.031 | Growth Control | Sterility Control |

  • Inoculum Standardization and Addition:

    • Grow yeast isolates on SDA for 24-48 hours at 35°C.
    • Suspend colonies in sterile saline and adjust turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
    • Further dilute the suspension 1:1000 in RPMI-1640 to achieve a final working inoculum of 1-5 x 10³ CFU/mL.
    • Add 100 µL of this inoculum suspension to each well of the microdilution plate (except the sterility control, which receives 100 µL of sterile medium).
  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours without agitation.
  • Endpoint Determination:

    • After 24 hours, determine the MIC endpoint visually or spectrophotometrically.
    • The MIC is defined as the lowest concentration of FTN that produces 100% (visual) or ≥90% (spectrophotometric) inhibition of fungal growth compared to the drug-free growth control well.

Data Analysis and Interpretation

  • Quality Control (QC): Each test run should include a QC strain with known MIC range (e.g., Candida parapsilopsis ATCC 22019). Results are valid only if the QC strain's MIC falls within the established limits.
  • Data Reporting: Report MIC values in µg/mL. Aggregate data from multiple isolates to calculate MIC₅₀ and MIC₉₀ (the minimum concentrations required to inhibit 50% and 90% of the isolates, respectively).

Table 2: Key Physicochemical and Formulation Properties of this compound

Property Details Reference / Rationale
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate [4]
Molecular Weight 518.41 g/mol [1]
Aqueous Solubility < 0.1 mg/mL (Poorly soluble) [1] [2]
UV-Vis λmax 253 nm (in methanol) [4]
Analytical Method Zero-order UV Spectrophotometry (5-30 µg/mL) [4]
Novel Formulations Cubosomes, Terpesomes, Novasomes, Olaminosomes [1] [2]

Critical Considerations for Researchers

  • Lack of Standardized Breakpoints: The U.S. FDA database does not list recognized interpretive criteria (breakpoints) for this compound [5]. Therefore, MIC values should be used for research purposes only (e.g., comparing isolate susceptibility, evaluating novel formulations) and not for guiding clinical therapy.
  • Solubility Challenges: FTN's poor aqueous solubility is a major hurdle in in-vitro testing. The use of solvents like DMSO is essential, and the final concentration of solvent in the test medium should not exceed 1% (v/v) to avoid affecting microbial growth [1] [2].
  • Distinguishing Biological Activities: Researchers investigating the physiological effects of FTN beyond antifungal action must design controlled experiments to account for its newly identified role as a PPARγ modulator [3].

References

Comprehensive Application Notes and Protocols for Fenticonazole Nitrate in Vulvovaginal Candidiasis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Vulvovaginal candidiasis represents a common gynecological concern affecting approximately 75% of women at least once during their lifetime, with Candida albicans being the predominant causative pathogen. Fenticonazole nitrate, an imidazole derivative, has emerged as a broad-spectrum antifungal agent with unique multifunctional properties that distinguish it from conventional azole antifungals. Unlike many specialized antifungal agents, fenticonazole demonstrates activity against not only yeast and dermatophyte species but also exhibits antibacterial and antiparasitic properties, making it particularly suitable for managing mixed vaginal infections without requiring combination therapy. This comprehensive application note provides researchers and drug development professionals with detailed protocols, efficacy data, and mechanistic insights supporting the use of this compound in vulvovaginal candidiasis treatment, with specific emphasis on its novel formulation approaches and unique mechanisms of action.

The therapeutic value of fenticonazole in gynecological applications stems from its favorable pharmacokinetic profile when administered topically, with rapid absorption into the vaginal mucosa and minimal systemic exposure, thereby maximizing local efficacy while minimizing potential systemic adverse effects. Recent research has also identified unexpected secondary pharmacological activities of fenticonazole, including modulation of peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential pleiotropic effects beyond its antimicrobial properties. This document synthesizes evidence from clinical trials, mechanistic studies, and formulation development to provide a comprehensive resource for scientists engaged in antifungal drug development and optimization.

Clinical Efficacy Data and Clinical Performance

The clinical efficacy of this compound in vulvovovaginal candidiasis has been evaluated in multiple clinical settings, demonstrating consistent therapeutic outcomes across different patient populations. A prospective, open-label, multicenter pilot study conducted with 101 sexually active women (ages 16-61) with vulvovaginitis revealed compelling evidence for fenticonazole's therapeutic potential against single and mixed infections involving Candida albicans, Trichomonas vaginalis, and/or Gardnerella vaginalis [1]. The study utilized a unique ultra-short 2-day regimen where this compound (1 g ovules) was administered once daily on days 1 and 3, representing a significant advantage in terms of patient compliance compared to longer conventional treatment courses.

Table 1: Clinical Efficacy of this compound in Vulvovaginal Infections

Pathogen Eradication Rate (Day 8) Statistical Significance Relapse Rate (Day 28)
Candida albicans 90% (26/29) p < 0.001 0%
Trichomonas vaginalis 70% (7/10) p = 0.161 0%
Gardnerella vaginalis 67% (22/33) p < 0.009 27% (6/22)
Mixed Infections 45% (13/29) p = 0.001 23% (3/13)
Overall Population 67% N/A 16%

The symptom resolution data further supported the microbiological efficacy, with symptom score sums demonstrating significant improvement from 7.0 at baseline to 1.7 by day 8, and further improvement to 0.71 by day 28 (p < 0.001) [1]. This rapid and sustained symptomatic relief is particularly valuable for enhancing patient quality of life and treatment satisfaction. The safety profile of topical fenticonazole was excellent, with most adverse events being mild to moderate in severity and transient in nature, primarily consisting of occasional burning sensations that typically resolved rapidly without intervention.

Comparative clinical studies have established that fenticonazole possesses equivalent or superior efficacy to other established antifungal agents. A large open-label study involving 760 patients with various superficial mycoses demonstrated that fenticonazole 2% cream, spray, or powder achieved mycological response in 100% of patients with pityriasis versicolor, 96.3% of those with tinea infections, and 95.2% of patients with Candida infections [2]. Furthermore, direct comparative trials have shown fenticonazole to be at least as effective as six different topical antimycotics (miconazole, clotrimazole, econazole, bifonazole, naftifine, and cyclopyroxolamine) in the treatment of superficial mycoses of the skin, with several assessment criteria showing trends in favor of fenticonazole, particularly regarding sustained mycological clearance post-treatment [3].

Mechanism of Action and Multimodal Activity

This compound exerts its antifungal activity through multiple complementary mechanisms that collectively disrupt fungal viability and proliferation. As an imidazole derivative, its primary mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes analogous to cholesterol in mammalian cells [4]. Specifically, fenticonazole targets the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme that catalyzes the conversion of lanosterol to ergosterol. This inhibition leads to depletion of ergosterol and accumulation of toxic methylated sterol precursors, ultimately compromising membrane integrity and function [4].

Table 2: Multimodal Mechanisms of Action of this compound

Mechanism Category Specific Action Biological Consequence
Primary Antifungal Inhibition of lanosterol 14α-demethylase Disruption of ergosterol biosynthesis
Secondary Antifungal Inhibition of Candida albicans protease acid secretion Reduced tissue invasion and pathogenicity
Cellular Damage Direct damage to cytoplasmic membrane Increased permeability and cell lysis
Metabolic Inhibition Blocking of cytochrome oxidases and peroxidases Disruption of cellular respiration
Additional Antimicrobial Antibacterial action against Gram-positive bacteria Efficacy in mixed infections
Antiparasitic Activity against Trichomonas vaginalis Broad-spectrum coverage

Beyond this primary mechanism, fenticonazole exhibits several secondary antifungal actions that enhance its therapeutic efficacy. Unique among azole antifungals, fenticonazole has been shown to inhibit the secretion of protease acid by Candida albicans, thereby reducing the organism's ability to invade host tissues and establish infection [2]. Additionally, it directly damages the cytoplasmic membrane through mechanisms independent of ergosterol inhibition and blocks cytochrome oxidases and peroxidases, disrupting critical cellular respiration processes in fungal pathogens [2].

The broad-spectrum activity of fenticonazole extends beyond fungal pathogens to include antibacterial effects against Gram-positive bacteria commonly associated with superinfected fungal skin and vaginal infections, as well as antiparasitic activity against the protozoan Trichomonas vaginalis [2]. This diverse antimicrobial profile positions fenticonazole as an ideal therapeutic alternative to multi-agent regimens for mixed vaginal infections, potentially simplifying treatment regimens while maintaining efficacy against polymicrobial presentations.

Recent research has revealed unexpectedly that this compound also functions as a novel PPARγ-modulating ligand with a favorable therapeutic index [5]. Structure-based screening and biological validation studies have demonstrated that fenticonazole acts as a selective PPARγ modulator with weak partial agonism, potentially contributing to anti-diabetic and anti-NAFLD (non-alcoholic fatty liver disease) efficacies through specific activation of Adiponectin and GLUT4 expressions while effectively inhibiting the phosphorylation of PPARγ Ser273 mediated by CDK5 [5]. This surprising additional pharmacological activity suggests potential pleiotropic effects that warrant further investigation in the context of vulvovaginal candidiasis treatment, particularly in patient populations with concurrent metabolic conditions.

G cluster_primary Primary Antifungal Mechanisms cluster_secondary Secondary Mechanisms Fenticonazole Fenticonazole ErgosterolInhibition Inhibition of Ergosterol Synthesis Fenticonazole->ErgosterolInhibition ProteaseInhibition Inhibition of Protease Acid Secretion Fenticonazole->ProteaseInhibition EnzymeInhibition Blocking Cytochrome Oxidases/Peroxidases Fenticonazole->EnzymeInhibition Antibacterial Antibacterial Effects Fenticonazole->Antibacterial Antiparasitic Antiparasitic Effects (Trichomonas vaginalis) Fenticonazole->Antiparasitic LanosterolDemethylase Inhibition of Lanosterol 14α-Demethylase ErgosterolInhibition->LanosterolDemethylase MembraneDisruption Membrane Disruption LanosterolDemethylase->MembraneDisruption CellularLysis Cell Lysis and Death MembraneDisruption->CellularLysis ReducedInvasion ReducedInvasion ProteaseInhibition->ReducedInvasion Reduced Tissue Invasion MetabolicDisruption MetabolicDisruption EnzymeInhibition->MetabolicDisruption Metabolic Disruption

Diagram 1: Multimodal mechanisms of action of this compound illustrating primary and secondary antifungal pathways

Treatment Protocols and Dosage Regimens

Approved Treatment Regimens

The treatment protocols for this compound in vulvovaginal candidiasis have been optimized to balance efficacy, convenience, and patient compliance. Based on clinical evidence and pharmacological properties, several formulation-specific regimens have been established:

  • Vaginal Ovules (1g): Administer one ovule intravaginally once daily on days 1 and 3 (ultra-short 2-day regimen) [1]. This alternate-day administration takes advantage of the prolonged residence time and sustained release properties of the ovule formulation.

  • Vaginal Cream (2%): For adults, one applicator full (approximately 5g) administered intravaginally twice daily (morning and evening) for three consecutive days [6]. The cream formulation provides immediate symptom relief through direct contact with affected tissues.

  • Vaginal Tablets (600mg): For Candida albicans infections, a single 600mg tablet administered deeply into the vagina in the evening; if symptoms persist, a second administration may be repeated after three days [6]. For Trichomonas or mixed infections (Trichomonas and Candida albicans), one 600mg tablet followed by a second administration 24 hours later if necessary.

Administration Techniques

Proper administration technique is critical for optimizing drug delivery and therapeutic outcomes:

  • Vaginal Cream Application: Screw the applicator onto the tube in place of the cap. Squeeze the tube gently to fill the applicator to the 5g mark. While lying down with knees raised and spread apart, insert the applicator into the vagina as deeply as possible. Push the piston to deposit the cream completely, then withdraw the applicator without touching the piston. Clean the applicator thoroughly with warm water and soap after each use [6].

  • Vaginal Tablet Administration: Pull the plunger out until it stops and place a vaginal tablet into the applicator. Insert the applicator carefully as deeply as possible into the vagina while lying on your back. Push the plunger until it stops, thereby depositing the tablet into the vagina. After use, wash the applicator in warm (not boiling) soapy water, rinse, and dry carefully [6].

Table 3: Comprehensive Treatment Regimens for this compound in Vulvovaginal Candidiasis

Formulation Dosage Frequency Duration Special Considerations
Vaginal Ovules 1g Once daily on days 1 and 3 2 doses total Alternate-day regimen for compliance
Vaginal Cream 5g (one applicator) Twice daily (morning and evening) 3 days Clean applicator after each use
Vaginal Tablets (Candidiasis) 600mg Single dose, repeat after 3 days if needed 1-2 doses Administer deeply into vagina at bedtime
Vaginal Tablets (Mixed/Trichomonas) 600mg Once, followed by second dose after 24h if needed 1-2 doses Partner treatment recommended
Special Population Considerations
  • Pregnancy and Lactation: No comprehensive data exists for use during pregnancy or lactation. Fenticonazole should not be used without physician's advice in these populations [6].

  • Partner Treatment: To avoid re-infection, it is recommended that sexual partners undergo concurrent treatment with fenticonazole cream or similar azole cream [6].

  • Pediatric Use: The use of fenticonazole vaginal cream in children is not recommended due to insufficient safety and efficacy data in this population [6].

Experimental Protocols for Preclinical Evaluation

In Vitro Antifungal Susceptibility Testing

Protocol for Broth Microdilution Assay according to CLSI guidelines:

  • Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to obtain a stock concentration of 1,600 μg/mL. Store at -70°C until use.

  • Inoculum Preparation: Harvest Candida albicans isolates from 24-hour Sabouraud dextrose agar cultures. Prepare suspension in RPMI 1640 medium buffered to pH 7.0 with MOPS, adjusting the turbidity to 0.5 McFarland standard (approximately 1-5 × 10^6 CFU/mL). Further dilute 1:1000 in medium to achieve final inoculum of 1-5 × 10^3 CFU/mL.

  • Microdilution Procedure: Prepare twofold serial dilutions of fenticonazole in RPMI 1640 medium across 96-well microdilution trays (concentration range: 0.03-16 μg/mL). Add 100 μL of standardized inoculum to each well. Include growth control (antifungal-free) and sterility control (medium only) wells.

  • Incubation and Reading: Incubate trays at 35°C for 48 hours. Visually determine Minimum Inhibitory Concentration (MIC) as the lowest drug concentration showing prominent (50%) decrease in growth compared to growth control.

  • Minimum Fungicidal Concentration (MFC) Determination: Subculture 100 μL from each clear well onto antifungal-free Sabouraud dextrose agar. Incubate at 35°C for 48 hours. MFC is defined as the lowest concentration yielding ≤3 colonies (≥99.9% killing).

Ex Vivo Permeation Studies Using Vaginal Mucosa

Protocol for Tissue Permeation and Retention based on published methodologies:

  • Tissue Preparation: Obtain fresh porcine vaginal mucosa (approximately 500 μm thickness) and mount between donor and receptor compartments of Franz diffusion cells (diffusion area: 0.64 cm²).

  • Application Formulation: Apply 0.5 g of this compound 2% cream or cubogel formulation uniformly to the mucosal surface in the donor compartment.

  • Sampling Protocol: Maintain receptor fluid (phosphate buffer saline, pH 4.5) at 37°C with continuous magnetic stirring. Withdraw 300 μL samples from receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24 hours) and replace with fresh pre-warmed receptor fluid.

  • Tissue Distribution Analysis: After 24 hours, carefully remove the mucosa and wash surface. Separate the tissue into epidermis and dermis layers. Homogenize each layer separately in methanol (1:2 w/v) using a tissue homogenizer. Centrifuge at 10,000 × g for 10 minutes and collect supernatant for analysis.

  • Analytical Quantification: Determine fenticonazole concentration in all samples using validated HPLC method with UV detection at 254 nm. Calculate permeation parameters including cumulative drug permeated, flux, and permeability coefficient.

In Vivo Efficacy Model for Vaginal Candidiasis

Protocol for Experimental Vaginal Candidiasis in immunosuppressed murine model:

  • Animal Immunosuppression: Administer subcutaneous estradiol valerate (0.5 mg/mouse) in sesame oil to female mice (20-25 g) three days prior to infection and weekly thereafter to induce pseudoestrus.

  • Infection Procedure: Culture Candida albicans (standard strain ATCC 90028) in Sabouraud dextrose broth for 48 hours at 35°C. Harvest cells by centrifugation, wash twice with PBS, and resuspend to 5 × 10^8 CFU/mL. Inoculate 20 μL of suspension (approximately 10^7 CFU) intravaginally using a micropipette with sterile tip.

  • Treatment Groups: Randomize infected animals into groups (n=8-10/group) receiving: (1) this compound formulation (2% cream, cubogel, or ovule), (2) vehicle control, (3) reference antifungal (e.g., clotrimazole), (4) untreated infected control.

  • Treatment Administration: Apply formulations intravaginally once or twice daily for 3-7 days post-infection, beginning 24 hours after infection.

  • Assessment of Efficacy: Sacrifice animals at predetermined endpoints. Lavage vaginal cavity with 100 μL PBS, plate serial dilutions on Sabouraud dextrose agar, and count colonies after 48 hours incubation at 35°C. Express results as log10 CFU/mL reduction compared to control groups. Collect vaginal tissue for histopathological evaluation of inflammation and fungal burden.

Emerging Research and Novel Formulation Approaches

Recent advances in drug delivery systems have explored innovative approaches to enhance the therapeutic performance of this compound for vulvovaginal candidiasis. The development of This compound-loaded cubogels represents a particularly promising strategy that combines the advantages of lipid-based nanoparticles and hydrogel systems [7]. These nanostructured lipid carriers incorporate fenticonazole within biocompatible cubic liquid crystalline phases that provide sustained release properties, enhanced mucosal adhesion, and improved permeation through the vaginal epithelium.

The cubogel formulation demonstrated superior ex vivo permeation characteristics compared to conventional cream formulations, with significantly increased drug retention in the vaginal mucosa and controlled release over extended periods [7]. This enhanced delivery profile could potentially allow for reduced dosing frequency while maintaining therapeutic efficacy, further improving patient compliance and treatment outcomes. Histopathological evaluation confirmed the excellent biocompatibility of the cubogel system, with no evidence of mucosal irritation or tissue damage, supporting its potential for clinical translation.

Beyond formulation innovations, research has revealed intriguing repurposing potential for this compound in metabolic disorders. Structure-based screening and biological validation studies have identified fenticonazole as a novel PPARγ-modulating ligand with a favorable therapeutic index for potential application in type 2 diabetes mellitus and non-alcoholic fatty liver disease [5]. This unexpected pharmacological activity, distinct from its antifungal properties, highlights the potential for drug repurposing approaches that could expand the therapeutic applications of fenticonazole beyond infectious diseases.

The global antifungal market continues to demonstrate sustained growth, with an expected expansion at a compound annual growth rate (CAGR) of 2.81% from 2020 to 2033, reaching an anticipated market size of $18.08 billion by 2033 [8]. This growing market, coupled with the persistent challenges of antifungal resistance and limited treatment options, underscores the importance of continued research and development of optimized antifungal agents like fenticonazole with novel mechanisms and improved delivery systems.

References

Fenticonazole nitrate poor aqueous solubility enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Fenticonazole Nitrate is a broad-spectrum imidazole antifungal agent with inherently poor aqueous solubility [1] [2] [3]. This property is a major hurdle for its bioavailability and efficacy.

The table below summarizes its basic solubility profile in various solvents, which is fundamental for pre-formulation activities:

Solvent Solubility Specific Data (from search results)
Water Insoluble / Practically insoluble <0.1 mg/mL [4]; "Insoluble" [1]; "Practically insoluble in water" [5]
Dimethyl Sulfoxide (DMSO) Freely soluble 104 mg/mL (200.61 mM) [1]; ≥25.4 mg/mL [3]
Methanol Freely soluble Used for UV analysis at 253 nm [2]; "freely soluble in ... methanol" [5]
Ethanol Sparingly soluble 2 mg/mL (3.85 mM) [1]; ≥22.25 mg/mL [3]; "sparingly soluble in anhydrous ethanol" [5]
Dimethylformamide (DMF) Freely soluble "freely soluble in dimethylformamide" [5]

Strategies for Solubility Enhancement

Advanced formulation strategies like lipid-based nanoparticles and complex solvents can effectively overcome FTN's solubility limitations. The following workflows and data tables outline these approaches.

Strategy 1: Nanocarrier Systems

Nanocarriers like cubosomes and terpesomes can encapsulate FTN, enhancing both solubility and permeation.

Cubosomal Formulation Workflow

The following diagram outlines the key steps for preparing FTN-loaded cubosomes using the hot dispersion emulsification technique [4]:

CubosomeWorkflow Start Start Formulation Melt Melt Lipid Phase (GMO, Brij 92, FTN) Start->Melt Emulsify Emulsify in Hot Aqueous Phase (Tween 80, Fenchone) Melt->Emulsify Disperse Disperse with High-Shear Mixing Emulsify->Disperse Stabilize Stabilize to Form Cubosomes Disperse->Stabilize Characterize Characterize Nanoparticles (PS, PDI, ZP, EE%) Stabilize->Characterize End Incorporate into Carbopol Gel (Final Cubogel) Characterize->End

Optimized Cubosome Characterization Data

After preparation and optimization, a successful cubosomal formulation should meet key physicochemical parameters, as shown in this data from a 2025 study [4]:

Characterization Parameter Result for Optimized Formulation
Entrapment Efficiency (EE%) 85.32 ± 2.34 %
Particle Size (PS) 169 ± 0.85 nm
Polydispersity Index (PDI) 0.29 ± 0.02
Zeta Potential (ZP) -24.40 ± 1.27 mV
Drug Release (over 8 hours) 86.77 ± 3.79 %

Terpesomes Formulation

Another effective approach is encapsulating FTN in terpene-enriched phospholipid vesicles (Terpesomes) via the thin film hydration method [6]. An optimized formulation showed:

  • Entrapment Efficiency: 79.02 ± 2.35%
  • Particle Size: 287.25 ± 9.55 nm
  • Zeta Potential: +36.15 ± 1.06 mV (positive charge enhances mucoadhesion) [6]
Strategy 2: Solvent Systems and Hydrotropy

For pre-formulation work like analytical testing or in-vitro studies, dissolving FTN in suitable solvents is necessary.

Experimental Solvent Systems

The table below lists validated solvent systems for preparing FTN stock solutions [1]:

Application Solvent System Composition Final Concentration Achieved
Homogeneous Suspension 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in water 5 mg/mL
Clear Solution (in-vivo) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% distilled water 5.2 mg/mL (10.03 mM)
Clear Solution (in-vivo) 5% DMSO + 95% Corn Oil 0.74 mg/mL (1.43 mM)

The general principle of hydrotropy uses amphiphilic excipients (e.g., ionic liquids, urea, nicotinamide) to enhance API solubility in water via mechanisms like self-aggregation and complexation [7].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with FTN:

  • Problem: Incomplete dissolution for analytical testing.

    • Solution: Use methanol as a solvent for UV-spectrophotometric analysis, as FTN is freely soluble in it and shows a maximum absorbance at 253 nm [2].
  • Problem: Cubosomal formulation has low entrapment efficiency.

    • Solution: Optimize critical factors. A 2³ full factorial design found that the ratio of GMO:Brij 92, the percentage of lipid phase, and the Tween 80 to drug ratio significantly impact Entrapment Efficiency (EE%) and Particle Size (PS) [4]. Systematic optimization of these variables is key.
  • Problem: Formulation lacks sufficient mucosal adhesion.

    • Solution: Incorporate a positive charge inducer like Stearylamine. This significantly increases the zeta potential of vesicles, promoting electrostatic interaction with negatively charged mucosal surfaces (e.g., in ocular or vaginal delivery) for enhanced retention [6].
  • Problem: Need to enhance permeation and synergistic antifungal effect.

    • Solution: Incorporate terpenes like Fenchone. Fenchone acts as a penetration enhancer and also exhibits inherent antifungal and anti-biofilm activity, providing a dual mechanism of action [4] [6].

Analytical Method for Quantification

For quantifying FTN in your bulk material or formulations, you can use this validated UV-spectrophotometric method [2]:

  • Solvent: Methanol
  • λmax (Absorption Maximum): 253 nm
  • Linearity Range: 5-30 µg/mL
  • Calibration: The method showed excellent correlation (r² > 0.99) and recovery (98-101%), making it suitable for routine analysis [2].

The search results indicate that research is actively ongoing, with novel approaches like cubosomes showing significant promise for enhancing the delivery of this compound [4].

References

Fenticonazole nitrate nanosystem particle size reduction

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Guidelines for Particle Size Reduction

The composition of your nanosystem directly influences its final particle size (PS). The following table synthesizes data from recent studies on different fenticonazole nitrate nanosystems.

Nanosystem Type Key Compositional Factors for PS Reduction Target PS Range (nm) Preparation Technique Key Influence on PS
Terpesomes [1] [2] Terpene type (e.g., Eugenol, Limonene) and amount [2] ~287 [2] Thin-Film Hydration [2] Terpene integration modulates vesicle assembly and membrane fluidity.
Novasomes [1] [3] Stearic acid concentration; Span 80/Span 60 amount; Cholesterol amount [3] ~197 - 359 [4] [3] Ethanol Injection [4] [3] Lower stearic acid and cholesterol levels generally favor smaller vesicles.
Trans-Novasomes [1] [4] Oleic acid amount; Brij type (e.g., Brij 93 vs. Brij 58) [4] ~359 [4] Ethanol Injection [4] Surfactant type and concentration critically determine vesicle size.
Olaminosomes [1] Oleic acid; Oleylamine; Surfactant (Span 80) concentration [1] Information missing Information missing Component ratios affect bilayer properties and curvature, impacting size.
Cerosomes [1] Ceramide; Phospholipid; Surfactant concentrations [1] Information missing Information missing Ceramide content influences membrane rigidity and vesicle size.

Detailed Experimental Protocols

Here are the standard operating procedures for the two most cited preparation methods in the search results.

Protocol 1: Ethanol Injection Method [4] [3]

This method is known for its simplicity and ability to produce nanoscale vesicles with relatively low polydispersity.

  • Dissolution of Components: Dissolve the drug (FTN, 25 mg), the lipid components (e.g., Span 60, cholesterol), and oleic acid (if used) in ethanol within a glass vial. Warm the mixture in a water bath at 60°C to ensure complete dissolution [4].
  • Preparation of Aqueous Phase: Heat a five-fold larger volume of distilled water (or an aqueous solution containing a water-soluble surfactant like Brij) to 60°C under magnetic stirring [4].
  • Injection and Self-Assembly: Rapidly inject the ethanolic solution dropwise into the heated aqueous phase using a syringe. Immediate formation of vesicles (turbidity) will be observed [4].
  • Evaporation and Sizing: Stir the resulting dispersion continuously for 30 minutes to allow for complete evaporation of ethanol. For further reduction of particle size and polydispersity, subject the final dispersion to bath sonication for 5-10 minutes [4] [2]. Store the finished nanosystem dispersion at 4°C [4].
Protocol 2: Thin-Film Hydration Method [5] [2]

This classic method is versatile for creating a variety of lipid-based vesicles.

  • Film Formation: Dissolve the drug (FTN, 10 mg), phospholipid (100 mg), and other organic components (e.g., terpenes, ceramide) in 10 mL of methanol or a methanol-chloroform mixture in a round-bottom flask. Evaporate the organic solvent under reduced pressure at 60°C using a rotary evaporator (e.g., at 90 rpm) to form a thin, dry lipid film on the inner wall of the flask [2].
  • Hydration: Hydrate the dry lipid film with 10 mL of distilled water pre-heated to 60°C (above the lipid phase transition temperature) for 45 minutes. To aid in complete hydration, add glass beads to the flask [2].
  • Size Reduction and Maturation: After hydration, bath-sonicate the crude vesicle dispersion for 10 minutes to reduce particle size. Allow the dispersion to mature (or "anneal") by storing it at 4°C overnight [2].

This workflow diagram outlines the two primary methods and their key steps:

Troubleshooting FAQs

Here are solutions to common problems encountered during the development of this compound nanosystems.

  • Q1: My nanosystem consistently results in a larger-than-desired particle size (>500 nm). What steps can I take?

    • A1: Consider these adjustments:
      • Sonication: Implement or increase the duration of bath sonication post-preparation. This is a highly effective mechanical method for breaking down larger vesicles into smaller ones [4] [2].
      • Composition: Re-evaluate your formula. Reducing the concentrations of rigid lipids (like stearic acid or cholesterol) and optimizing the surfactant-to-lipid ratio can promote the formation of smaller vesicles [1] [3].
      • Extrusion: As a post-preparation step, pass the vesicle dispersion through a polycarbonate membrane filter of defined pore size (e.g., 200 nm or 100 nm) using an extruder. This physically enforces a maximum particle size.
  • Q2: How can I improve the low encapsulation efficiency (%EE) of my formulation?

    • A2: Low EE% often indicates that the drug is leaking out during preparation or is not effectively incorporated into the vesicle membrane.
      • Drug-Lipid Compatibility: Ensure the solubility of FTN in your lipid mixture. Using a small amount of oleic acid can enhance the solubility of lipophilic drugs like FTN in the bilayer [1] [4].
      • Preparation Technique: The ethanol injection method has been reported to achieve very high EE% (up to 100% in some cases) for FTN, as the rapid mixing allows for instant drug trapping [4].
      • Hydration Parameters: In the thin-film method, ensure the hydration medium (e.g., water) is heated above the phase transition temperature of your lipids to facilitate proper bilayer swelling and drug encapsulation [2].
  • Q3: My formulation shows high polydispersity (PDI > 0.3), indicating a heterogeneous population. How can I achieve a more uniform size distribution?

    • A3: High PDI suggests inconsistent vesicle formation.
      • Mixing Efficiency: For the ethanol injection method, ensure rapid and vigorous stirring during the injection step to promote homogeneous nucleation of vesicles [4].
      • Purification: Use techniques like centrifugation or dialysis to remove un-encapsulated drug aggregates or very large, irregular vesicles that contribute to high PDI [5].
      • Annealing: Allowing the dispersion to stand overnight at 4°C (a process called annealing) can help vesicles reach a more uniform and stable energy state, potentially lowering PDI [2].

This logical troubleshooting guide can help you systematically address these common issues:

References

Fenticonazole nitrate polydispersity index optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on PDI Optimization

Q1: What is the target PDI for a stable Fenticonazole nitrate nanodispersion? A stable, monodisperse formulation should ideally have a PDI value of 0.3 or lower [1] [2]. The optimized formulations in recent studies consistently achieved PDIs within the range of 0.20 to 0.29 [1] [3] [2].

Q2: Which formulation variables are most critical for controlling PDI? The table below summarizes the impact of key material and process variables based on experimental designs:

Variable Impact on PDI Optimal Range / Type from Literature
Surfactant/Stabilizer Type & Amount High impact; critical for colloidal stability and preventing aggregation. Pluronics (L121, P188) [4], Tween 80 [1], Soybean Phosphatidyl Choline (SPC) [5], Sodium Deoxycholate (SDC) [6] [2].
Lipid Phase Composition & Ratio High impact; affects vesicle self-assembly uniformity. Glyceryl Monooleate (GMO) to Brij 92 ratios (e.g., 2:1 to 4:1) [1].
Sonication Time (a process parameter) Moderate impact; helps reduce size and homogenize distribution. Specifically optimized, e.g., as a variable in a D-optimal design [4].
Terpene Incorporation Can be beneficial; may enhance uniformity. Limonene, Fenchone, Citral [3] [2].

Q3: What experimental strategies can help achieve a low PDI?

  • Employ Statistical Experimental Design: Use factorial or response surface methodology (e.g., Box-Behnken, D-optimal) to model the interaction of variables and identify the optimal design space [1] [3] [4].
  • Implement a Hydration and Sonication Protocol: After initial hydration, use a bath sonicator for a short period (e.g., 10 minutes) to further reduce particle size and homogenize the dispersion [3] [2].
  • Filter the Final Dispersion: Use a membrane filter (e.g., 0.45 μm) to remove any large aggregates that could skew the PDI measurement [6].

Troubleshooting Guide: High PDI Values

Problem Possible Cause Suggested Solution
High Batch-to-Batch Variability Inconsistent process parameters during critical steps like solvent evaporation or hydration. Standardize the temperature, rotation speed of the evaporator, hydration volume, and time across all batches [3] [2].
Aggregation in the Dispersion Inadequate stabilizer concentration or ionic strength of the medium. Increase the concentration of stabilizing agents like Tween 80 or SDC. Ensure the formulation's zeta potential has a high absolute value (e.g., > ±20 mV) for electrostatic stabilization [1] [6].
Presence of Large, Irregular Vesicles Non-optimal lipid-to-surfactant ratio or insufficient energy input during size reduction. Re-optimize the ratios of structural components (e.g., GMO:Brij 92). Ensure proper sonication is applied post-hydration [1] [4].

Detailed Experimental Protocols

Here are detailed methodologies for two common nanosystem types, as cited in the literature.

Protocol 1: Preparation of Cubosomes via Hot Dispersion Emulsification [1]

  • Objective: To prepare and optimize this compound-loaded cubosomes with low PDI.
  • Materials: this compound, Glyceryl Monooleate (GMO), Brij 92, Tween 80.
  • Equipment: Rotatory evaporator, bath sonicator, ZetaSizer.
  • Procedure:
    • Form the Lipid Film: Dissolve the drug (FTN), GMO, and Brij 92 in an organic solvent (e.g., methanol) in a round-bottom flask. Remove the solvent under reduced pressure using a rotatory evaporator (e.g., at 60°C, 90 rpm) to form a thin, dry lipid film.
    • Hydrate and Disperse: Hydrate the lipid film with an aqueous phase containing Tween 80 at a temperature above the lipid's phase transition temperature. Use glass beads and vortex mixing for 45 minutes to ensure complete hydration and formation of a coarse dispersion.
    • Size Reduction: Subject the coarse dispersion to bath sonication for 10 minutes to obtain a uniform, nanoscale dispersion (cubosomes).
    • Characterization: Determine the PDI, particle size, and zeta potential using dynamic light scattering with a ZetaSizer.

Protocol 2: Preparation of Lipid Nanoparticles via Thin-Film Hydration [6]

  • Objective: To prepare lipid-based nanoparticles (FTN-PLM-DC) with high encapsulation and low PDI.
  • Materials: this compound, Palmitic Acid (PLM), Sodium Deoxycholate (DC), Methanol, Chloroform.
  • Equipment: Rotatory evaporator, bath sonicator, ZetaSizer, cooling centrifuge.
  • Procedure:
    • Form the Thin Film: Dissolve FTN, PLM, and DC in a 15 mL mixture of methanol and chloroform in a round-bottom flask. Evaporate the solvents using a rotatory evaporator to form a thin, uniform film on the flask walls.
    • Hydrate the Film: Hydrate the dry lipid film with a suitable buffer or distilled water, under the same conditions as above, to form multilamellar vesicles.
    • Size Reduction and Homogenization: Sonicate the vesicular dispersion using a bath sonicator to produce small, unilamellar vesicles with a narrow size distribution.
    • Purification: Centrifuge the dispersion (e.g., at 20,000 rpm for 1 hour) to remove any unentrapped drug or large aggregates. The supernatant contains the purified nanoparticles.
    • Characterization: Analyze the PDI, particle size, and zeta potential of the purified nanodispersion.

Experimental Workflow Diagram

The following diagram visualizes the core optimization workflow derived from the cited protocols.

fenti_workflow start Start Optimization design Define Variables & Ranges (e.g., Lipid Type, Surfactant Amount) start->design prepare Prepare Formulation (Thin Film Hydration or Hot Emulsification) design->prepare process Apply Process (Sonication, Purification) prepare->process measure Measure Responses (PDI, Particle Size, ZP) process->measure analyze Analyze Data & Model measure->analyze optimal Optimal Formula Found? analyze->optimal end Proceed to In-Vitro/Ex-Vivo Tests optimal->end Yes refine Refine Variable Ranges optimal->refine No refine->design

References

Fenticonazole nitrate encapsulation efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Nanocarrier Formulations

The table below summarizes the composition and performance of various successfully formulated FTN-loaded nanocarriers as reported in recent studies.

Nanosystem Name Key Composition Preparation Method Reported EE% Key Factors Influencing EE%
Terpesomes (Ocular) [1] Phospholipid, Terpene (Eugenol/Fenchone/Limonene) Thin Film Hydration 79.02% ± 2.35 Terpene type and amount [1]
Lipid-based Nanoparticles (Theranostic) [2] Palmitic Acid, Sodium Deoxycholate Thin Film Hydration 91.02% ± 0.17 Ratio of drug to lipid components (1:5:10 for FTN:Palmitic Acid:Deoxycholate) [2]
Trans-Novasomes (Topical) [3] Oleic Acid, Cholesterol, Span 60, Brij Not Specified Compared via "in silico study" Complexation with cholesterol; surfactant type and concentration [3]
Olaminosomes (Ocular) [4] Oleic Acid, Oleylamine, Surfactant (Span 80) Ethanol Injection / Thin Film Hydration Optimized for high EE% Surfactant concentration and type, amount of oleic acid and oleylamine [4]
Cerosomes (Topical) [4] Ceramide, Phospholipid, Surfactants Not Specified Optimized for high EE% Ceramide concentration, surfactant type [4]

Detailed Experimental Protocol: Thin Film Hydration

The following workflow outlines the core steps of the Thin Film Hydration method, a common technique used to prepare lipid-based nanocarriers like terpesomes and lipid nanoparticles [1] [2].

thin_film_hydration Thin Film Hydration Method Workflow start Start Preparation dissolve Dissolve lipid components and drug in organic solvent (e.g., Methanol/Chloroform) start->dissolve evaporate Evaporate solvent using rotary evaporator Forms thin lipid film dissolve->evaporate hydrate Hydrate film with aqueous phase (e.g., buffer) at temperature above lipid Tc evaporate->hydrate mature Mature vesicles by refrigerating overnight hydrate->mature sonicate Bath-sonicate dispersion to reduce particle size mature->sonicate characterize Characterize formulation (EE%, PS, PDI, ZP) sonicate->characterize

Procedure Notes:

  • Step 1: Dissolve - Use a round-bottom flask. A typical solvent is a 10 mL mixture of methanol and chloroform [1] [2].
  • Step 2: Evaporate - Use a rotary evaporator. Typical conditions are 60°C and 90 rpm for 15-30 minutes until a thin, dry film forms [1] [5].
  • Step 3: Hydrate - The hydration temperature must exceed the lipid phase transition temperature (Tc). Use 10 mL of aqueous phase (e.g., distilled water or buffer) and gently agitate with glass beads for about 45 minutes to ensure complete hydration [1].
  • Step 4 & 5: Mature & Sonicate - Refrigerate the hydrated dispersion at 4°C for up to 24 hours to allow vesicles to mature. Subsequently, bath-sonicate for 10 minutes to reduce particle size and achieve a more uniform dispersion [1].

Systematic Optimization Using DoE

To efficiently navigate multiple variables, researchers use Design of Experiments (DoE) with software like Design-Expert. The following chart illustrates a typical optimization workflow.

doe_workflow Statistical Optimization with DoE a Identify Critical Factors (e.g., surfactant concentration, terpene type/amount, lipid ratio) b Select Statistical Design (Full Factorial, Box-Behnken, D-optimal) a->b c Define Response Constraints (Maximize EE%, Minimize Particle Size) b->c d Run Experiments & Analyze Software generates model and identifies optimal factor levels c->d e Select & Validate Optimum Formula Based on highest desirability d->e

Key Steps Explained:

  • Identify Factors: Critical factors are formulation components like surfactant type/concentration, lipid ratios, and terpene type/amount [4] [1].
  • Select Design: Common designs include Full Factorial [1], Box-Behnken [4], and D-optimal [4] designs, chosen based on the number of factors to be studied.
  • Define Responses: Set goals for key responses, typically aiming to maximize EE% while minimizing particle size (PS) and polydispersity index (PDI) [4] [1].
  • Run & Analyze: The software analyzes results to create predictive models and pinpoint the ideal factor combination that meets all set goals [4].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving FTN's encapsulation efficiency? The choice and ratio of lipid components are paramount. Using a structured, systematic approach (DoE) to optimize the concentrations of surfactants (e.g., Span 80), stabilizers (e.g., Cholesterol), and permeability enhancers (e.g., terpenes, oleic acid) is the most effective strategy, as their interactions significantly impact EE% [4] [1].

Q2: Which preparation method is most recommended for novice researchers? The Thin Film Hydration method is widely used, well-documented, and does not require highly specialized equipment beyond a rotary evaporator, making it a robust starting point [1] [5].

Q3: Our formulation has good EE% but a very large particle size. How can we reduce it? After the initial hydration and maturation steps, employ a bath sonication or probe sonication step. This is a standard post-formation processing technique to reduce vesicle size and achieve a more monodisperse population [1].

Q4: Why should we use complex statistical designs (DoE) instead of testing one variable at a time? Traditional methods cannot detect factor interactions. A DoE approach efficiently reveals how factors interact (e.g., how the effect of terpene amount depends on the surfactant concentration), leading to a more robust and optimal formulation with fewer experimental runs [4].

References

Fenticonazole nitrate chemical degradation stability

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Monitoring Degradation

Accurately monitoring the stability and degradation of Fenticonazole Nitrate (FTN) is fundamental. The following table summarizes validated methods suitable for routine analysis and stability-indicating purposes.

Method Type Key Parameters Application & Purpose Reference

| Stability-Indicating RP-HPLC | - Column: C18 (150 x 4.6mm, 5µm)

  • Mobile Phase: Phosphate buffer pH 4.5 : Acetonitrile (70:30)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 255 nm
  • Retention Time: ~5.47 min | Quantification of FTN in capsule dosage forms; can be validated to separate drug from its degradation products. | [1] | | UV-Spectrophotometry (Zero-Order) | - Solvent: Methanol
  • λmax: 253 nm
  • Linearity Range: 5–30 µg/mL
  • Correlation Coefficient: r² > 0.999 | Simple, rapid quantification of FTN in bulk and vaginal capsules. Not a stability-indicating method on its own. | [2] | | HPLC-MS/MS for Plasma | - Column: C18 (2.1 x 50 mm, 2.6µm)
  • Mobile Phase: Methanol and buffer with gradient elution
  • Detection: MRM mode, m/z 455.2→199.1 | Highly sensitive quantification of FTN in biological matrices (human plasma) for pharmacokinetic studies. | [3] | | Capillary Electrophoresis (HPCE) | - Capillary: 40 cm effective length
  • Running Buffer: 30 mM phosphate (pH 3) with 8 mM trimethyl-β-cyclodextrin
  • Analysis Time: < 20 minutes | Separation of FTN from its related impurities; useful for quality control. | [4] |

Stability Profile & Troubleshooting FAQs

Here are answers to common questions related to the stability and handling of this compound.

What is the primary stability challenge with this compound? The main challenge is its very poor aqueous solubility (less than 0.1 mg/mL) [5] [6]. This intrinsic property can complicate the formulation of robust and bioavailable dosage forms and may influence degradation kinetics in aqueous environments.

How can I improve the solubility and stability of FTN in formulations? Advanced formulation strategies, particularly nanotechnology, have shown great promise. The following diagram illustrates a general workflow for developing and optimizing a nano-based FTN formulation to enhance solubility and stability.

ftn_formulation Start Define Formulation Goal NP_Selection Select Nanosystem Type Start->NP_Selection Design Statistical Experimental Design NP_Selection->Design Cubosomes Cubosomes (GMO, Lipids) NP_Selection->Cubosomes Terpesomes Terpesomes (Terpenes, Phospholipid) NP_Selection->Terpesomes Novasomes Novasomes (Stearic Acid, Cholesterol) NP_Selection->Novasomes Olaminosomes Olaminosomes (Oleic Acid, Oleylamine) NP_Selection->Olaminosomes Prep Prepare Formulations Design->Prep Eval Evaluate Critical Responses Prep->Eval Optimize Select Optimal Formula Eval->Optimize EE Entrapment Efficiency (%) Eval->EE PS Particle Size (PS) Eval->PS PDI Polydispersity Index (PDI) Eval->PDI ZP Zeta Potential (ZP) Eval->ZP Release Drug Release Eval->Release

*What solvents are suitable for dissolving FTN for analytical testing? For analytical purposes, such as UV analysis, methanol is a commonly used and effective solvent. FTN is reported to be completely soluble in methanol, with a maximum absorbance at 253 nm. Other solvents like dimethylformamide (DMF) have also been used [2].

What are the best practices for storing FTN samples? While specific ICH stability study data (e.g., effects of heat, humidity, and oxidation) is not available in the searched literature, general principles should be followed.

  • Bulk Drug: Store in a tightly sealed, light-resistant container in a cool, dry place.
  • Nanoparticle Dispersions: These require special attention. One study on cubosomal dispersions found them to be stable for at least three months upon storage, with no significant changes in key parameters like particle size and entrapment efficiency [5]. For novel formulations, conducting forced degradation and long-term stability studies under controlled ICH conditions is essential.

References

Overview of Analytical Methods for Fenticonazole Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key validated methods for analyzing Fenticonazole Nitrate (FTN) in different matrices, helping you choose the right method for your application.

Method Analytical Technique Application/Matrix Key Conditions Linearity & Range Key Validation Findings
Stability-Indicating HPLC [1] RP-HPLC with UV detection (255 nm) Capsule dosage form C18 column; Mobile Phase: 10mM Phosphate buffer pH 4.5:ACN (70:30); Flow: 1.0 mL/min [1] Correlation coefficient: 0.999 [1] Accuracy: 100.1-100.3% recovery; Assay: 99.7% of label claim [1]
UV-Spectrophotometry [2] Zero-order absorbance & Area Under Curve (AUC) Bulk drug & vaginal capsules Solvent: Methanol; Wavelength: 253 nm (Abs), 242-262 nm (AUC) [2] 5-30 μg/mL (r² > 0.99) [2] Accuracy: 99.9-101.3% recovery; Precision (RSD): <1.73% [2]
Simultaneous HPLC Assay [3] RP-HPLC with UV detection (210 nm) Simultaneous estimation with Tinidazole & Lidocaine Phenyl column; Mobile Phase: Phosphate buffer:MeOH:ACN (60:30:10); Flow: 1.0 mL/min [3] 80-120% of target (r² = 0.999) [3] Assay Results: ~102% for each API in formulation [3]
HPTLC [4] High-Performance Thin-Layer Chromatography Bulk & vaginal capsules Stationary Phase: Silica Gel 60 F254; Mobile Phase: Toluene:MeOH:Triethylamine (4:1:0.5 v/v/v) [4] 500-3000 ng/band (r² = 0.999) [4] Accuracy: 99.6-99.7% recovery; Precision (RSD): Intra-day <1.09%, Inter-day <1.82% [4]
Bioanalytical (Plasma) [5] HPLC-MS/MS Human plasma (after percutaneous/vaginal admin) C18 column; MS detection (MRM mode: m/z 455.2→199.1) [5] Method A: 5-1000 pg/mL; Method B: 0.1-20 ng/mL [5] Accuracy: 85-115%; Precision (RSD): <15% [5]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to typical problems encountered during method development and validation.

Method Selection & Setup
  • Q1: Which method is best for routine, high-throughput quality control of solid dosage forms?

    • A: The RP-HPLC method [1] is highly suitable. It is robust, precise, and has been successfully validated for capsule analysis. For even faster and more cost-effective analysis, the UV-Spectrophotometric methods [2] are an excellent alternative, provided the formulation does not have interfering excipients.
  • Q2: I need to analyze FTN in a combination therapy dosage form. What are my options?

    • A: A stability-indicating RP-HPLC method has been developed for the simultaneous estimation of FTN with Tinidazole and Lidocaine [3]. This method effectively separates all three active ingredients and can be a template for analyzing other combinations.
  • Q3: How can I analyze FTN in biological samples like plasma?

    • A: For the high sensitivity and selectivity required in pharmacokinetic studies, HPLC-MS/MS is the standard technique [5]. One method uses a simple protein precipitation step and offers a very low limit of quantification (5 pg/mL), making it suitable for clinical studies [5].
Common Experimental Issues & Solutions
  • Q4: I'm having trouble dissolving FTN in water for analysis. What can I do?

    • A: FTN is notoriously insoluble in water [2] [4]. Instead, use methanol [2] or a 10% w/v solution of Pluronic F127 [4] [6] as the solvent. These have been successfully used to solubilize FTN for both UV and HPTLC methods.
  • Q5: My HPLC peaks are asymmetric or show poor resolution. How can I improve the separation?

    • A: Consider the following adjustments based on the validated methods:
      • Mobile Phase pH: Use a phosphate buffer at pH 4.5 to improve peak shape [1].
      • Column Chemistry: Switch from a C18 to a Phenyl column if you are separating FTN from other drugs like Tinidazole and Lidocaine, as it provides a different selectivity [3].
      • Modifier: For HPTLC, adding Triethylamine as a modifier in the mobile phase can help improve spot resolution and reduce tailing [4].
  • Q6: My recovery results in the accuracy study are inconsistent. What should I check?

    • A: Ensure your sample preparation technique is robust. The UV method using methanol achieved good recovery (100.8-101.3%) with precise sonication and filtration [2]. For the HPTLC method, pre-washing and activating the TLC plates ensured a clean baseline and consistent Rf values, contributing to accurate results [4].

Experimental Workflow Diagrams

To visualize the general workflow for developing and validating an analytical method, refer to the following diagrams. These synthesize the common steps from the researched literature.

HPLC_Workflow Sample Preparation\n(Solubilize in Methanol/Pluronic F127) Sample Preparation (Solubilize in Methanol/Pluronic F127) Chromatographic Separation\n(C18/Phenyl Column, Optimized Mobile Phase) Chromatographic Separation (C18/Phenyl Column, Optimized Mobile Phase) Sample Preparation\n(Solubilize in Methanol/Pluronic F127)->Chromatographic Separation\n(C18/Phenyl Column, Optimized Mobile Phase) Detection\n(UV at 255/210 nm or MS/MS) Detection (UV at 255/210 nm or MS/MS) Chromatographic Separation\n(C18/Phenyl Column, Optimized Mobile Phase)->Detection\n(UV at 255/210 nm or MS/MS) Data Analysis\n(Peak Integration, Calibration Curve) Data Analysis (Peak Integration, Calibration Curve) Detection\n(UV at 255/210 nm or MS/MS)->Data Analysis\n(Peak Integration, Calibration Curve) Method Validation\n(Accuracy, Precision, Specificity etc.) Method Validation (Accuracy, Precision, Specificity etc.) Data Analysis\n(Peak Integration, Calibration Curve)->Method Validation\n(Accuracy, Precision, Specificity etc.)

Figure 1: General Workflow for HPLC-Based Analysis of FTN

This workflow outlines the core steps for HPLC-based methods, from preparing the sample using a suitable solvent to final data analysis and method validation [1] [2] [3].

UV_HPTLC_Workflow Standard & Sample Prep\n(Use Hydrotropic Agent for Solubility) Standard & Sample Prep (Use Hydrotropic Agent for Solubility) Instrumental Analysis\n(UV Spectrophotometer or HPTLC Applicator) Instrumental Analysis (UV Spectrophotometer or HPTLC Applicator) Standard & Sample Prep\n(Use Hydrotropic Agent for Solubility)->Instrumental Analysis\n(UV Spectrophotometer or HPTLC Applicator) Measurement\n(Absorbance at 253 nm or Densitometry at 254 nm) Measurement (Absorbance at 253 nm or Densitometry at 254 nm) Instrumental Analysis\n(UV Spectrophotometer or HPTLC Applicator)->Measurement\n(Absorbance at 253 nm or Densitometry at 254 nm) Quantification\n(Calibration Curve: Abs/AUC vs. Concentration) Quantification (Calibration Curve: Abs/AUC vs. Concentration) Measurement\n(Absorbance at 253 nm or Densitometry at 254 nm)->Quantification\n(Calibration Curve: Abs/AUC vs. Concentration)

Figure 2: General Workflow for UV and HPTLC Analysis of FTN

This chart shows the typical process for non-chromatographic techniques like UV-spectrophotometry and HPTLC, highlighting the critical role of hydrotropic agents in sample preparation [2] [4] [6].

References

Fenticonazole nitrate corneal permeability enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Experimental Issues

Here are solutions to common challenges you might face when developing FTN nanocarriers.

Problem Possible Causes Suggested Solutions

| Low Entrapment Efficiency (EE%) | Drug leakage due to inappropriate lipid/drug ratio or insufficient vesicle formation. | - Optimize the oleic acid: drug ratio (e.g., 5:1 to 15:1) [1].

  • Ensure complete film formation and hydration in thin-film methods [2]. | | Large Particle Size & High PDI | Inadequate energy input during size reduction or aggregation of vesicles. | - Use bath sonication (e.g., 10 min) post-preparation to reduce size and achieve a uniform dispersion (PDI <0.5) [2] [3].
  • Optimize the amount of surfactant (e.g., Span) and charge inducer to improve stability and prevent aggregation [1] [4]. | | Poor Corneal Permeation | Nanocarrier fails to overcome corneal barriers (e.g., tight epithelial junctions, rapid tear clearance). | - Use positive charge inducers like stearylamine or oleylamine to enhance mucoadhesion to the negatively charged corneal surface [1] [2] [5].
  • Incorporate terpenes (e.g., limonene) or edge activators (e.g., Brij) that act as penetration enhancers [2] [3]. | | Physical Instability upon Storage | Vesicle aggregation, fusion, or drug precipitation over time. | - Terminal sterilization via gamma radiation can be performed without significantly altering vesicle characteristics [1] [4].
  • Store optimized formulations at 4°C to maintain stability for at least three months [6]. |

Frequently Asked Questions (FAQs)

What are the most effective nanocarriers for FTN corneal delivery?

Several nanocarriers have shown significant success in enhancing FTN's corneal permeability. The choice depends on the desired balance of entrapment, size, and permeation.

Nanocarrier Type Key Composition Key Advantages / Performance Data

| Olaminosomes [1] | Oleylamine, Oleic Acid, Span 80 | - EE%: ~84%

  • PS: ~118 nm
  • ZP: -75 mV
  • Ex Vivo Permeation: 2.5x higher than FTN suspension | | Terpesomes [2] | Phospholipid, Terpenes (eugenol, fenchone, limonene) | - EE%: ~79%
  • PS: ~287 nm
  • ZP: +36 mV (with stearylamine)
  • In Vivo Retention: Significantly higher than drug suspension | | Novasomes [4] | Stearic Acid, Cholesterol, Span 80 | - EE%: ~94%
  • PS: ~197 nm
  • ZP: -67 mV
  • Ex Vivo Permeation: 3x higher than FTN suspension | | Leciplex [5] | Soybean PC, Cationic Surfactant (e.g., CTAB, DDAB) | - EE%: ~83%
  • PS: ~190 nm
  • ZP: +41 mV
  • Ex Vivo Permeation: 3.3x higher than FTN suspension |
How do I select components to enhance permeation?
  • Cationic Agents: Stearylamine, oleylamine, or CTAB provide a positive surface charge. This promotes electrostatic interaction with the negatively charged corneal mucosa, prolonging residence time and enhancing permeability [1] [2] [5].
  • Penetration Enhancers: Terpenes (e.g., limonene, fenchone) and surfactants (e.g., Brij, Tween 80) can disrupt the lipid structure of the corneal epithelium, facilitating drug passage [2] [6] [3].
  • Edge Activizers: Incorporating components like Brij into novasomes to form "trans-novasomes" increases vesicle elasticity, which may improve deformation and penetration through biological membranes [3].
What are the key experimental protocols?

Below is a general workflow for preparing nanocarriers using two common methods. Always refer to the specific research paper for the exact formulation you are replicating.

G Start Start Experiment MethodChoice Choose Preparation Method Start->MethodChoice EthanolInjection Ethanol Injection Technique MethodChoice->EthanolInjection ThinFilm Thin Film Hydration Method MethodChoice->ThinFilm Prep1 Dissolve drug and lipids in ethanol EthanolInjection->Prep1 Prep2 Dissolve drug, lipid, and terpene in organic solvent (e.g., methanol) ThinFilm->Prep2 Step1 Inject ethanolic solution rapidly into aqueous phase under stirring Prep1->Step1 Step2 Evaporate solvent under reduced pressure to form a thin film Prep2->Step2 Step3 Continue stirring until ethanol evaporates Step1->Step3 Step4 Hydrate the film with aqueous phase at elevated temperature Step2->Step4 Step5 Sonicate dispersion (5-10 min) to reduce size Step3->Step5 Step4->Step5 Final Final Steps Step6 Allow dispersion to mature at 4°C overnight Step5->Step6 Step5->Step6

How do I characterize the formulated nanocarriers?

Rigorous characterization is essential. The table below summarizes the critical parameters to measure.

| Parameter | Method / Instrument | Key Specification Targets | | :--- | :--- | :--- | | Entrapment Efficiency (EE%) | Centrifugation/Ultrafiltration followed by UV analysis of free drug [2] | Maximize (typically >80%) [1] [4] | | Particle Size (PS) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) using a Zetasizer [2] | PS: Minimize (100-300 nm). PDI: <0.3 indicates a monodisperse system [1] [6] | | Zeta Potential (ZP) | Electrophoretic Mobility using a Zetasizer [3] | High absolute value (>|30| mV) indicates physical stability [1] [4] | | In Vitro Drug Release | Dialysis membrane method in suitable release medium [1] | Sustained release profile over several hours (e.g., >80% in 8-10h) [1] [6] | | Ex Vivo Permeation | Using excised animal corneas (e.g., rabbit) in Franz diffusion cells [1] | Significantly higher cumulative drug permeation than drug suspension [1] [4] | | Morphology | Transmission Electron Microscopy (TEM) [1] [6] | Confirmation of spherical or cubic shape and uniform, nanosized particles |

References

Fenticonazole nitrate microbial resistance prevention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Resistance Prevention

Fenticonazole nitrate is an imidazole antifungal drug whose primary mechanism is the inhibition of ergosterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase, leading to fungal cell membrane damage and death [1] [2]. Beyond its established antifungal role, recent studies highlight two key strategies for overcoming microbial resistance:

  • Synergy with Antibiotics: FTN can restore the efficacy of colistin against multidrug-resistant, colistin-resistant Escherichia coli by increasing bacterial membrane permeability and disrupting membrane potential [3].
  • Advanced Nano-formulations: Encapsulating FTN in nanocarriers like cubosomes or lipid-based nanoparticles significantly enhances its penetration and efficacy, disrupting biofilms which are a major barrier to treatment [1] [4].

Key Experimental Data & Formulations

The table below summarizes quantitative data from recent studies on innovative FTN formulations.

Formulation Type Key Composition Key Characteristics/Performance Primary Demonstrated Effect
Cubogel [1] Glyceryl monooleate (GMO), Brij 92, Tween 80, Fenchone PS: 169 ± 0.85 nm; PDI: 0.29 ± 0.02; ZP: -24.4 ± 1.27 mV; EE%: 85.3 ± 2.34%; Drug Release (8h): 86.77 ± 3.79% Enhanced vaginal mucosal penetration & biofilm inhibition; Effective against Candida albicans.
Lipid-based Nanoparticles [4] Palmitic Acid (PLM), Sodium Deoxycholate (DC) PS: 200 ± 10 nm; ZP: -28 ± 5 mV; EE%: 91.02 ± 0.17% Synergistic antibacterial activity; Effective theranostic platform for bacterial infections.
Antibiotic Adjuvant [3] Combined with Colistin Restored Colistin Susceptibility (FICI: ≤0.5, synergistic); In vivo survival rate increase: 40% Disrupts outer membrane permeability & inhibits biofilm in MCR-1-positive E. coli.

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in this guide.

Preparation of FTN-Loaded Cubosomes [1]

Title: Cubosome Preparation Workflow

G Start Start Preparation Step1 Melt Lipid Phase (GMO, Brij 92, Drug) Start->Step1 Step2 Heat Aqueous Phase (T80, Stabilizer) Step1->Step2 Step3 Mix Phases & Emulsify (Hot Dispersion) Step2->Step3 Step4 Cool & Form Cubosomes Step3->Step4 Step5 Characterize (PS, PDI, ZP, EE%) Step4->Step5 End Cubosome Dispersion Step5->End

Detailed Methodology:

  • Technique: Hot Dispersion Emulsification.
  • Lipid Phase: Melt GMO and Brij 92 with the drug (FTN) at a temperature above their melting points (e.g., 60-70°C).
  • Aqueous Phase: Heat an aqueous solution containing the stabilizer Tween 80.
  • Emulsification: Add the aqueous phase to the lipid phase under high-speed homogenization (e.g., 10,000-15,000 rpm for 5-10 minutes) to form a primary coarse emulsion.
  • Cubosome Formation: Allow the emulsion to cool to room temperature. The cubic crystalline nanostructures (cubosomes) form spontaneously upon cooling.
  • Characterization: Determine Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP) using dynamic light scattering. Assess Entrapment Efficiency (EE%) by measuring the amount of unencapsulated drug after separation (e.g., via centrifugation or dialysis).
Checkerboard Synergy Assay with Colistin [3]

Title: Synergy Assay Workflow

G Start Start Synergy Assay Step1 Prepare 2D Dilution (FTN vs Colistin) Start->Step1 Step2 Inoculate Bacteria (MCR-1 E. coli) Step1->Step2 Step3 Incubate (e.g., 37°C, 24h) Step2->Step3 Step4 Measure MIC Values Step3->Step4 Step5 Calculate FICI Step4->Step5 Interpret Interpret Result: FICI ≤0.5 = Synergy Step5->Interpret End Synergy Confirmed Interpret->End

Detailed Methodology:

  • Broth Microdilution: Prepare a two-dimensional checkerboard pattern in a 96-well microtiter plate.
    • Serially dilute FTN along the rows.
    • Serially dilute colistin along the columns.
  • Inoculation: Inoculate each well with a standardized suspension (e.g., 5x10^5 CFU/mL) of the test bacterium (e.g., MCR-1-positive E. coli).
  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
    • FICI = (MIC of FTN in combination / MIC of FTN alone) + (MIC of colistin in combination / MIC of colistin alone)
    • Interpretation: An FICI of ≤0.5 is considered synergistic [3].

Frequently Asked Questions (FAQs)

Q1: How does this compound help overcome resistance in bacteria, not just fungi? While FTN is an antifungal, it can disrupt bacterial membranes. When used as an adjuvant with colistin, it increases the permeability of the outer membrane of Gram-negative bacteria like E. coli, allowing colistin to better reach its target. It also disrupts the membrane potential and inhibits biofilm formation, making bacteria more susceptible to antibiotics [3] [4].

Q2: What are the critical quality attributes (CQAs) for a stable and effective FTN nano-formulation? Based on successful studies, the key CQAs are:

  • Particle Size (PS): Should be in the nanoscale range (e.g., 150-200 nm) for deep tissue penetration [1] [4].
  • Polydispersity Index (PDI): A value below 0.3 indicates a uniform, monodisperse population of particles, which is crucial for consistent behavior [1].
  • Zeta Potential (ZP): A high absolute value (e.g., |±25| mV or more) indicates good electrostatic stability and prevents particle aggregation during storage [1] [4].
  • Entrapment Efficiency (EE%): A high percentage (>85%) ensures that most of the drug is successfully loaded into the nanoparticles, improving delivery efficiency and reducing waste [1] [4].

Q3: My FTN formulation has a low entrapment efficiency. What factors should I investigate? Low EE% is often related to the formulation composition and process. Focus on:

  • Lipid-to-Drug Ratio: Increasing the proportion of lipid phase can improve drug loading capacity [1].
  • Stabilizer Type and Concentration: The choice and amount of surfactants like Tween 80 are critical for forming stable nanoparticles that can retain the drug. Optimization using a factorial design is highly recommended [1].
  • Drug Solubility in Lipids: Ensure the drug is adequately soluble in your selected lipid matrix (e.g., GMO) during the melting stage [1].

Q4: Are there any specific safety considerations for these novel FTN formulations? Although these are early-stage research formulations, one study conducted a histopathological assessment on vaginal mucosal tissue and concluded that the developed cubogel was safe and did not cause damage to the epithelium or underlying tissue [1]. However, comprehensive toxicological studies are necessary before clinical translation.

Key Takeaways for Researchers

  • Leverage Synergy: Explore the combination of FTN with existing antibiotics to combat multidrug-resistant bacterial infections, a promising drug repurposing strategy [3].
  • Invest in Nanocarriers: Utilizing lipid-based nanocarriers like cubosomes is a highly effective method to enhance FTN's solubility, penetration, and anti-biofilm activity, thereby preventing resistance [1] [4].
  • Focus on CQAs: When developing formulations, rigorously monitor and optimize Particle Size, PDI, Zeta Potential, and Entrapment Efficiency, as these are direct indicators of quality and predictive of performance [1] [4].

References

Zeta Potential Data for Fenticonazole Nitrate Nanosystems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the zeta potential (ZP) and key characteristics of various nanosystems developed for Fenticonazole nitrate (FTN), based on recent experimental studies.

Nanosystem Type Composition Highlights Reported Zeta Potential (mV) Key Optimization Insight Citation
LeciPlex Soybean phosphatidylcholine (SPC), CTAB/DDAB +41.35 ± 2.62 Cationic surfactant type and amount critically control positive surface charge. [1]
Terpesomes Phospholipids, Terpenes (Eugenol, Fenchone, Limonene) +36.15 ± 1.06 Incorporation of a positive charge inducer (Stearylamine) enhances mucoadhesion. [2]
Trans-Novasomes Span 60, Cholesterol, Oleic acid, Brij -30.00 ± 0.80 A non-ionic system; stability is achieved via steric hindrance rather than electrostatic repulsion. [3]
Lipid-based Nanoparticles Palmitic Acid, Sodium Deoxycholate -28.00 ± 5.00 Anionic components like sodium deoxycholate dictate the negative surface charge. [4]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the data.

Protocol: Formulation of FTN-Loaded Terpesomes

This protocol is adapted from a study that used a 3² full factorial design to optimize terpesomes [2].

  • Method: Thin Film Hydration
  • Steps:
    • Dissolve: In a round-bottom flask, dissolve 100 mg L-α phosphatidylcholine, the terpene (e.g., Eugenol), and 10 mg FTN in 10 mL methanol.
    • Evaporate: Use a rotary evaporator to remove the organic solvent under vacuum (60°C, 90 rpm) to form a thin, dry film.
    • Hydrate: Hydrate the film with 10 mL distilled water at 60°C (above the lipid's phase transition temperature) for 45 minutes. Using glass beads aids in complete hydration.
    • Mature & Size-Reduce: Allow the dispersion to mature overnight at 4°C. Before characterization, bath-sonicate the dispersion for 10 minutes to reduce particle size.
  • Optimization: A factorial design studied the effect of terpene type (X1) and terpene amount (X2) on critical quality attributes like Entrapment Efficiency (EE%), Particle Size (PS), and Polydispersity Index (PDI). The optimum formula was selected based on the highest desirability function [2].
Protocol: Measuring Zeta Potential via Electrophoretic Light Scattering (ELS)

This is a standard method for measuring the zeta potential of colloidal dispersions like nanosystems [5] [6] [7].

  • Principle: An electric field is applied to the sample, causing charged particles to move toward the oppositely charged electrode. Their velocity (electrophoretic mobility) is measured using Laser Doppler Velocimetry and is used to calculate the zeta potential via the Henry equation [7] [8].
  • Key Steps and Considerations:
    • Sample Preparation: Dilute the nanosystem dispersion with the same dispersant (e.g., distilled water) used in its preparation. Avoid using high-conductivity buffers like PBS for dilution, as high ion concentration can compress the double layer and lead to inaccurate readings [5] [8].
    • Instrument Setup (Using a Zetasizer System):
      • Attenuator Position: The instrument often automatically selects this to allow the correct amount of light to pass for a strong signal [5].
      • Measurement Position/Detection Angle: For Dynamic Light Scattering (DLS) size measurements, a backscatter angle (NIBS) is typically used. For ELS, the instrument will define the appropriate settings [5].
    • Performance Verification: The instrument does not require calibration but should undergo regular performance verification using standardized zeta potential transfer standards (e.g., -42 mV particles) [5].
    • Data Reporting: Report the zeta potential value (mV) along with the analysis temperature, pH, and conductivity of the sample [8].

Experimental Workflow & Troubleshooting

The following diagram illustrates the logical workflow for developing and optimizing a this compound nanosystem, integrating formulation, characterization, and troubleshooting.

start Define Formulation Goal design Design of Experiments (DoE) - Critical Factors: Surfactant type/amount, lipid type/amount - Responses: Zeta Potential, EE%, PS, PDI start->design prepare Prepare Nanosystem (Thin Film Hydration, Ethanol Injection) design->prepare characterize Characterize Formulation (Particle Size, PDI, EE%, Zeta Potential) prepare->characterize decision Is Zeta Potential Optimal? characterize->decision troubleshoot Troubleshooting Guide decision->troubleshoot No optimize Numerical Optimization & Selection of Optimum Formula decision->optimize Yes troubleshoot->design Adjust Formulation Parameters end Proceed to In-Vitro/In-Vivo Studies optimize->end

Frequently Asked Questions (FAQs)

Q1: Why is a high positive zeta potential (e.g., > +30 mV) desirable for ocular FTN formulations? A high positive zeta potential indicates good electrostatic stability, preventing particle aggregation. For ocular delivery, it also promotes strong mucoadhesion through electrostatic interaction with the negatively charged sialic acid residues in the ocular mucus, enhancing pre-corneal retention and bioavailability [2] [1] [6].

Q2: My formulation's zeta potential is low. How can I increase it? To increase zeta potential:

  • For a more positive charge: Incorporate a cationic charge inducer such as Stearylamine (SA), Cetyltrimethylammonium bromide (CTAB), or Didodecyldimethylammonium bromide (DDAB) into your lipid film [2] [1].
  • For a more negative charge: Use anionic lipids or surfactants like Sodium Deoxycholate [4].
  • General Consideration: Remember that zeta potential is highly dependent on the pH and ionic strength of the dispersion medium. Ensure your sample is diluted appropriately with a low-ionic-strength solvent (like distilled water) for accurate measurement [5] [6].

Q3: My sample aggregation occurs during storage. Is zeta potential related? Yes, directly. According to the DLVO theory, a high absolute zeta potential (> ±30 mV) provides strong electrostatic repulsion between particles, preventing aggregation. If your formulation has a low zeta potential (e.g., between -10 mV and +10 mV), the repulsive forces may be insufficient, leading to aggregation and physical instability over time [6] [7].

Q4: Is calibration needed for my Zetasizer to measure zeta potential accurately? No. Zeta potential measurement via ELS works on first principles of physics and does not require calibration. However, regular performance verification using zeta potential transfer standards is critical to ensure the instrument is operating correctly and to comply with regulatory requirements [5] [7].

References

Fenticonazole nitrate purification recrystallization technique

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Systems and Key Parameters

The table below summarizes key quantitative data and suggested solvent systems for FTN recrystallization.

Parameter Details/Specification Source / Context
Molecular Weight 518.41 g/mol [1] [2]
Melting Point Not explicitly stated in search results -
Solubility (DMSO) ≥ 100 mg/mL (192.90 mM) [1]; 104 mg/mL (200.61 mM) [2] Useful for preparing a concentrated solution before adding anti-solvent.
Solubility (Ethanol) 2 mg/mL (3.85 mM) [2] A good candidate for a recrystallization solvent.
Solubility (Water) Insoluble [2] Can be used as an anti-solvent in a solvent pair system.
Reported Recrystallization Solvent Ethanol (volume(tric)fraction 95%) [3] Directly from a patent on FTN synthesis.
Suggested Solvent Pairs Ethyl acetate/Hexane; Methanol/Dichloromethane; Water/Ethanol [4] Common pairs in organic chemistry; require experimental validation for FTN.

Experimental Protocol for Recrystallization

Based on general recrystallization principles [4] and the specific use of ethanol for FTN [3], you can follow this detailed methodology.

Selecting and Testing a Solvent

Before proceeding, conduct a quick test to confirm ethanol is a suitable solvent.

  • Procedure: Place ~50 mg of impure FTN in a test tube. Add 0.5 mL of room-temperature ethanol and swirl.
  • Observation A (Too Soluble): If the solid dissolves completely at room temperature, ethanol is not a good solvent.
  • Observation B (Promising): If it does not fully dissolve, heat the tube in a water bath until the solvent boils and add boiling ethanol dropwise until the solid just dissolves.
  • Criteria for a Good Solvent: The compound should have high solubility when hot and low solubility when cold. Ethanol is indicated as a good solvent for FTN [3].
Dissolving the Impure FTN
  • Equipment: Use an Erlenmeyer flask (e.g., 50-125 mL) rather than a beaker to slow solvent evaporation.
  • Heating: Place the solvent (95% ethanol [3]) in a separate flask with boiling chips or a stir bar. Heat to boiling on a hotplate.
  • Dissolution: Add a small portion of hot solvent to the flask containing the impure FTN. Swirl and keep it on the hotplate. Continue adding hot solvent in small portions until all the solid just dissolves. Avoid adding excess solvent.
Hot Filtration (Optional)
  • Purpose: To remove insoluble, non-impurity debris.
  • Procedure: If an undissolved solid remains after adding a reasonable amount of hot solvent, perform a hot filtration. Use a fluted filter paper in a stemless funnel and a 10-20% excess of hot solvent to account for evaporation and crystallization in the funnel.
Crystallization
  • Cooling: Set the flask on an insulated surface (like a paper towel on the benchtop) and cover it lightly. Let it cool undisturbed to room temperature.
  • Inducing Crystallization: If no crystals form, you can:
    • Scratch the inside of the flask with a glass rod.
    • Add a tiny "seed" crystal of pure FTN.
  • Ice Bath: Once crystals form at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.
Isolating and Drying the Crystals
  • Vacuum Filtration: Use a Büchner or Hirsch funnel. Wet the filter paper with a small amount of fresh, cold ethanol.
  • Washing: Transfer the crystals to the funnel. Rinse them with a small amount of cold ethanol to dissolve any surface impurities.
  • Drying: Draw air through the crystals for several minutes. For final drying, leave them in a desiccator or in a vacuum oven.

RecrystallizationWorkflow Start Start: Impure Fenticonazole Nitrate Step1 1. Solvent Selection & Test Start->Step1 Step2 2. Dissolve in Hot Ethanol Step1->Step2 Step3 3. Hot Filtration (If needed) Step2->Step3 Step3->Step2 Solid remains Step4 4. Cool Solution Slowly Step3->Step4 Clear solution Step5 5. Induce Crystallization Step4->Step5 Step5->Step4 No crystals Step6 6. Ice Bath Completion Step5->Step6 Crystals form Step7 7. Isolate via Vacuum Filtration Step6->Step7 Step8 8. Wash with Cold Solvent Step7->Step8 Step9 9. Dry Crystals Step8->Step9 End End: Pure FTN Crystals Step9->End

Troubleshooting Common Issues

  • No Crystals Forming: The solution may be undersaturated. Reheat and evaporate some solvent, then cool again. Re-attempt to seed the solution.
  • Oil Formation Instead of Crystals: The compound may be cooling too quickly. Re-melt the oil and allow it to cool more slowly. Ensure the solvent's boiling point is below the compound's melting point [4].
  • Low Recovery Yield: The solution is likely too dilute. Concentrate the mother liquor and perform a second crop of crystallization. Note that some loss is inherent to the process [4].
  • Crystals Appear Impure: The cooling or crystallization may have been too fast, trapping impurities. Dissolve the crystals and repeat the recrystallization process, ensuring slow cooling.

Important Considerations for Professionals

  • Purity of Starting Material: The recrystallization technique works best when removing small amounts of impurities. Pre-purify crude FTN using methods like column chromatography if it is highly impure [3] [4].
  • Solvent Pair Systems: If a single solvent like ethanol does not yield good results, consider a solvent pair. The first solvent (e.g., DMSO) should dissolve FTN readily, while the second (e.g., water) must be miscible with the first but have low solubility for FTN [4] [2].
  • Compound Stability: Be aware that FTN is the nitrate salt of a free base. The patent mentions converting the nitrate salt back to its free base (fenticonazole) for column chromatography before regenerating the nitrate salt, indicating a potential sensitivity in the salt-forming step [3].

References

Analytical Methods for Fenticonazole Nitrate Enantioseparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the two primary chromatographic techniques used for separating Fenticonazole nitrate enantiomers.

Method Key Parameters Performance & Application Reference

| Chiral HPLC [1] [2] | Column: Daicel AY-H (250 mm x 4.6 mm, 5 µm) Mobile Phase: n-hexane : isopropanol : diethylamine (85 : 15 : 0.15) Flow Rate: 1.0 mL/min Detection: 254 nm Temperature: 35 °C | Resolution (Rs): ≥ 1.5 [1] [2] Use: Determination and evaluation of enantiomers; quality control. | | | LC-ESI-MS/MS [3] | Column: C18 (150 mm x 2.0 mm, 5 µm) Mobile Phase: methanol - 10 mM ammonium acetate, pH 3.5 (90:10, v/v) Flow Rate: 0.2 mL/min Detection: MRM mode, m/z 455.2→199.1 | Linear Range: 0.5 - 200 ng/mL (r > 0.99) Use: Pharmacokinetic studies in biological samples (e.g., rat plasma). | |

Detailed Experimental Protocols

Here are the step-by-step workflows for the two main separation methods.

Chiral HPLC Separation Method

This method is optimized for the direct separation and analysis of this compound enantiomers.

G start Start Chiral HPLC Method prep Sample Preparation: Dissolve this compound in suitable solvent start->prep mobile_phase Mobile Phase Preparation: n-hexane : isopropanol : diethylamine (85:15:0.15) prep->mobile_phase column Column: Chiral Stationary Phase (Daicel AY-H, 250x4.6mm, 5µm) set_params Set Instrument Parameters: Flow: 1.0 mL/min, Temp: 35°C, Detection: 254 nm column->set_params mobile_phase->set_params equilibrate Equilibrate System set_params->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate analyze Analyze Peaks (Resolution ≥ 1.5) separate->analyze end End analyze->end

Procedure:

  • Sample Preparation: Dissolve the this compound racemic mixture in an appropriate organic solvent compatible with the mobile phase (e.g., n-hexane or isopropanol).
  • Mobile Phase Preparation: Precisely mix n-hexane, isopropanol, and diethylamine in a volume ratio of 85:15:0.15. Ensure the mixture is homogenous and degassed (e.g., by sonication) before use.
  • System Setup: Install the Daicel AY-H analytical column and set the column oven temperature to 35°C.
  • Chromatographic Run:
    • Pump the mobile phase at a flow rate of 1.0 mL/min.
    • Allow the system to equilibrate until a stable baseline is achieved.
    • Inject the prepared sample.
  • Data Analysis: Monitor the output at 254 nm. Under these conditions, the (-)-enantiomer and its (+)- counterpart should be baseline separated with a resolution (Rs) of not less than 1.5 [1] [2].
LC-ESI-MS/MS Method for Bioanalysis

This method is designed for sensitive and specific quantification of the enantiomers in plasma for pharmacokinetic studies [3].

G start Start LC-ESI-MS/MS Method collect_plasma Collect Plasma Sample start->collect_plasma precip Protein Precipitation: Add acetonitrile to plasma (Vortex & Centrifuge) collect_plasma->precip supernatant Collect Supernatant precip->supernatant inject_lcms Inject Processed Sample supernatant->inject_lcms lcms_column Column: C18 (150x2.0mm, 5µm) set_lcms Set LC and MS Parameters: Flow: 0.2 mL/min, MRM mode lcms_column->set_lcms lcms_mobile Mobile Phase: Methanol - 10mM Ammonium Acetate, pH 3.5 (90:10) lcms_mobile->set_lcms set_lcms->inject_lcms detect ESI+ Detection: m/z 455.2→199.1 inject_lcms->detect quantify Quantify Enantiomers detect->quantify end_lcms End quantify->end_lcms

Procedure:

  • Sample Preparation (Protein Precipitation):
    • To a volume of plasma (e.g., 100 µL), add an internal standard if used.
    • Add a sufficient volume of cold acetonitrile (typically 2-3 times the plasma volume) to precipitate proteins.
    • Vortex mix vigorously for several minutes, then centrifuge at high speed (e.g., 10,000 × g) for 10 minutes.
    • Collect the clear supernatant for injection.
  • LC-MS/MS Analysis:
    • Column: Use a standard C18 column (150 mm x 2.0 mm, 5 µm).
    • Mobile Phase: Use a mixture of methanol and 10 mM aqueous ammonium acetate (adjusted to pH 3.5 with acetic acid) in a 90:10 (v/v) ratio. The flow rate is 0.2 mL/min.
    • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor the transition for Fenticonazole at m/z 455.2 → 199.1.
  • Quantification: The method was validated to be linear in the range of 0.5 to 200 ng/mL for rat plasma. The relative recovery for both enantiomers was better than 85%, with intra- and inter-day precision (RSD%) less than 10% [3].

Frequently Asked Questions & Troubleshooting

Q1: Why is the resolution between enantiomer peaks unsatisfactory (Rs < 1.5) using the Chiral HPLC method?

  • Cause A: The mobile phase composition or pH may not be optimal. The addition of a organic modifier like isopropanol and an amine modifier like diethylamine is critical for achieving separation on this chiral stationary phase.
  • Solution: Fine-tune the ratio of n-hexane to isopropanol (e.g., try 90:10 or 80:20). Adjust the concentration of diethylamine (e.g., from 0.1% to 0.2%) to improve peak shape and resolution [1] [2].
  • Cause B: The column temperature can significantly affect chiral recognition.
  • Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal separation condition [1].

Q2: What alternative methods exist for separating Fenticonazole and its impurities?

  • Capillary Electrophoresis (CE): A HPCE method using a 30 mM phosphate buffer (pH 3) containing 8 mM trimethyl-β-cyclodextrin as a chiral selector can separate Fenticonazole from its related compounds in less than 20 minutes [4]. This offers a different selectivity compared to HPLC.
  • Reversed-Phase HPLC for Impurities: A RP-HPLC method using a RP-8 column with a gradient of acetonitrile and phosphate buffer (pH 6) has been developed for the simultaneous determination of Fenticonazole and its five related impurities [4].

Q3: Are the enantiomers pharmacokinetically different?

  • Yes, studies indicate potential differences. A pharmacokinetic study in female rats after vaginal administration showed that the S-(+)-enantiomer was absorbed and eliminated faster than the R-(-)-enantiomer. The Cₘₐₓ of S-(+)-fenticonazole was 1.36-fold greater, while the half-life (t₁/₂) and mean residence time (MRT) of R-(-)-fenticonazole were 1.95- and 1.24-fold longer, respectively [3].

Key Considerations for Researchers

  • Modern Formulations: Recent research (as of 2025) is exploring advanced delivery systems like Fenticonazole-loaded cubogels to enhance solubility and vaginal mucosal penetration [5]. Being aware of such developments can provide context for the relevance of your analytical work.
  • Stereochemistry Matters: Fenticonazole is used clinically as a racemate [4]. However, the observed pharmacokinetic differences between its enantiomers in animal models highlight the importance of chiral separation and analysis during drug development to fully understand the compound's behavior and safety profile [3].

References

Quantitative Data Summary of Fenticonazole Nitrate Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates critical characterization data and in vivo findings from recent studies on advanced fenticonazole nitrate formulations.

Formulation Type Key In Vitro Characteristics (Optimum Formulation) In Vivo Model & Key Findings Reference

| Terpesomes (Ocular) [1] | EE%: 79.02% ± 2.35% PS: 287.25 nm ± 9.55 nm PDI: 0.46 ± 0.01 ZP: +36.15 mV ± 1.06 mV | Model: Albino rabbits Finding: Significantly higher ocular retention and antifungal activity in tears compared to drug suspension. Histopathology confirmed safety. [1] | | | Trans-Novasomes (Topical) [2] | EE%: ~100% PS: 358.60 nm ± 10.76 nm PDI: 0.51 ± 0.004 ZP: -30.00 mV ± 0.80 mV | Model: Patients with tinea corporis (Clinical study) Finding: Superior clinical cure of fungal lesions compared to Miconaz cream. [2] | | | Terpesomes (Vaginal) [3] | EE%: 62.18% ± 1.39% PS: 310.00 nm ± 8.16 nm PDI: 0.20 ± 0.10 ZP: -10.19 mV ± 0.20 mV | Model: Rats with vaginal candidiasis Finding: FTN-TPs gel showed significant inhibition of infection with minimal histopathological changes. [3] | | | Novasomes (Ocular) [4] | Information on specific values for the optimum formulation was not fully detailed in the provided text. | Information not detailed in the provided excerpt. [4] | |

Frequently Asked Questions & Troubleshooting

Here are answers to some specific issues researchers might encounter.

Q1: How can I improve the corneal permeability and residence time of this compound for ocular fungal infections?

A: A primary challenge is the poor ocular bioavailability of topical drugs. To address this:

  • Strategy: Develop terpene-enriched vesicles (Terpesomes) [1].
  • Mechanism: Terpenes (e.g., limonene, fenchone) act as penetration enhancers. Furthermore, incorporating a positive charge inducer like stearylamine enhances electrostatic interaction with the negatively charged corneal mucin, significantly improving pre-corneal residence time [1].
  • Troubleshooting Tip: If residence time is insufficient, check the zeta potential of your vesicles. A highly positive value (> +30 mV) is indicative of good mucoadhesive potential [1].

Q2: Our topical fenticonazole formulation has poor skin penetration. What vesicular system can augment its delivery?

A: Conventional creams may not effectively penetrate the stratum corneum.

  • Strategy: Utilize Trans-Novasomes [2].
  • Mechanism: These vesicles contain Brij as an edge activator. The polyethylene glycol (PEG) chains in Brij enhance water uptake in the skin, causing swelling and widening intercellular junctions. This allows the vesicles to deform and penetrate deeply into the epidermal layers [2].
  • Troubleshooting Tip: If penetration is still inadequate, consider the type of Brij used. Different types (e.g., Brij 93 vs. Brij 58) have different acyl and PEG chain lengths, which can significantly impact the flexibility and penetration-enhancing properties of the vesicles [2].

Q3: What is a suitable in vivo model for assessing the efficacy and safety of a vaginal fenticonazole formulation?

A: The rabbit vagina is a well-validated and sensitive model for this purpose.

  • Justification: The rabbit vaginal submucosa is sensitive and initiates an inflammatory response to minimal irritant stimuli, making it a robust model for irritation testing. Studies have shown it behaves similarly to the human vagina regarding azole permeability and local toxicity [5].
  • Protocol Insight: A typical study involves a single intravaginal administration of the formulation (e.g., 20 mg/animal in New Zealand rabbits). Blood samples are collected over time (e.g., up to 72 hours) to assess systemic permeability, and vaginal tissue is examined histopathologically for signs of irritation or toxicity [5].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Preparation of Fenticonazole-Loaded Terpesomes (Thin Film Hydration) [1]

This is a standard method used for preparing lipid-based vesicles.

G Start Start Preparation A Dissolve in Organic Solvent (Phospholipid, Terpene, Drug in Methanol) Start->A B Form Thin Film (Rotary Evaporation at 60°C, 90 rpm) A->B C Hydrate Film (With aqueous phase at 60°C for 45 min) B->C D Mature Vesicles (Refrigerate dispersion overnight at 4°C) C->D E Size Reduction (Bath Sonication for 10 min) D->E F End E->F

Key Steps: [1]

  • Dissolution: Weigh Phosphatidylcholine (100 mg), the selected terpene (e.g., 10-30 mg), and this compound (10 mg) into a round-bottom flask. Dissolve them in 10 mL of methanol.
  • Film Formation: Use a rotary evaporator to remove the organic solvent under vacuum at 60°C and 90 rpm, forming a thin lipid film on the inner wall of the flask.
  • Hydration: Hydrate the dry film with 10 mL of distilled water (pre-heated to 60°C, which is above the lipid's phase transition temperature) for 45 minutes. Using glass beads can aid in complete hydration.
  • Maturation: Allow the vesicle dispersion to stand overnight at 4°C to form mature, stable vesicles.
  • Size Reduction: Subject the dispersion to bath sonication for about 10 minutes to reduce the particle size and improve uniformity (reduce PDI).
Protocol 2: Experimental Workflow for IVIVC Assessment (Ocular Delivery Example)

While a formal IVIVC may not be established, the following workflow outlines the parallel experiments needed to build a correlation.

G Start Start IVIVC Assessment InVitro In Vitro Characterization Start->InVitro InVivo In Vivo Evaluation Start->InVivo Sub1 Entrapment Efficiency (EE%) InVitro->Sub1 Sub2 Particle Size (PS) & PDI InVitro->Sub2 Sub3 Zeta Potential (ZP) InVitro->Sub3 Sub4 Ex Vivo Permeation Study InVitro->Sub4 Correlate Correlate In Vitro & In Vivo Data Sub1->Correlate Sub2->Correlate Sub3->Correlate Sub4->Correlate Sub5 Animal Model (e.g., Albino Rabbits) InVivo->Sub5 Sub6 Measure Drug in Tear Fluid InVivo->Sub6 Sub7 Antifungal Activity Assay InVivo->Sub7 Sub8 Histopathological Safety InVivo->Sub8 Sub5->Correlate Sub6->Correlate Sub7->Correlate Sub8->Correlate

Key Steps: [1]

  • In Vitro Profiling: Thoroughly characterize the optimized formulation for EE%, PS, PDI, and ZP as listed in the table above. These are Critical Quality Attributes (CQAs) that influence in vivo performance.
  • In Vivo Assessment:
    • Model: Use albino rabbits.
    • Ocular Retention: Instill the formulation and measure the drug concentration retained in the tear fluid at predetermined time intervals.
    • Efficacy: Assess the antifungal activity (e.g., against Candida albicans) retained in the tears.
    • Safety: Perform histopathological examination of the treated corneal tissue to confirm biocompatibility and lack of irritation.
  • Data Correlation: Plot the in vitro permeation data (if available from ex vivo studies) against the in vivo absorption/effect data. A linear relationship would indicate a Level A correlation, which is the highest category.

References

Fenticonazole nitrate topical penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies for Penetration Enhancement

Numerous nano-vesicular systems have been successfully developed to enhance the topical delivery of fenticonazole nitrate (FTN). The table below summarizes the composition, key characteristics, and optimization targets of the most promising systems.

| System Name | Key Components | Key Characteristics | Primary Optimization Target | | :--- | :--- | :--- | :--- | | Cubosomes [1] | Glyceryl monooleate (GMO), Brij 92, Tween 80, Fenchone | Cubic nanostructures; high surface area; mucoadhesive; shear-thinning when gelled [1]. | Maximize EE% and |ZP|; maintain nanoscale PS [1]. | | Trans-Novasomes [2] | Span 60, Oleic acid, Cholesterol, Brij (58 or 93) | Enhanced niosomal structure; contains edge activator (Brij) and penetration enhancer (oleic acid) [2]. | Maximize EE% and |ZP|; minimize PS and PDI [2]. | | PEGylated Cerosomes [3] | Ceramide IIIB, Phospholipid, Brij (52 or 97), Stearylamine | Tubulated vesicles; ceramide repairs skin barrier; PEGylation enhances skin hydration & deposition [3]. | Maximize EE% and ZP; minimize PS [3]. | | Terpesomes [4] | Phospholipid, Terpenes (e.g., Eugenol, Fenchone, Limonene) | Terpenes act as natural penetration enhancers and have intrinsic antifungal activity [4]. | Maximize EE%; minimize PS and PDI [4]. | | Lipid-Based Nanoparticles [5] | Palmitic Acid, Sodium Deoxycholate (DC) | Combines FTN with antimicrobial lipids (palmitic acid) and bile salt (DC) for synergistic action [5]. | Achieve high EE%, nanoscale PS, and good stability [5]. |

The experimental workflow for developing and optimizing these formulations typically follows a structured path, as illustrated below:

G start Define Formulation Objective m1 Select Formulation Components & Method start->m1 m2 Apply Statistical Experimental Design m1->m2 m3 Prepare & Characterize Formulations m2->m3 m4 Statistical Analysis & Numerical Optimization m3->m4 m5 Select & Validate Optimum Formula m4->m5 m6 Conduct In Vitro/Ex Vivo/ In Vivo Evaluations m5->m6 end Final Optimized Formulation m6->end

Detailed Experimental Protocols

Here, you will find standardized methodologies for key procedures cited in the research.

1. Thin Film Hydration Method [3] [4] This is a widely used technique for preparing vesicular systems like cerosomes and terpesomes.

  • Step 1: Dissolve the drug (FTN), lipid components (e.g., phospholipid, ceramide), and other hydrophobic ingredients in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
  • Step 2: Evaporate the organic solvent under reduced pressure using a rotary evaporator (e.g., 60°C, 90 rpm for 30 min) to form a thin, dry film on the inner wall of the flask.
  • Step 3: Hydrate the lipid film with an aqueous phase (e.g., distilled water or buffer) at a temperature above the lipid phase transition temperature (e.g., 60°C for 45 min) under normal atmospheric pressure.
  • Step 4: Allow the resulting vesicular dispersion to mature by letting it stand overnight at 4°C.
  • Step 5: Subject the dispersion to bath sonication for a short period (e.g., 5-10 min) to reduce particle size and improve uniformity.

2. Hot Dispersion Emulsification Method [1] This method is typically used for preparing cubosomes.

  • Step 1: Heat the amphiphilic lipid (e.g., GMO) and stabilizer (e.g., Brij 92) to melt and mix them uniformly.
  • Step 2: Disperse the molten lipid mixture into hot water under vigorous stirring or homogenization to form a primary emulsion or dispersion.
  • Step 3: The mixture self-assembles into cubical nanostructures (cubosomes) upon cooling.

3. Ethanol Injection Method [2] This is an alternative, simpler method for preparing vesicles like trans-novasomes.

  • Step 1: Dissolve the drug and lipid components in ethanol.
  • Step 2: Rapidly inject the ethanolic solution through a needle into a five-fold larger volume of heated aqueous phase (e.g., distilled water containing Brij) under continuous magnetic stirring.
  • Step 3: Continue stirring for about 30 minutes to allow for the complete evaporation of ethanol.
  • Step 4: Sonicate the final dispersion in a bath sonicator for 5 minutes to reduce particle size.

Troubleshooting Common Experimental Issues

Problem Possible Causes Suggested Solutions

| Low Encapsulation Efficiency (EE%) | Drug leakage during preparation, unsuitable lipid/drug ratio, rapid solvent evaporation [3]. | - Optimize lipid-to-drug ratio using statistical design [1] [3].

  • Ensure slow, controlled evaporation during thin film formation [3].
  • Consider using a charge inducer (e.g., Stearylamine) to improve drug-lipid interaction [4]. | | Large Particle Size & High PDI | Insufficient energy during hydration or emulsification, inadequate stabilizer, aggregation upon storage [1] [2]. | - Increase sonication time/power post-preparation [4] [2].
  • Optimize the type and amount of stabilizer (e.g., Tween 80, Brij) [1] [2].
  • Ensure proper storage conditions (4°C) and use fresh preparations. | | Physical Instability / Aggregation | Low zeta potential (|ZP|), hydrolysis or oxidation of lipids, microbial growth. | - Aim for a |ZP| > |20| mV by incorporating charged components [4].
  • Use antioxidants and store formulations under nitrogen if necessary.
  • Use sterile techniques and preservatives for long-term studies. | | Poor Ex Vivo Permeation | Rigid vesicle structure, lack of penetration enhancers, mismatch with experimental model. | - Incorporate edge activators (Brij) and terpenes to enhance vesicle deformability [4] [2].
  • Include known penetration enhancers like oleic acid [2].
  • Validate the integrity and viability of the ex vivo tissue model (e.g., vaginal mucosa, skin). |

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating topical this compound, and how do nanosystems address it? The main challenge is its very low aqueous solubility (<0.10 mg/mL), which limits its bioavailability and therapeutic efficacy [6]. Nanosystems address this by solubilizing the drug within a lipid bilayer or cubic matrix, significantly increasing its surface area for release, and enhancing skin penetration through various mechanisms, including improved contact with the stratum corneum and the use of penetration enhancers [1] [6].

Q2: Why is a statistical experimental design (like Factorial Design) crucial in formulation optimization? Statistical designs are used to efficiently study the effect and interaction of multiple formulation variables (e.g., surfactant concentration, lipid content) on critical quality attributes (e.g., EE%, PS, ZP) with a minimal number of experimental runs [6] [3]. This allows researchers to identify the most influential factors and build a mathematical model to predict the optimal combination of components, saving time and resources [1] [2].

Q3: How can I confirm the enhanced penetration of my formulation? Enhanced penetration can be confirmed through a combination of techniques:

  • Ex Vivo Permeation Studies: Using Franz diffusion cells with excised skin or vaginal mucosa to quantify drug permeation over time [1].
  • Confocal Laser Scanning Microscopy (CLSM): Using a fluorescent marker (e.g., Rhodamine B) loaded in the formulation to visually confirm the depth and distribution of penetration into the tissue [1].
  • In Vivo Dermatokinetic Study: Measuring the drug concentration in different layers of the skin in an animal model over time, which provides the most physiologically relevant data on skin deposition and permeation [3].

Q4: What are the critical characterization parameters for a new FTN nano-formulation? The minimum critical characterization parameters include:

  • Entrapment Efficiency (%): To determine the fraction of successfully loaded drug [3].
  • Particle Size (PS) and Polydispersity Index (PDI): To ensure nanoscale size and uniform distribution [1].
  • Zeta Potential (ZP): To predict the physical stability of the dispersion [2].
  • In Vitro Drug Release Profile: To understand the release kinetics [1].
  • Morphology: Using Transmission Electron Microscopy (TEM) to confirm vesicle structure and shape [1] [3].

References

Fenticonazole nitrate vesicle stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Vesicle Stability Improvement

The table below summarizes the critical factors that influence the stability of various vesicular systems as identified in recent research.

Factor Category Specific Factors Impact on Stability & How to Adjust
Formulation Composition Surfactant Type & Ratio (e.g., Brij 92, Span 80, Tween 80) [1] [2] Impacts colloidal stability and particle size. Use mixtures (e.g., Brij 92 & Tween 80) to achieve an optimal HLB balance [1].
Lipid Components (e.g., GMO, Stearic Acid, Cholesterol) [1] [2] Cholesterol and stearic acid increase membrane rigidity and integrity, reducing drug leakage [2].
Charge Inducers (e.g., Stearylamine, Oleylamine) [3] [4] Adding a positive charge (e.g., +36.15 mV) enhances stability by increasing electrostatic repulsion between vesicles [3].
Additives (Terpenes, Ethanol, Bile Salts) [1] [3] [4] Terpenes (e.g., Fenchone) offer antifungal synergy. Bile salts (e.g., SDC) and ethanol can improve encapsulation but require optimization to prevent membrane disruption [1] [3] [4].
Process & Optimization Statistical Design (QbD) [1] [3] [2] Use factorial designs (e.g., 2^3 full factorial, Central Composite) to model interactions between factors and identify a robust optimal formulation space [1] [2].
Preparation Technique [3] [4] Common methods include Thin Film Hydration and Ethanol Injection. Standardize process parameters (e.g., temperature, rotation speed, sonication time) for batch-to-batch consistency [3].

Experimental Protocols for Stability Assessment

After formulating your vesicles, use these standard protocols to characterize and validate their stability.

Characterization of Vesicular Formulations

This initial characterization provides a baseline for your formulation's critical quality attributes (CQAs).

  • Entrapment Efficiency (EE%)

    • Method: Ultracentrifugation [3]
    • Protocol:
      • Centrifuge the vesicular dispersion at high speed (e.g., 20,000 rpm) for 1 hour at 4°C.
      • Separate the supernatant (containing free drug).
      • Lyse the sedimented vesicles with a suitable solvent like methanol.
      • Analyze the drug concentration in the lysate using a validated method (e.g., UV-Vis spectrophotometry at λmax 252 nm) [3].
      • Calculate EE% using the formula: EE% = (Amount of drug in sediment / Total drug amount) × 100 [3].
  • Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP)

    • Method: Dynamic Light Scattering (DLS) [3]
    • Protocol:
      • Dilute a small sample of the vesicle dispersion with distilled water to achieve an appropriate scattering intensity.
      • Measure using a ZetaSizer instrument.
      • Target Ranges:
        • PS: Nanoscale (e.g., 169 - 287 nm) [1] [3]
        • PDI: < 0.3 indicates a monodisperse, homogeneous population [1].
        • ZP: Absolute value greater than ±25 mV (e.g., -24.4 mV to -66.95 mV) indicates good physical stability due to strong electrostatic repulsion [1] [2].
  • Vesicle Morphology

    • Method: Transmission Electron Microscopy (TEM) [1]
    • Protocol: Prepare a sample by placing a drop of diluted vesicle dispersion on a carbon-coated copper grid, stain with phosphotungstic acid, and image under the microscope to confirm shape (spherical, cubical) and the integrity of the vesicles [1].
Short-Term Stability Study

This test assesses the formulation's shelf-life under different storage conditions.

  • Protocol:
    • Dispense the final vesicle formulation (e.g., a cubogel) into sealed containers.
    • Store samples at different temperatures, typically 4°C, 25°C, and 40°C, for a study period (e.g., 3 months) [1].
    • Withdraw samples at predetermined intervals (e.g., 1, 7, 15, 30, 90 days).
    • Re-analyize the samples for PS, PDI, ZP, and EE%.
    • A stable formulation will show no significant changes in these parameters and no visible signs of aggregation or precipitation [1].

Troubleshooting Guide & FAQs

This section addresses common problems you might encounter during experimentation.

troubleshooting_flowchart start Common Problem: Low Entrapment Efficiency step1 Check Lipid:Drug Ratio start->step1 step2 Increase hydrophobic lipid content (e.g., GMO, Stearic Acid) step1->step2 step3 Review Preparation Method step2->step3 If ratio is optimal step4 Evaluate process parameters: Temperature, Hydration time step3->step4

Q1: My vesicle formulation shows low entrapment efficiency. What could be the cause?

  • A: Low EE% is often due to an insufficient amount of lipid phase to encapsulate the drug or a suboptimal preparation process [4]. To improve it:
    • Increase the lipid content or the ratio of hydrophobic components (like GMO or stearic acid) in your formulation [1] [2].
    • Review your preparation method. Ensure parameters like temperature and hydration time are sufficient for proper vesicle formation and drug loading [3].

Q2: My vesicles are aggregating or fusing over time. How can I prevent this?

  • A: Aggregation is a sign of poor colloidal stability, often due to a low zeta potential.
    • Increase the surface charge. Incorporate a charge inducer like stearylamine (for a positive charge) to strengthen electrostatic repulsion between vesicles [3].
    • Optimize the stabilizers. Ensure you are using an effective stabilizer (like Tween 80) at an adequate concentration to prevent coalescence [1].

Q3: I observe drug crystallization or precipitation upon storage. What steps should I take?

  • A: This indicates that the drug is leaking from the vesicles and exceeding its solubility in the dispersion medium.
    • Confirm membrane integrity. Revisit your lipid and cholesterol content, as cholesterol is known to reduce membrane permeability and improve retention [2].
    • Conduct a stability study at 4°C. If the precipitation is reduced at lower temperatures, it confirms that the formulation is unstable at room temperature and requires further optimization of the composition [5].

The stability of Fenticonazole nitrate vesicles is highly dependent on a systematic, Quality-by-Design (QbD) approach. By carefully selecting components, using statistical design for optimization, and rigorously testing the final product, you can significantly improve the shelf-life and efficacy of your formulation.

References

Fenticonazole nitrate vs miconazole efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison Data

The table below summarizes key findings from a 2002 clinical trial that directly compared the two antifungals for treating mycotic vulvovaginitis [1] [2].

Parameter Fenticonazole Nitrate (200 mg) Miconazole (400 mg)
Treatment Regimen 200 mg intravaginal ovule, daily for 3 days [1] 400 mg vaginal ovule, daily for 3 days [1]
Clinical Efficacy 100% (40/40 patients) [1] 97.5% (39/40 patients) [1]
Microbiological Efficacy 97.5% [1] 97.5% [1]
Treatment Compliance 100% [1] 97.5% [1]
Tolerance (Excellent) 100% [1] 95% [1]
Adverse Events None reported [1] 5% (2/40 patients, minor events) [1]
Primary Pathogen Candida albicans (93%) [1] Candida albicans (85%) [1]

Mechanisms of Action

The efficacy of both drugs stems from their action as imidazole derivatives, but they exhibit distinct mechanistic profiles.

  • Fenticonazole: It demonstrates a triple mechanism of action [3] [4]:

    • Inhibition of ergosterol synthesis: Like other azoles, it inhibits fungal CYP450 14α-lanosterol demethylase, disrupting cell membrane integrity [3].
    • Direct membrane damage: It causes direct damage to the cytoplasmic membrane [3].
    • Enzyme blockade: It blocks cytochrome oxidases and peroxidases [3]. Additionally, fenticonazole has been shown to inhibit the secretion of protease acid by Candida albicans*, which is a key virulence factor [3]. It also possesses documented antibacterial and antiparasitic (e.g., against *Trichomonas vaginalis) activity, making it a candidate for mixed infections [3] [4].
  • Miconazole: Its mechanism is also multifaceted but differs in emphasis [5] [6]:

    • Primary action: Inhibition of CYP450 14α-lanosterol demethylase, leading to defective cell membranes and leakage of cellular components [6].
    • Reactive Oxygen Species (ROS): It inhibits fungal peroxidase and catalase, leading to a buildup of intracellular ROS that induces oxidative stress and apoptosis [5].
    • Inhibition of morphogenesis: By causing a rise in intracellular farnesol, it prevents the transition of Candida from yeast to its more invasive mycelial form, thereby inhibiting biofilm formation [5].

For a visual summary of these mechanisms, please refer to the following diagrams.

G cluster_fenti This compound cluster_micon Miconazole F1 1. Inhibits CYP450 14α-demethylase F_Effect Outcome: Fungistatic & Fungicidal Effects F1->F_Effect F2 2. Damages Cytoplasmic Membrane Directly F2->F_Effect F3 3. Blocks Cytochrome Oxidases & Peroxidases F3->F_Effect F4 4. Inhibits Acid Protease Secretion (Virulence Factor) F4->F_Effect M1 1. Inhibits CYP450 14α-demethylase M_Effect1 Outcome: Increased ROS & Apoptosis M1->M_Effect1 M2 2. Inhibits Peroxidase & Catalase Enzymes M2->M_Effect1 M3 3. Increases Intracellular Farnesol M_Effect2 Outcome: Inhibits Yeast-to-Hypha Transition & Biofilm Formation M3->M_Effect2

Comparative Mechanisms of Antifungal Action

Experimental Protocol Overview

For researchers looking to contextualize the comparative data, here is a summary of the methodology from the key clinical trial cited above.

Objective: To compare the efficacy, tolerance, and treatment compliance of this compound (200 mg) versus miconazole (400 mg) intravaginal ovules in patients with mycotic vulvovaginitis [1].

  • Study Design: Randomized, parallel-group clinical trial [1].
  • Participants: 80 outpatients with mycotic vulvovaginitis [1].
  • Intervention:
    • Test Group (n=40): Received 200 mg this compound intravaginal ovule, once daily for 3 days [1].
    • Control Group (n=40): Received 400 mg miconazole vaginal ovule, once daily for 3 days [1].
  • Assessments:
    • Clinical & Microbiological Evaluation: Conducted at baseline (before treatment), post-treatment (days 7-10), and at a follow-up (day 28) [1].
    • Primary Outcomes: Clinical symptom relief (clinical efficacy) and microbiological eradication of the causative agent [1].
    • Secondary Outcomes: Patient compliance and treatment tolerance [1].
  • Statistical Analysis: One-way ANOVA (GLM) for clinical efficacy and chi-square (x²) analysis for microbiological efficacy [1].

Research Context and Future Directions

  • Therapeutic Equivalence: The available clinical evidence suggests that a 3-day regimen of 200 mg this compound is therapeutically equivalent to a 3-day regimen of 400 mg miconazole for treating vulvovaginal candidiasis, with a comparable safety profile and potentially excellent tolerance [1] [3] [4].
  • Broader Spectrum: Fenticonazole may offer a broader spectrum of activity, including against certain gram-positive bacteria and Trichomonas vaginalis, which can be advantageous in treating mixed vaginal infections [3] [7].
  • Current R&D Focus: Recent scientific literature, including a 2025 study, is focused on overcoming the inherent poor aqueous solubility of fenticonazole. Advanced drug delivery systems, such as cubosome-based gels (cubogels), are being developed to enhance its permeation through the vaginal mucosa and improve efficacy [8]. This indicates that modern research is geared toward optimizing fenticonazole's formulation rather than re-establishing its efficacy against older agents like miconazole.

Conclusion

For researchers and drug development professionals, the key takeaways are:

  • For Efficacy: this compound (200 mg) and miconazole (400 mg) demonstrate comparable high efficacy and microbiological cure rates in a 3-day vulvovaginal treatment regimen [1].
  • For Mechanism: Fenticonazole exhibits a triple mechanism of action with additional antibacterial properties, while miconazole uniquely targets fungal ROS metabolism and morphogenesis [5] [3].
  • For Development: The current innovation landscape for fenticonazole is dominated by advanced formulation strategies to enhance its solubility and delivery, representing a potential avenue for future product differentiation [8].

References

Fenticonazole nitrate antifungal activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Antifungal Action

Fenticonazole Nitrate (FTN) exerts its effect through a multi-targeted mechanism, which contributes to its potency and reduces the likelihood of resistance development.

Table 1: Multimodal Mechanism of Action of this compound

Mechanism of Action Biological Effect Outcome
Inhibition of Ergosterol Synthesis [1] [2] Blocks lanosterol 14α-demethylase, a key enzyme for ergosterol production [1] [2]. Depletes ergosterol in fungal cell membrane, compromising its integrity and function [2].
Direct Membrane Damage [3] [4] Directly interacts with and disrupts the fungal cytoplasmic membrane [3] [4]. Increases membrane permeability, leading to leakage of cellular contents and cell lysis [2].
Inhibition of Fungal Enzymes [3] [4] Blocks key fungal enzymes, including cytochrome oxidases and peroxidases [3] [4]. Disrupts cellular respiration and metabolic processes, weakening the fungus.
Inhibition of Acid Protease Secretion [3] [4] Suppresses the secretion of aspartate protease by Candida albicans [3] [4]. Impairs fungal growth, adherence to host tissues, and tissue penetration [4].

The workflow of its primary and secondary actions is summarized below:

G Start This compound Primary Primary Action Inhibition of Ergosterol Synthesis Start->Primary Secondary Secondary Actions Start->Secondary Enzyme Blocks Lanosterol 14α-demethylase Primary->Enzyme Action1 Direct Membrane Damage Secondary->Action1 Action2 Inhibition of Fungal Enzymes (Cytochrome Oxidases/Peroxidases) Secondary->Action2 Action3 Inhibition of Acid Protease Secretion Secondary->Action3 Depletion Ergosterol Depletion Enzyme->Depletion Effect1 Compromised Cell Membrane Depletion->Effect1 Effect2 Increased Permeability Effect1->Effect2 Effect3 Cell Lysis and Death Effect2->Effect3

Clinical Efficacy Comparison

Clinical studies have established FTN as a highly effective topical treatment, demonstrating comparable or superior efficacy to other common antifungal agents.

Table 2: Clinical Efficacy of Topical Fenticonazole in Superficial Skin Infections

Indication Fenticonazole Regimen & Efficacy Comparator & Efficacy Reference Study Design
Pityriasis Versicolor 2% cream, spray, or powder: 100% Mycological Cure [4] N/A Large open-label study (n=760) [4]
Cutaneous Candidiasis 2% cream, spray, or powder: 95.2% Mycological Cure [4] N/A Large open-label study (n=760) [4]
Dermatomycoses 2% cream: Once Daily application effective [4] Bifonazole: Once Daily [4] Double-blind comparative trial [4]
Dermatomycoses 2% cream: effective as Once Daily application [4] Econazole: required Twice Daily application [4] Double-blind comparative trial [4]
Vaginal Candidiasis Intravaginal: High microbiological efficacy [3] At least as effective as Clotrimazole [3] [4] Randomized comparative trials [3] [5]
Vaginal Candidiasis Intravaginal: High microbiological efficacy [3] Similar efficacy to Miconazole [3] [4] Randomized comparative trials [3] [4]

Advanced Nanosystems and Experimental Data

A major research focus is overcoming FTN's poor aqueous solubility (<0.10 mg/mL) using innovative nanosystems to enhance delivery and efficacy [6] [1]. These systems are typically optimized using statistical designs like Box-Behnken or Factorial designs.

Table 3: Advanced Nanosystems for Enhanced Fenticonazole Delivery

Delivery Route Nanosystem Type (Composition) Optimization Factors Key Optimized Responses Reference
Ocular Olaminosomes (Oleic acid, Oleylamine, Surfactant) [6] Surfactant conc., Oleic acid amount, Oleylamine amount [6] High EE%, suitable PS, desired ZP, drug release [6] [6]
Ocular Novasomes (Stearic acid, Cholesterol, Surfactant) [6] Stearic acid amount, Cholesterol amount, Surfactant conc. [6] High EE%, suitable PS, desired ZP, drug release [6] [6]
Ocular / Vaginal Terpesomes (Phospholipid, Terpenes) [6] Terpene conc. and type, Ethanol conc. [6] High EE%, suitable PS, desired ZP, drug release [6] [6]
Topical Cerosomes (Ceramide, Phospholipid, Surfactants) [6] Ceramide amount, Surfactant type and conc. [6] High EE%, suitable PS, desired ZP, drug release [6] [6]
Topical Trans-Novasomes (Oleic acid, Cholesterol, Span 60, Brij) [6] Oleic acid amount, Surfactant conc. [6] High EE%, suitable PS, desired ZP, drug release [6] [6]
Vaginal Cubosomes (GMO, Brij 92, Tween 80, Fenchone) [1] GMO:Brij 92 ratio, % Lipid content, T80:Drug ratio [1] EE%: 85.3%, PS: 169 nm, PDI: 0.29, ZP: -24.4 mV [1] [1]

Here is the experimental workflow for developing and evaluating these advanced formulations, using Cubosomes as a representative example:

G Step1 1. Formulation & Optimization A1 Hot Dispersion Emulsification Method Step1->A1 A2 Factorial Design (e.g., 2^3 Full Factorial) Step1->A2 A3 Independent Variables: • Lipid Ratio • Lipid % • Surfactant:Drug Ratio Step1->A3 Step2 2. In-Vitro Characterization B1 • Entrapment Efficiency (EE%) • Particle Size (PS) & PDI • Zeta Potential (ZP) Step2->B1 Step3 3. Ex-Vivo & Biological Evaluation C1 • Ex-Vivo Permeation Study • Biofilm Inhibition Assay • Antimicrobial Activity Step3->C1 Step4 4. In-Vivo Assessment D1 • Confocal Laser Scanning Microscopy (Penetration) Step4->D1 D2 • Histopathological Analysis (Safety/Irritancy) Step4->D2 D3 • In-Vivo Antifungal Activity Step4->D3 B2 • In-Vitro Drug Release • Morphology (TEM) • FTIR (Drug-Excipient Interaction) B1->B2

For the Cubogel formulation, the detailed methodology is as follows [1]:

  • Preparation: FTN-loaded cubosomes were prepared using a hot dispersion emulsification technique. The lipid phase (GMO, Brij 92, drug) was melted and mixed with the aqueous phase (Tween 80, fenchone in distilled water) at 70°C under high-speed stirring to form a primary emulsion, which was then homogenized and cooled.
  • Characterization: The optimized formulation showed an EE% of 85.3%, PS of 169 nm, PDI of 0.29, and ZP of -24.4 mV. It released 86.77% of the drug over 8 hours and demonstrated a biphasic release pattern [1].
  • Superior Performance: The cubogel showed significantly higher biofilm inhibitory effect and enhanced ex-vivo permeation through vaginal mucosa compared to conventional drug suspension. Confocal Laser Scanning Microscopy visually confirmed deeper penetration, and histopathological assessment verified its safety on vaginal tissue [1].

Conclusion for Research and Development

This compound is a robust broad-spectrum antifungal agent with a multimodal mechanism. While effective in conventional forms, its performance is markedly improved by advanced nanosystems like cubosomes and terpesomes, which address its poor solubility and enhance targeted delivery.

For researchers, the critical development path involves:

  • Formulation Optimization: Utilizing statistical designs to optimize nanocarrier composition.
  • Comprehensive Characterization: Rigorously assessing EE%, PS, PDI, ZP, and release profiles.
  • Biological Validation: Conducting ex-vivo permeation and in-vivo studies to confirm enhanced efficacy and safety.

References

Drug Profile Comparison: Fenticonazole nitrate vs. Thiazolidinediones

Author: Smolecule Technical Support Team. Date: February 2026

Feature Fenticonazole Nitrate Thiazolidinediones (TZDs)
Therapeutic Class Imidazole Antifungal (Topical) [1] [2] [3] Insulin Sensitizers (Oral Hypoglycemic) [4] [5] [6]
Primary Indications Vulvovaginal Candidiasis, Trichomoniasis, mixed vaginal infections [1] [2] Type 2 Diabetes Mellitus [4] [5]
Mechanism of Action Broad-spectrum antimycotic, antibacterial, and antiparasitic activity; believed to inhibit ergosterol synthesis [1] [2]. Activates PPAR-γ nuclear receptors, acting as insulin sensitizers to increase glucose uptake in fat and muscle [4] [7].
Common Side Effects Local and transient: Slight burning, itching, mild erythematous reactions [1] [2]. Systemic: Fluid retention/edema, weight gain, increased risk of fractures (distal extremities) [4] [6].
Serious Risks Rare: Sensitization reactions with prolonged use [1]. Heart failure (worsening in NYHA Class III/IV), fractures, and for Pioglitazone, potential risk of bladder cancer [4] [8] [6].
Administration Route Topical / Intravaginal (Cream, Ovules) [1] [2] Oral (Tablets) [4] [6]
Systemic Absorption Low; systemic effects are unlikely [1]. Well-absorbed; systemic effects are expected and drive both efficacy and adverse events [4].

The following diagram illustrates the core mechanisms of action for both drug classes, showing why their side effect profiles differ so significantly.

G cluster_Fenticonazole This compound (Topical/Antifungal) cluster_TZD Thiazolidinediones (Oral/Diabetes) F1 Applied topically/intravaginally F2 Acts locally on fungi and parasites F1->F2 F3 Low systemic absorption F2->F3 F4 Primarily local side effects (e.g., transient burning) F3->F4 T1 Administered orally T2 Activates PPAR-γ nuclear receptors systemically T1->T2 T3 Alters gene expression in fat, muscle, and liver T2->T3 T4 Widespread systemic side effects (e.g., fluid retention, fractures) T3->T4

Experimental Data and Clinical Evidence

The safety profiles are informed by different types of clinical studies, which is crucial for interpreting the data.

This compound

The evidence for Fenticonazole is primarily from local, short-term use studies focused on efficacy and local tolerability.

  • Efficacy Trials: A randomized, double-blind clinical trial versus placebo demonstrated the efficacy of single 600 mg and 1000 mg fenticonazole ovules for vaginal trichomoniasis, with cure rates of 65% and 58.8%, respectively [9].
  • Safety Data: Clinical trials and post-marketing experience report a very low frequency of systemic adverse events. Side effects are predominantly local (e.g., transient burning, itching) and rare sensitization reactions [1] [2]. The low potential for systemic absorption means standard toxicology studies (e.g., carcinogenicity) are not a primary focus for this topical agent.
Thiazolidinediones (TZDs)

The safety profile of TZDs is defined by large, long-term cardiovascular outcomes trials and extensive post-marketing surveillance due to their systemic use.

  • Cardiovascular Outcomes Trials: The PROactive trial showed pioglitazone reduced recurrent stroke but increased heart failure events [8]. The RECORD trial monitored cardiovascular events with rosiglitazone [8].
  • Pharmacovigilance Studies: Real-world data from the FDA Adverse Event Reporting System (FAERS) confirms signals for heart failure, myocardial infarction, and stroke, with risks appearing higher for rosiglitazone than pioglitazone [8].
  • Fracture Risk Assessment: Data from long-term randomized controlled trials and cohort studies consistently show an increased risk of fractures in female patients, leading to warnings in prescribing information [4].

Key Takeaways for Professionals

  • Fundamental Difference: The core distinction lies in local versus systemic action. Fenticonazole's local application results in a safety profile confined to the application site, whereas TZDs' systemic mechanism underlies their wide range of organ-level adverse effects.
  • Risk-Benefit Assessment: For TZDs, the benefit of improved glycemic control and insulin sensitization must be carefully weighed against the risks of heart failure and fractures, with pioglitazone and rosiglitazone having differing risk-benefit profiles [8] [6].
  • Clinical Monitoring: The use of TZDs necessitates proactive monitoring (e.g., for signs of fluid retention, assessing bone health), which is not required for topical fenticonazole therapy [4] [6].

References

Fenticonazole nitrate anti-diabetic activity validation

Author: Smolecule Technical Support Team. Date: February 2026

PPARγ Modulatory Activity of Fenticonazole Nitrate

The anti-diabetic potential of this compound (FN) stems from its identification as a novel modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target for improving insulin sensitivity [1] [2]. The table below summarizes the core experimental findings validating this activity.

Aspect Experimental Findings on this compound
Primary Mechanism Selective PPARγ modulator (partial agonist); inhibits CDK5-mediated PPARγ Ser273 phosphorylation [1] [2].
Binding Affinity Potent binding to PPARγ ligand-binding domain (LBD), forming a unique hydrogen-bonding network with Cys285, Tyr327, and Ser342 [1] [2].
Transcriptional Activity Weak partial agonism; does not fully activate the AF-2 helix like full agonists (e.g., Rosiglitazone) [1] [2].
Gene Expression Selectively activates insulin-sensitizing genes (Adiponectin, GLUT4); does not upregulate key adipogenic genes (CD36, aP2, FASN, etc.) [1] [2].
In Vivo Efficacy Significantly improved glucose tolerance, enhanced insulin sensitivity, and demonstrated anti-NAFLD (non-alcoholic fatty liver disease) effects in animal models [1] [2].
Adverse Effects Did not lead to significant weight gain or fluid retention, side effects commonly associated with TZD drugs [1] [2].

Detailed Experimental Protocols

For the key experiments cited above, the methodologies were as follows:

  • TR-FRET Competitive Binding Assay: This assay was used to quantify FN's binding affinity for PPARγ. The methodology involved using a LanthaScreen TR-FRET PPARγ competitive binding assay kit. The experiment measured FN's ability to displace a fluorescently labeled tracer ligand from the PPARγ LBD, allowing for the calculation of its inhibitory concentration (IC₅₀) and binding affinity (Ki) [2].
  • Cell-Based Transcription Assay: To evaluate FN's activity as a partial agonist, a dual-luciferase reporter assay system was employed. Researchers co-transfected cells with a plasmid containing the PPARγ ligand-binding domain and a reporter plasmid (PPRE-luc) containing a firefly luciferase gene under the control of a PPARγ response element. The cells were then treated with FN, and its transcriptional activity was measured by luciferase activity and compared to full agonists like Rosiglitazone [2].
  • Animal Studies for In Vivo Efficacy: The anti-diabetic effects of FN were validated in mouse models of type 2 diabetes. The key procedures included:
    • Intraperitoneal Glucose Tolerance Tests (iPGTT): Mice were fasted and then injected with glucose. Blood glucose levels were measured at various time points after injection to assess how effectively FN improved the animals' ability to clear glucose from their bloodstream [2].
    • Biochemical Analysis: After the treatment period, animal tissues (e.g., white adipose tissue, liver) were collected. Gene expression levels of markers like Adiponectin and GLUT4 were analyzed to confirm the selective modulation observed in vitro [2].

Mechanism of Action: this compound vs. Traditional TZDs

The following diagram illustrates the key mechanistic difference between FN and full agonists, which underlies its improved safety profile.

G Start Start: Ligand Binds to PPARγ TZDs TZD Full Agonists (e.g., Rosiglitazone) Start->TZDs FN This compound (Partial Agonist) Start->FN Mech1 Stabilizes AF-2 Helix (H12) 'Lock-and-Key' Mechanism TZDs->Mech1 Mech2 Binds Alternative Pocket Inhibits CDK5-mediated PPARγ Ser273 Phosphorylation FN->Mech2 Effect1 Effect: Full Transcriptional Activation Mech1->Effect1 Effect2 Effect: Selective Gene Activation Mech2->Effect2 Outcome1 Outcome: Improved Insulin Sensitivity BUT Weight Gain, Fluid Retention Effect1->Outcome1 Outcome2 Outcome: Improved Insulin Sensitivity WITHOUT Major Side Effects Effect2->Outcome2

Research Context and Comparison

  • Novelty and Current Status: The discovery of FN's anti-diabetic activity is a prime example of drug repurposing via structure-based virtual screening [2]. It was identified as a hit compound from a library of existing drugs. While the initial biological validation is compelling, the research represents the early discovery phase. Further pre-clinical and clinical studies are necessary to fully establish its efficacy and safety as an anti-diabetic agent.
  • Therapeutic Advantage: The primary advantage of FN over traditional TZDs lies in its dissociation of efficacy from side effects. By acting as a partial agonist that blocks Ser273 phosphorylation without strongly inducing adipogenic genes, it achieves insulin sensitization while avoiding the weight gain and fluid retention linked to the full transcriptional program of TZDs [1] [2]. This aligns with the goals of developing Safer PPARγ Modulators (SPPARγMs) [3] [4].

References

Fenticonazole Nitrate for NAFLD: Mechanism and Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The anti-NAFLD potential of fenticonazole nitrate (FN) is linked to its newly identified role as a selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulating ligand [1].

PPARγ is a master regulator of glucose and lipid metabolism. Traditional, full agonists of PPARγ are effective but cause serious side effects. FN appears to work as a selective modulator, which may offer similar benefits with a reduced risk of adverse effects [1].

The table below summarizes the key experimental findings for FN:

Aspect Experimental Findings for this compound
Molecular Mechanism Binds to PPARγ as a selective modulator with weak partial agonism, inhibiting CDK5-mediated phosphorylation of PPARγ at Ser273—a key action linked to improved insulin sensitivity [1].
In Vitro Efficacy Shows potent binding affinity for PPARγ. Only marginally stimulates adipocyte differentiation and expression of key adipogenesis-related genes (a driver of side effects for full agonists) [1].
In Vivo Efficacy Demonstrates powerful anti-diabetic and anti-NAFLD effects in mouse models. Specifically activates beneficial gene expressions (Adiponectin, GLUT4) and inhibits PPARγ Ser273 phosphorylation [1].
Therapeutic Index Proposed to have a good therapeutic index compared to the full agonist rosiglitazone, due to its more selective mechanism of action [1].

Detailed Experimental Protocols

The key evidence for FN's efficacy comes from a study that employed a multi-faceted experimental approach [1]:

  • Structure-Based Virtual Screening: A library of over 2,100 approved drugs was screened via molecular docking against the PPARγ ligand-binding domain (PDB ID: 6MS7) to identify potential ligands. The docking system was validated by re-docking the native co-crystallized ligand.
  • In Vitro Binding and Activity Validation:
    • TR-FRET Competitive Binding Assay: Used to confirm the direct binding of FN to PPARγ and measure its binding affinity.
    • Cell-Based Luciferase Reporter Assay: Employed to measure the transcriptional activity of FN on PPARγ and confirm its weak partial agonist profile.
    • Adipocyte Differentiation Assay: Mouse 3T3-L1 preadipocytes were used to assess the impact of FN on cell differentiation and lipid accumulation (via Oil Red O staining), compared to a full agonist.
  • In Vivo Biological Validation:
    • Animal Models: The anti-diabetic and anti-NAFLD efficacy of FN was evaluated in diet-induced or genetic mouse models of diabetes and NAFLD.
    • Biological Analysis: In vivo effects were assessed through measures of insulin sensitivity, hepatic lipid accumulation, and analysis of key gene and protein expression related to the PPARγ pathway.

Comparative Context of NAFLD Pharmacotherapy

While direct comparative data for FN is not yet available, recent network meta-analyses provide a snapshot of the performance of other leading investigational drugs. The following table summarizes the efficacy of these alternatives after 24 weeks of treatment, based on a 2025 analysis [2]:

Therapy Primary Target Effect on Steatosis (vs. Placebo) Effect on Fibrosis (vs. Placebo)
Resmetirom THR-β agonist +++ (Greatest improvement: -3.86 MRI-PDFF) Not Specified
Pegozafermin FGF21 analog Not Specified +++ (Greatest improvement: -4.85 kPa MRE-LSM)
Efruxifermin FGF21 analog Not Specified ++
This compound PPARγ modulator Supported by in vivo data [1] Not Reported

> Note: This comparative data is based on a network meta-analysis of different trials. Head-to-head clinical trials are needed for a definitive efficacy ranking [2].

Experimental Workflow for PPARγ Modulation

The diagram below outlines the general experimental workflow used to identify and validate a drug like this compound as a PPARγ modulator for NAFLD treatment.

Start Start: Identify Candidate Step1 In Silico Screening (Structure-based docking) Start->Step1 Step2 In Vitro Binding Assay (TR-FRET to confirm binding) Step1->Step2 Step3 Cellular Activity Assay (Reporter gene, adipocyte differentiation) Step2->Step3 Step4 In Vivo Validation (Animal models of NAFLD) Step3->Step4 Step5 Mechanism Elucidation (Analyze Ser273 phosphorylation, gene expression) Step4->Step5 End Conclusion: Assess Therapeutic Potential Step5->End

Research Status and Next Steps

The discovery of this compound's PPARγ activity is a promising example of drug repurposing [1]. However, it's crucial to note that the existing evidence is primarily pre-clinical.

  • Current Evidence Level: The positive data comes from computational, in vitro, and in vivo animal models. As of the searched literature, results from large-scale randomized controlled trials (RCTs) in humans are not yet available.
  • Comparative Gap: There is no published study that directly compares this compound against resmetirom, pegozafermin, or other emerging therapies in a single, unified trial. The field relies on indirect comparisons via network meta-analyses for now [2].
  • Suggested Research Direction: To fully assess its competitive position, future work should focus on conducting head-to-head preclinical studies versus standard care and initiating clinical trials to validate its efficacy and safety profile in human patients.

References

Fenticonazole nitrate histopathological safety evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Histopathological Safety Profile of FTN Nanosystems

The table below summarizes the key findings from histopathological studies conducted on optimized FTN-loaded nanosystems. These studies assessed tissue architecture and signs of toxicity in animal models after the application of these formulations.

Nanosystem Type Study Model Application Route Tissue Evaluated Key Histopathological Findings Source
Terpesomes (Ocular) Albino rabbits Ocular Cornea & ocular tissues Showed safety and biocompatibility; no signs of irritation or damage to the corneal epithelium or other ocular structures. [1]
PEGylated Cerosomes (Topical) Male Wistar rats Topical (Skin) Skin Verified safety for topical application; no histopathological changes indicating irritation or toxicity were observed. [2]

These findings indicate that when FTN is encapsulated within these specific nanosystems (Terpesomes and PEGylated Cerosomes), the formulations are well-tolerated and do not induce significant tissue damage in the tested models.

Experimental Protocols for Safety Assessment

For researchers aiming to replicate or design similar safety studies, here are the core methodologies employed in the cited literature:

  • Formulation Preparation: The nanosystems were typically prepared using the thin-film hydration method. This involves dissolving the drug (FTN), phospholipids, and other structural components (like terpenes or ceramides) in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous medium to form vesicles [1] [2].
  • In-vivo Safety Study Design:
    • Ocular Application [1]: The optimized FTN-loaded terpesomes were applied to the eyes of albino rabbits. After a predetermined observation period, the animals were euthanized, and their eyeballs were enucleated.
    • Topical Application [2]: The optimized FTN-loaded PEGylated cerosomes were applied to the skin of male Wistar rats. After the treatment period, skin samples from the application site were collected.
  • Histopathological Analysis: The collected tissue samples (eyes or skin) were processed and fixed in 10% neutral buffered formalin. The tissues were then dehydrated, embedded in paraffin, sectioned into thin slices, and stained with Hemotoxylin and Eosin (H&E) for microscopic examination by a pathologist to detect any cellular-level abnormalities or signs of inflammation and irritation [1] [2].

Research Workflow and Context

G cluster_phase1 Formulation & Optimization cluster_phase2 In-Vivo Safety Assessment A Design of Experiments (DoE) e.g., Full Factorial Design B Prepare Nanosystems (Thin-Film Hydration) A->B C Characterize Physicochemical Properties (PS, PDI, ZP, EE%) B->C D Administer Optimized Formula to Animal Model C->D E Collect Tissue Samples (Eye, Skin) D->E F Process Tissues & H&E Staining E->F G Microscopic Evaluation by Pathologist F->G H Conclusion: Report Histopathological Safety G->H

Knowledge Gaps and Future Research Directions

While the data confirms the safety of these novel nanosystems, the following limitations and gaps were identified in the current literature, which could guide future research:

  • Lack of Direct Comparative Data: The available studies do not include a direct histopathological comparison between the novel FTN nanosystems and conventional FTN formulations (e.g., creams, solutions) or other antifungal drugs. A comparative study with a control group treated with a standard formulation is needed to claim superior safety.
  • Focus on Short-Term Safety: The existing evaluations appear to be based on short-term or single-dose studies. Long-term toxicity studies are crucial to fully validate the safety of these nanosystems for chronic use.
  • Absence of Human Data: All findings are from animal models. The safety profile of these FTN nanosystems in humans remains to be established through clinical trials.

References

Fenticonazole nitrate Candida albicans MIC values

Author: Smolecule Technical Support Team. Date: February 2026

Comparative MIC Data for Fenticonazole

The table below consolidates fenticonazole MIC data for C. albicans and other relevant species from multiple studies.

Candida Species MIC50 / MIC90 (mg/L) Epidemiological Cut-off (ECOFF) (mg/L) Study Details
C. albicans 0.03 - 0.25 [1] / 0.06 [2] 1.0 [3] [4] EUCAST method; 249 isolates [1]
C. parapsilosis 0.03 - 0.06 [2] 2.0 [3] [4] EUCAST method; 52 isolates [2]
N. glabratus (C. glabrata) 0.25 [2] 2.0 [3] [4] EUCAST method; 44 isolates [2]
C. tropicalis 0.125 [2] Information not located EUCAST method; 39 isolates [2]

Key observations from the data:

  • Potency against *C. albicans: Fenticonazole exhibits low MIC values against C. albicans, indicating high potency [1].
  • Activity against non-albicans species: The activity against C. parapsilosis is particularly strong, while Nakaseomyces glabratus (formerly C. glabrata) shows higher MICs, consistent with its known reduced azole susceptibility profile [3] [2].
  • Epidemiological Cut-off Values (ECOFFs): A 2025 study established local ECOFFs to distinguish wild-type isolates from those with acquired resistance mechanisms. For C. albicans, the fenticonazole ECOFF was set at 1 mg/L [3] [4].

Summary of Key Experimental Protocols

The reliability of MIC data depends on standardized methodologies. Here are the protocols from the cited studies:

  • Strain Origin and Identification: Clinical isolates were obtained from patients with vulvovaginal candidiasis (VVC) or vaginitis [3] [2] [1]. Species identification was confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) [3] [2].
  • Antifungal Susceptibility Testing (AFST):
    • Standard Used: European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.4 definitive document [3].
    • Methodology: Broth microdilution in RPMI 1640 medium, buffered to pH 7.0 with MOPS and supplemented with 2% glucose [3] [2].
    • Compound Preparation: Fenticonazole powder was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, followed by two-fold serial dilutions to achieve the final test concentration range [3] [1].
    • Inoculum and Incubation: A standardized suspension of fungal cells was prepared and incubated at 35°C. The MIC endpoint for azoles was defined as a 50% reduction in turbidity compared to the growth control well [2].
  • Time-Kill Assays: To characterize fungicidal activity, studies inoculated isolates in broth with fenticonazole at concentrations of 0.5x to 8x the MIC. Aliquots were taken over 24 hours, plated, and counted to determine the time required to achieve a 99.9% reduction in the initial inoculum [2].

Azole Resistance Mechanisms in Candida albicans

Interpreting MIC data requires understanding potential resistance mechanisms. The following pathway outlines primary azole resistance pathways in C. albicans, which are relevant for contextualizing higher MIC values.

G cluster_target Ergosterol Biosynthesis Pathway cluster_efflux Efflux Pumps Azole Azole Drug (e.g., Fenticonazole) ERG11_Enzyme ERG11 (Lanosterol 14-α demethylase) Azole->ERG11_Enzyme Inhibition CDR1_CDR2 CDR1 & CDR2 (ABC Transporters) Azole->CDR1_CDR2 Extruded MDR1 MDR1 (MFS Transporter) Azole->MDR1 Extruded Ergosterol Deficient/Altered Ergosterol ERG11_Enzyme->Ergosterol Altered_ERG11 Altered ERG11 (Target mutation/overexpression) Altered_ERG11->Ergosterol Bypasses inhibition Resistance Observed Azole Resistance (Increased MIC) Altered_ERG11->Resistance Efflux_Overexp Efflux Pump Overexpression Efflux_Overexp->CDR1_CDR2 Efflux_Overexp->MDR1 Efflux_Overexp->Resistance

The primary mechanisms that can lead to elevated fenticonazole MIC values include:

  • Efflux Pump Overexpression: Increased expression of CDR1 and CDR2 (ATP-binding cassette transporters) genes is a significant mechanism associated with reduced azole susceptibility and can affect multiple azoles [5].
  • Target Site Alteration: Mutations or overexpression of the ERG11 gene, which encodes the enzyme targeted by azoles, can reduce the drug's binding efficacy [5].

Interpretation Guide for Researchers

  • Utilize ECOFFs for Surveillance: In the absence of formal clinical breakpoints (CBPs) for VVC, the provided ECOFF of 1 mg/L for *C. albicans* is a critical tool [3]. Isolates with MICs above this value (non-wild type) are likely to have acquired resistance mechanisms and may be associated with treatment failure.
  • Correlate with Fluconazole Susceptibility: Research indicates that fluconazole non-wild type isolates consistently show higher MICs to other azoles, including fenticonazole [3]. Fluconazole susceptibility can serve as a useful indicator for potential cross-resistance.
  • Consider the Model for In Vivo Correlation: Be cautious when extrapolating in vitro MIC data to clinical outcomes. One study noted that C. albicans strains exhibiting "trailing" growth with voriconazole failed to respond to treatment in a Galleria mellonella infection model, despite having susceptible MICs [6].

References

Fenticonazole nitrate Gram-positive bacteria activity

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Fenticonazole nitrate is an imidazole derivative primarily classified as a topical antifungal agent [1] [2] [3]. Its relevance to bacterial infections stems from its demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria often associated with superinfected fungal skin and vaginal conditions [1] [2] [4].

The drug's unique value proposition lies in its multi-mechanistic action, which is visualized in the diagram below.

G cluster_primary Primary Antifungal Mechanisms cluster_secondary Secondary Antibacterial Effects Fenticonazole Fenticonazole P1 Inhibition of ergosterol synthesis Fenticonazole->P1 P2 Damage to the cytoplasmic membrane Fenticonazole->P2 P3 Blocking cytochrome oxidases & peroxidases Fenticonazole->P3 S1 Activity against Gram-positive bacteria P2->S1 Disruption of bacterial membranes? S2 Broad-spectrum action in mixed infections P3->S2 Secondary metabolic effects?

Diagram: Proposed dual mechanism of action of this compound, combining primary antifungal effects with secondary antibacterial activity. The exact antibacterial mechanisms are hypothesized to relate to membrane disruption and secondary metabolic effects resulting from its primary antifungal actions [2].

Quantitative Efficacy Data

In Vitro Susceptibility (MIC) Against Vaginal Isolates

The following table summarizes the minimum inhibitory concentration (MIC) data for fenticonazole against various microbial isolates from symptomatic vaginitis, demonstrating its potency against Gram-positive bacteria [5].

Microbial Species Number of Isolates MIC₉₀ (μg/mL)
Gram-positive Bacteria
Streptococcus agalactiae 30 0.03
Staphylococcus aureus 35 0.5
Gram-negative Bacteria
Escherichia coli 25 0.125
Other Vaginal Microbiota
Gardnerella vaginalis 42 0.03
Yeast/Fungal Species
Candida albicans 51 0.06
Candida parapsilosis 52 0.03
Candida glabrata 44 0.25
Candida tropicalis 39 0.125

A lower MIC₉₀ value indicates greater potency. The data shows fenticonazole has notable activity against key Gram-positive pathogens like S. agalactiae and S. aureus, with MICs comparable to or better than those for some Candida species [5].

Time-Kill Kinetics Against Key Pathogens

Time-kill studies quantify the rate and extent of microbial killing at specific drug concentrations. The table below shows the time required for fenticonazole to achieve a 99.9% reduction (t₉₉.₉) in viable colony-forming units (CFU) at multiples of the MIC [5].

Microbial Species Concentration (xMIC) Time to 99.9% Killing (Hours)
Gram-positive Bacteria
Staphylococcus aureus 4x MIC ~10
Streptococcus agalactiae 4x MIC ~10
Gram-negative Bacteria
Escherichia coli 4x MIC ~10
Yeast/Fungal Species
Candida albicans 4x MIC ~17
Candida parapsilosis 4x MIC ~17
Candida glabrata 8x MIC ~19
Candida tropicalis 8x MIC ~20

Fenticonazole exhibits a bactericidal effect against Gram-positive bacteria, achieving a 99.9% kill rate within approximately 10 hours at 4x MIC concentration. This bactericidal action is significantly faster than its fungicidal activity against Candida species, which requires more time and/or higher drug concentrations [5].

Comparative Analysis and Clinical Relevance

  • Broad-Spectrum Potential: The combination of antifungal and antibacterial activity makes fenticonazole a candidate for monotherapy in mixed vaginal infections (e.g., concurrent C. albicans and T. vaginalis), potentially avoiding the need for multi-drug regimens [2] [4].

  • Activity in Mixed Cultures: In co-culture experiments with C. albicans and S. aureus, fenticonazole required approximately 20 hours at 2x MIC to achieve a 99.9% reduction in C. albicans, compared to 17 hours in a pure yeast culture. This suggests that bacterial co-infections may slightly slow antifungal killing, but supra-MIC concentrations achievable with topical application remain effective against both organisms [5].

Experimental Protocols for Key Studies

Protocol 1: Broth Microdilution for MIC Determination [5]

This standard protocol determines the minimum inhibitory concentration (MIC).

  • Drug Preparation: Create a stock solution of fenticonazole in dimethyl sulfoxide (DMSO) and serially dilute it in the appropriate testing medium to achieve a final concentration range, typically from 0.008 μg/mL to 128 μg/mL.
  • Testing Media & Inoculum: Use RPMI 1640 plus 2% glucose broth buffered with MOPS for yeasts or unsupplemented Mueller-Hinton (MH) broth for bacteria. Prepare microbial inocula from fresh overnight cultures and standardize to the turbidity of a 0.5 McFarland standard, then further dilute to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL in each well of the microdilution tray.
  • Incubation & MIC Reading: Incubate the trays at 35°C for 24-48 hours. The MIC for fungi is defined as the lowest concentration producing ≥50% growth inhibition compared to the drug-free control. For bacteria, follow applicable standards (e.g., EUCAST) for endpoint definition.
  • Quality Control: Include reference control strains such as C. parapsilosis ATCC 22019, C. krusei ATCC 6258, S. aureus ATCC 25923, and E. coli ATCC 25922 in each assay run.
Protocol 2: Time-Kill Assay [5]

This protocol evaluates the rate and extent of microbial killing over time.

  • Culture & Inoculum: Grow test isolates to the exponential growth phase in appropriate liquid media. Dilute the cultures to a density of 1-5 x 10⁵ CFU/mL in pre-warmed media containing fenticonazole at concentrations of 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC. A drug-free growth control must be included.
  • Incubation & Sampling: Incubate the test vials at 37°C with constant agitation. Withdraw 100 μL aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
  • Viable Count Determination: Perform serial 10-fold dilutions of the aliquots in phosphate-buffered saline. Plate 50 μL of each dilution onto Trypticase soy agar (for bacteria) or Sabouraud dextrose agar (for fungi). Incubate plates at 37°C for 24-48 hours and count the resulting colonies.
  • Data Analysis: Calculate the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time to create killing curves. The killing rate (K) can be determined by fitting the data to the equation log Nt = log No + Kt, allowing calculation of the time required for 50% (t₅₀), 90% (t₉₀), and 99.9% (t₉₉.₉) reductions in viability.

Advanced Formulations and Nano-Delivery Systems

Recent research focuses on nanotechnology to overcome fenticonazole's poor aqueous solubility and enhance its delivery:

Nanosystem Type Key Composition Target Route Key Enhancement Goals
Terpesomes [6] [7] Phospholipids, Terpenes (e.g., Limonene) Ocular Enhanced corneal permeability & retention
Olaminosomes [6] Oleic Acid, Oleylamine, Surfactant Ocular Improved solubility and stability
Novasomes [6] Stearic Acid, Cholesterol, Surfactant Ocular Enhanced entrapment efficiency & permeability
Cubogels [8] Lipid Nanoparticles (Cubosomes), Gel Matrix Vaginal Sustained release & enhanced mucosal penetration
Trans-Novasomes [6] Oleic Acid, Cholesterol, PEG-surfactants Topical (Skin) Deep skin penetration & extended retention

These advanced systems are developed using statistical experimental designs to systematically optimize composition for maximum entrapment efficiency, ideal particle size, and controlled release profile [6] [7].

Conclusion for Research Professionals

This compound presents a compelling case for a topical antimicrobial agent with dual antifungal and antibacterial properties, particularly against Gram-positive organisms. Its multi-mechanistic action, supported by quantitative in vitro data showing potent MIC values and rapid bactericidal kinetics, positions it as a potential monotherapy for mixed infections. Future development should focus on leveraging advanced nano-delivery systems to fully exploit its broad-spectrum potential and overcome solubility limitations.

References

Fenticonazole nitrate Gardnerella vaginalis eradication

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Susceptibility Data

The following table summarizes the in vitro activity of fenticonazole against various vaginal pathogens, providing a quantitative basis for comparison.

Microorganism Number of Isolates Tested MIC₉₀ (μg/mL) Time to 99.9% Killing (at 4x MIC)
Candida albicans 51 0.06 [1] ~17 hours [1]
Candida parapsilosis 52 0.03 [1] ~17 hours [1]
Candida glabrata 44 0.25 [1] ~19 hours (at 8x MIC) [1]
Candida tropicalis 39 0.125 [1] ~20 hours (at 8x MIC) [1]
Gardnerella vaginalis 42 0.03 [1] Information not provided in search results
Streptococcus agalactiae 30 0.03 [1] ~10 hours [1]
Staphylococcus aureus 35 1 [1] ~10 hours [1]
Escherichia coli 25 0.5 [1] ~10 hours [1]

Advanced Formulation & Efficacy Data

A 2025 study developed a novel Fenticonazole nitrate cubogel to enhance vaginal drug delivery. The optimized formulation showed superior characteristics and efficacy, as detailed below [2].

Parameter Performance of Cubogel Formulation
Entrapment Efficiency 85.3% ± 2.34% [2]
Particle Size (PS) 169 ± 0.85 nm [2]
Polydispersity Index (PDI) 0.29 ± 0.02 [2]
Zeta Potential (ZP) -24.4 ± 1.27 mV [2]
Drug Release (over 8 hours) 86.77% ± 3.79% [2]

| Key Efficacy Findings | • Enhanced Biofilm Inhibition: Showed higher biofilm inhibitory effect compared to traditional drug suspension [2]. • Deep Tissue Penetration: Confocal laser scanning microscopy demonstrated deeper penetration into the vaginal mucosa [2]. • Tissue Safety: Histopathological assessment confirmed the formulation's safety on vaginal mucosal tissue [2]. |

Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the cited studies.

  • In Vitro Susceptibility and Time-Kill Assays [1]:

    • Microbial Isolates: 318 vaginitis isolates, including various Candida species and bacteria, were obtained from clinical samples.
    • MIC Determination: Broth microdilution was performed according to EUCAST guidelines. The MIC for fungi was defined as the minimum concentration causing a ≥50% reduction in growth compared to the control.
    • Time-Kill Methodology: Exponentially growing cultures were exposed to fenticonazole at concentrations of 0.5x to 8x the MIC. Aliquots were removed at set time intervals (0-24 hours), serially diluted, and plated on solid agar to determine viable counts (CFU/mL). The time to achieve a 99.9% reduction (3-log kill) in the starting inoculum was calculated.
  • Cubogel Formulation and Evaluation [2]:

    • Preparation Method: Fenticonazole-loaded cubosomes were prepared using a hot dispersion emulsification technique with Glyceryl monooleate (GMO) as the lipid and a mixture of Brij 92 and Tween 80 as stabilizers.
    • Optimization Design: A 2³ full factorial design was used to optimize the formulation by varying the ratios of GMO:Brij 92, lipid content, and Tween 80 to drug.
    • Characterization: The optimized formulation was evaluated for particle size, PDI, zeta potential, entrapment efficiency, in vitro drug release, and morphology (via Transmission Electron Microscopy).
    • Biological Activity: The final cubogel was incorporated into a carbopol gel and tested for antimicrobial activity, biofilm inhibition, ex vivo permeation, and tissue safety.

Experimental Workflow for Fenticonazole R&D

The diagram below outlines the key stages involved in the preclinical research and development of fenticonazole formulations, from initial testing to advanced delivery systems.

A In Vitro Susceptibility Testing B Time-Kill Assay Analysis A->B EUCAST Guidelines C Advanced Formulation Design B->C Identifies Effective Concentrations D Nanocarrier Characterization C->D Hot Dispersion Emulsification E Efficacy & Safety Assessment D->E Meets Optimization Criteria E->A Informs Further Research

Research Implications and Conclusion

For researchers and drug development professionals, the data indicates:

  • Potential for Mixed Infections: Fenticonazole's broad-spectrum activity against key fungal (Candida spp.) and bacterial (G. vaginalis, S. agalactiae) pathogens supports its investigation as a monotherapy for mixed vaginitis [1].
  • Overcoming Formulation Challenges: The development of a cubogel nanocarrier system directly addresses the poor aqueous solubility of fenticonazole, significantly enhancing its mucosal penetration and sustained release profile [2].
  • Relevant Preclinical Models: The described protocols for time-kill assays and nanoparticle formulation provide a robust methodological framework for future studies aimed at developing new azole-based topical treatments.

References

Fenticonazole nitrate mixed infection treatment outcomes

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Efficacy & Time-Kill Kinetics

Fenticonazole's effectiveness stems from its ability to target multiple types of pathogens. The table below summarizes key quantitative data from in vitro studies.

Pathogen / Aspect Experimental Details Key Outcome Metrics
Candida albicans (Pure culture) Time-kill assay (Monospecies); Concentration: 4x MIC [1] 99.9% reduction in ~17 hours [1]
Candida albicans (Mixed culture) Time-kill assay with S. aureus, S. agalactiae, or E. coli; Concentration: 2x MIC [1] 99.9% reduction in ~20 hours [1]
Staphylococcus aureus Time-kill assay (Monospecies); Concentration: 4x MIC [1] 99.9% reduction in ~10 hours [1]
Escherichia coli Time-kill assay (Monospecies); Concentration: 4x MIC [1] 99.9% reduction in ~10 hours [1]
Minimum Inhibitory Concentration (MIC90) MIC testing against 318 vaginitis isolates [1] C. albicans: 0.06 µg/mL; C. parapsilosis: 0.03 µg/mL; C. glabrata: 0.25 µg/mL; C. tropicalis: 0.125 µg/mL; S. agalactiae: 0.03 µg/mL [1]

Clinical Trial Outcomes for Mixed Infections

Clinical studies confirm the therapeutic potential of fenticonazole in patients, with the following outcomes observed for different formulations and regimens.

Infection Type Regimen Microbiological Eradication Rate Relapse Rate (Day 28)
Mixed Vaginal Infections 1g ovules, days 1 & 3 [2] 45% (13/29) at Day 8 [2] 23% (3/13) [2]
Candida albicans 1g ovules, days 1 & 3 [2] 90% (26/29) at Day 8 [2] 0% [2]
Gardnerella vaginalis 1g ovules, days 1 & 3 [2] 67% (22/33) at Day 8 [2] 27% (6/22) [2]
Vaginal Candidiasis 200mg ovules, daily for 3 days [3] 97.5% (39/40) at study completion [3] Not specified

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited.

Time-Kill Assay Protocol [1]

The following workflow outlines the key steps of the time-kill assay used to evaluate fenticonazole activity:

G Start Start: Prepare Inocula A Grow overnight cultures at 37°C Start->A B Subculture into exponential growth phase A->B C Dilute to inoculum of 1×10⁵ to 5×10⁵ CFU/ml B->C D Add Fenticonazole (0.5× to 8× MIC) C->D E Incubate at 37°C with agitation D->E F Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) E->F G Serial Dilution & Plate on Agar F->G H Incubate Plates 24-48h at 37°C G->H End End: Count CFU/ml (Limit: 20 CFU/ml) H->End

  • Microbial Strains and Culture: Use clinical isolates or reference strains (e.g., C. albicans, S. aureus). Grow isolates overnight in appropriate broth at 37°C, then subculture to achieve exponential growth [1].
  • Antifagent Preparation: Prepare fenticonazole stock solution in dimethyl sulfoxide (DMSO) and serially dilute in testing medium (RPMI 1640 for yeasts; Mueller-Hinton broth for bacteria) to achieve concentrations from 0.5× to 8× the predetermined MIC [1].
  • Inoculation and Sampling: Inoculate prewarmed medium containing the antifungal to achieve a final density of 1×10⁵ to 5×10⁵ CFU/ml. For mixed-culture experiments, inoculate two species in a 1:1 ratio. Incubate at 37°C with agitation and remove aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) [1].
  • Viability Quantification: Perform 10-fold serial dilutions of aliquots in phosphate-buffered saline, plate onto Trypticase-soy (bacteria) or Sabouraud (fungi) agar, and incubate for 24-48 hours at 37°C. Count colonies to determine CFU/ml. The lower limit of accurate quantification is typically 20 CFU/ml [1].
  • Data Analysis: Fit time-kill data to the exponential equation ( N_t = N_0 \times e^{-Kt} ) to determine the killing rate (K). Calculate the time required for a 99.9% reduction in the initial inoculum (t₉₉.₉ = 3/K) [1].
MIC Determination Protocol [1]
  • Standard Reference: Performed according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
  • Procedure: Use a broth microdilution method with fenticonazole concentrations ranging from 0.008 to 128 μg/mL. The MIC for fungi is defined as the minimum concentration that produces ≥50% growth reduction compared to the drug-free control [1].

Mechanism of Action and Advanced Formulations

Fenticonazole's value in mixed infections is underpinned by its multi-target mechanism and ongoing formulation work to enhance its performance.

  • Multi-Target Mechanism: Fenticonazole exerts a triple mechanism of action: (1) inhibition of ergosterol synthesis by targeting lanosterol 14α-demethylase (fungistatic at low concentrations); (2) direct damage and increased permeability of the fungal cell membrane (fungicidal at high concentrations); and (3) inhibition of C. albicans secretory acid protease [4] [5]. It also possesses inherent antibacterial activity against Gram-positive bacteria and antiparasitic activity against Trichomonas vaginalis [4] [6].

G cluster_fungal Antifungal Action cluster_other Additional Activities FZ Fenticonazole Fungistatic Inhibits Ergosterol Synthesis FZ->Fungistatic Low Conc. Fungicidal Damages Cell Membrane FZ->Fungicidal High Conc. Protease Secretory Acid Protease FZ->Protease Inhibits Antibacterial Activity vs. Gram-positive Bacteria FZ->Antibacterial Exhibits Antiparasitic Activity vs. Trichomonas vaginalis FZ->Antiparasitic Exhibits

  • Advanced Nanosystems: Recent research focuses on nanotechnology to overcome fenticonazole's poor aqueous solubility. Promising carriers include:
    • Cubosomes: Liquid crystalline nanoparticles showing high drug entrapment (85.3%), sustained release over 8 hours, and enhanced penetration into vaginal mucosa without causing tissue damage [7].
    • Terpesomes and Olaminosomes: Other nano-vesicles that have been explored for ocular and topical delivery, demonstrating improved antifungal activity and biofilm inhibition compared to conventional suspensions [5].

Conclusion and Research Implications

  • Comparative Advantage: Fenticonazole's broad-spectrum, multi-target mechanism and rapid time-kill kinetics against both fungal and bacterial pathogens make it a compelling candidate for topical mixed-infection therapy, potentially superior to narrow-spectrum alternatives [1] [4].
  • Clinical Translation: Supra-MIC concentrations are achievable in topically treated vaginal surfaces, confirming the clinical relevance of in vitro data [1]. Short regimens (e.g., 2-day) show promising efficacy and high tolerability [2].
  • Future Directions: Advanced nanosystems like cubogels represent a significant opportunity to enhance fenticonazole's solubility, biofilm penetration, and therapeutic efficacy, paving the way for next-generation topical antifungals [7] [5].

References

Fenticonazole nitrate therapeutic index evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety in Topical Applications

Fenticonazole nitrate demonstrates strong efficacy in treating fungal infections when applied topically, showing performance comparable to other established antifungal drugs.

The table below summarizes key findings from clinical and pre-clinical studies:

Comparison Study Type & Model Key Efficacy Findings Safety & Tolerability Findings
Fenticonazole (2% cream) vs. Miconazole (2% cream) Clinical trial (Cutaneous fungal infections) [1] "Statistically significant improvement" during 2nd, 3rd, and 4th weeks of treatment; "at least as efficacious" as miconazole. "Extremely well tolerated" by patients.
Fenticonazole (2% spray) vs. Naftifine (1% spray) Clinical trial (Cutaneous mycoses) [1] "Comparable, significant improvement" in both treatment groups. Comparable tolerability between the two.
Fenticonazole (2% spray) vs. Ciclopiroxolamine (spray) Clinical trial (Cutaneous mycoses) [1] "Equally effective in eradicating cutaneous mycoses." Comparable efficacy and tolerance.
FTN-loaded Trans-Novasomes (F7) vs. Miconaz cream Clinical appraisal (Tinea corporis patients) [2] "Superiority ... in the magnitude of clinical cure" compared to Miconaz cream. Information not specified in the provided excerpt.

Novel Systemic Action & Potential Therapeutic Index

Beyond its topical use, a significant finding is the identification of this compound (FN) as a novel modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting a potential application for Type 2 Diabetes (T2DM) and Non-Alcoholic Fatty Liver Disease (NAFLD) [3].

This study compared FN with the established T2DM drug Rosiglitazone (Rosi), a PPARγ full agonist. The following diagram illustrates the proposed differential signaling mechanisms.

G Rosi Rosi PPARγ PPARγ Rosi->PPARγ FN FN FN->PPARγ AF2 AF-2 Helix 'Lock' Mechanism PPARγ->AF2 Ser273 Inhibition of PPARγ Ser273 Phosphorylation PPARγ->Ser273 Selective Modulation Adipogenesis Adipogenesis & Gene Expression AF2->Adipogenesis InsulinResistance Improved Insulin Sensitivity AF2->InsulinResistance Ser273->InsulinResistance SideEffects Side Effects: Weight Gain, Fluid Retention Adipogenesis->SideEffects FN_Out Good Therapeutic Index InsulinResistance->FN_Out Anti-Diabetic / Anti-NAFLD Effect

The table below summarizes the experimental findings from this study:

Aspect Experimental Protocol/Method Key Findings on this compound
Binding & Transcriptional Activity TR-FRET Binding Assay & Luciferase Reporter Assay [3] Potent binding affinity for PPARγ, but relatively weak transcriptional activation (weak partial agonism).
Adipocyte Differentiation Oil Red O Staining & Gene Expression Analysis [3] Only marginally stimulated adipocyte differentiation and related gene expression (a key driver of side effects with full agonists).
In Vivo Anti-Diabetic Effect Studies in animal models of diabetes [3] Powerful anti-diabetic and anti-NAFLD efficacy, specifically activating beneficial genes (Adiponectin, GLUT4) and inhibiting PPARγ Ser273 phosphorylation.
Therapeutic Index Evaluation of side effects (e.g., weight gain) in vivo compared to Rosi [3] Demonstrated an improved therapeutic profile with reduced adverse effects compared to Rosiglitazone.

Advanced Formulations for Enhanced Delivery

A significant focus of recent research is overcoming Fenticonazole's poor aqueous solubility to improve its delivery and effectiveness. The following table outlines characterization data for various nano-formulations from pre-clinical studies:

Formulation Type Entrapment Efficiency (%) Particle Size (nm) Zeta Potential (mV) Key Enhancement
Cubogel [4] 85.32 ± 2.34 169 ± 0.85 -24.40 ± 1.27 Enhanced vaginal mucosa penetration and biofilm inhibition.
Trans-Novasomes (F7) [2] 100.00 ± 1.10 358.60 ± 10.76 -30.00 ± 0.80 Superior clinical cure in tinea corporis vs. market cream.
Novasomes (Ocular) [5] 94.31 197.05 -66.95 Significantly enhanced corneal permeation and antifungal activity.
Terpesomes (Ocular) [6] 79.02 ± 2.35 287.25 ± 9.55 +36.15 ± 1.06 Higher ocular retention and improved safety profile.

How to Further Evaluate the Therapeutic Index

To build a more complete comparison guide, you may need to consult additional resources for information on areas not fully covered here:

  • Systemic Pharmacokinetics: Investigate specialized pharmacological databases or prescribing information for data on half-life, clearance, and volume of distribution for systemic alternatives.
  • Direct Head-to-Head Minimum Inhibitory Concentration (MIC) Data: Look for comprehensive in vitro studies that directly compare the MIC values of Fenticonazole against a wide range of fungal pathogens (e.g., various Candida species, dermatophytes) with other azoles (e.g., clotrimazole, fluconazole) and non-azole antifungals.
  • Long-Term Clinical Outcomes: Search for meta-analyses or large-scale cohort studies that report on recurrence rates and long-term safety for topical antifungal treatments.

References

Fenticonazole nitrate stereoisomer activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Stereoisomer-Specific Pharmacokinetic Data

The table below summarizes the key experimental findings from a pharmacokinetic study of fenticonazole enantiomers in a female rat model [1] [2].

Pharmacokinetic Parameter S-(+)-Fenticonazole R-(-)-Fenticonazole Significance
Cmax (Maximum Concentration) Higher (1.36x R-(-)-isomer) Lower S-(+)-isomer is absorbed more effectively [2].
t1/2 β (Elimination Half-Life) Shorter Longer (1.95x S-(+)-isomer) R-(-)-isomer is eliminated more slowly, leading to longer persistence [2].
MRT (Mean Residence Time) Shorter Longer (1.24x S-(+)-isomer) R-(-)-isomer remains in the body for a longer duration [2].
Tmax (Time to Cmax) No significant difference No significant difference Absorption rate is similar for both enantiomers [1].
AUC(0–12) (Area Under Curve) No significant difference No significant difference Similar overall exposure over 12 hours [1].

Experimental Protocol: Pharmacokinetic Study

The data in the table was generated using the following validated methodology, which you can adapt for your own comparative studies [1] [2]:

  • Animal Model: Female rats.
  • Administration: Single 20 mg/kg dose of each enantiomer administered per vagina.
  • Sample Collection: Plasma samples collected at various time points.
  • Analytical Method: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
  • Sample Preparation: Simple protein precipitation using acetonitrile.
  • Chromatography: C18 analytical column (150 mm × 2.0 mm, 5 µm). Mobile phase: methanol-10 mM aqueous ammonium acetate (pH 3.5) in a 90:10 ratio. Flow rate: 0.2 ml/min.
  • Detection: Triple quadrupole mass spectrometer with Multiple Reaction Monitoring (MRM) mode.

Novel Therapeutic Activity Beyond Antifungal Action

Recent research has identified a potential new therapeutic application for fenticonazole nitrate, with studies suggesting its activity may be linked to the S-(+)-enantiomer [3] [4].

  • Identified Action: this compound was identified as a novel PPARγ-modulating ligand through structure-based virtual high-throughput screening [3] [4].
  • Therapeutic Potential: This mechanism demonstrates significant anti-diabetic and anti-nonalcoholic fatty liver disease (NAFLD) efficacy in biological validation studies [3] [4].
  • Advantage over TZDs: It blocks CDK5-mediated PPARγ Ser273 phosphorylation without causing the strong adipogenesis and weight gain associated with traditional PPARγ full agonists like thiazolidinediones (TZDs) [4].
  • Enantiomer Specificity: The study characterized the S-(+)-enantiomer of this compound for this activity, indicating that this specific stereoisomer is responsible for the observed PPARγ modulation and anti-diabetic effects [4].

This mechanism is visualized in the diagram below, which contrasts the action of fenticonazole with classic PPARγ full agonists.

G TZD TZD Full Agonist (e.g., Rosiglitazone) PPARγ_TZD PPARγ-LBD AF-2 Helix 'Locked' TZD->PPARγ_TZD FN S-(+)-Fenticonazole Nitrate (PPARγ Modulator) PPARγ_FN PPARγ-LBD Ser273 Site Bound FN->PPARγ_FN GeneExpr Full Gene Transcription (Adipogenic & Insulin Genes) PPARγ_TZD->GeneExpr Adipogenesis Adipogenesis & CDK5 Phosphorylation PPARγ_FN->Adipogenesis Inhibits SelectiveGeneExpr Selective Gene Transcription (Adiponectin, GLUT4) PPARγ_FN->SelectiveGeneExpr MinSideEffects Minimized Side Effects Adipogenesis->MinSideEffects InsulinResistance Improved Insulin Sensitivity GeneExpr->InsulinResistance SideEffects Side Effects: Weight Gain, Fluid Retention GeneExpr->SideEffects SelectiveGeneExpr->InsulinResistance

Advanced Formulation Research

To address the poor aqueous solubility of this compound, several innovative nanosystems have been developed. The table below compares these advanced formulations [5].

Nanosystem Composition Key Features Primary Targeted Route Key Advantages / Purpose
Olaminosomes Oleic acid, Oleylamine, Surfactant (Span 80) Ocular Enhanced stability, permeability, and activity [5].
Novasomes Stearic acid, Cholesterol, Surfactant (Span 80) Ocular Enhanced niosomal structure for improved drug delivery [5].
Terpesomes Terpenes, Phospholipid Ocular / Vaginal Incorporates penetration-enhancing and antifungal terpenes [5].
Cerosomes Ceramide, Phospholipid, Surfactants Topical Optimized for skin permeation and long-term protection [5].
Trans-Novasomes Oleic acid, Cholesterol, Span 60, Brij Topical Enhanced deformability for deep tissue penetration and retention [5].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

517.0629827 Da

Monoisotopic Mass

517.0629827 Da

Heavy Atom Count

34

Appearance

Off-White to Pale Yellow Solid

Melting Point

135-137 °C

UNII

8V4JGC8YRF

Related CAS

72479-26-6 (Parent)

MeSH Pharmacological Classification

Antifungal Agents

Other CAS

73151-29-8

Wikipedia

Fenticonazole nitrate

Dates

Last modified: 08-15-2023

Explore Compound Types